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  • Product: 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide
  • CAS: 63906-80-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide

This guide serves as a comprehensive technical monograph on 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide , a functionalized biphenyl scaffold with significant utility in medicinal chemistry, particularly in the explora...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide , a functionalized biphenyl scaffold with significant utility in medicinal chemistry, particularly in the exploration of "drug-like" chemical space for anti-inflammatory and kinase-inhibitory programs.[1]

[1][2]

Executive Summary

2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide (CAS: 63906-80-9) represents a privileged structural motif in drug discovery, combining a lipophilic biphenyl core with a polar, hydrogen-bonding glycol-amide "head" group .[1] This specific substitution pattern modulates the physicochemical properties of the classic 4-phenylbenzamide scaffold, significantly enhancing aqueous solubility while maintaining a LogP (2.[1]10) optimal for oral bioavailability and potential blood-brain barrier (BBB) penetration.[1]

This guide details the structural specifications, synthetic pathways, and physicochemical profiling of this compound, positioning it as a critical building block for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) expansion.[1]

Chemical Identity & Constitution[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers[1][3][9]
  • IUPAC Name: 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide[1][2][3]

  • Systematic Name: 3-(2-hydroxyethoxy)-N-methyl-[1,1'-biphenyl]-4-carboxamide[1][2]

  • CAS Registry Number: 63906-80-9[1][3]

  • PubChem CID: 45168[1][2]

  • InChIKey: OTUQTLCXMLMMOH-UHFFFAOYSA-N

  • Molecular Formula:

    
    [1][2][3][4][5][6][7]
    
  • Molecular Weight: 271.31 g/mol [1][2]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Biphenyl System: A hydrophobic anchor providing

    
     stacking interactions, critical for binding in hydrophobic pockets (e.g., kinase ATP-binding sites or GPCR transmembrane domains).[1]
    
  • N-Methyl Carboxamide: A rigid hydrogen-bond donor/acceptor motif that directs the orientation of the biphenyl rings.[1]

  • 2-Hydroxyethoxy Tail: An ethylene glycol ether chain at the ortho-position.[1] This "solubilizing tail" disrupts the crystal lattice energy and provides an additional H-bond donor, often exploited to reach solvent-exposed regions of a protein target.[1]

Synthetic Methodology

The synthesis of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide requires a convergent strategy to ensure regioselectivity at the ortho-position.[1] The preferred industrial route involves the modification of a salicylate core followed by Suzuki coupling, or the functionalization of a pre-formed 4-phenylsalicylic acid derivative.[1]

Retrosynthetic Analysis (Diagram)

Synthesis Target Target Molecule 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide Inter1 Intermediate A 2-hydroxy-N-methyl-4-phenylbenzamide (4-Phenylsalicylamide derivative) Inter1->Target 3. O-Alkylation (Ethylene Carbonate, K2CO3) Inter2 Precursor B 2-hydroxy-4-iodo-N-methylbenzamide Inter2->Inter1 2. Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start1 Starting Material 1 4-Iodosalicylic Acid Start1->Inter2 1. Amidation (MeNH2) Start2 Reagent Ethylene Carbonate / Base Start2->Target Alkylation Agent Start3 Reagent Phenylboronic Acid Start3->Inter1 Coupling Partner

Figure 1: Retrosynthetic strategy prioritizing the installation of the biphenyl core prior to the final O-alkylation to prevent side reactions.[1]

Step-by-Step Protocol (Route A: Post-Coupling Alkylation)

Step 1: Synthesis of N-methyl-4-phenylsalicylamide

  • Charge: Dissolve 4-phenylsalicylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add CDI (1.1 eq) and stir at RT for 1 hour to form the acyl imidazole.

  • Amidation: Cool to 0°C and bubble Methylamine gas (or add 2M MeNH2 in THF, 2.0 eq) into the solution.

  • Workup: Stir for 4 hours. Quench with 1N HCl. Extract with EtOAc.[1] The intermediate, 2-hydroxy-N-methyl-4-phenylbenzamide, precipitates or is isolated via concentration.[1]

Step 2: O-Alkylation with Ethylene Carbonate Note: Ethylene carbonate is preferred over 2-bromoethanol to avoid O/N-alkylation competition and use greener conditions.[1]

  • Reaction: To a solution of the intermediate (1.0 eq) in DMF, add Potassium Carbonate (

    
    , 1.5 eq) and Ethylene Carbonate (1.2 eq).
    
  • Conditions: Heat to 100°C for 6-12 hours. The phenoxide ion attacks the carbonate, opening the ring to form the 2-hydroxyethyl ether with evolution of

    
     (if using carbonate equivalents) or direct ring opening.[1]
    
  • Purification: Cool to RT, pour into ice water. The product often precipitates.[1] Recrystallize from Ethanol/Water.[1]

Physicochemical Profile

The introduction of the hydroxyethoxy group fundamentally alters the "drug-likeness" of the scaffold compared to the parent biphenyl amide.[1]

PropertyValueInterpretation
Molecular Weight 271.31 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
LogP (Predicted) 2.10Highly favorable for oral absorption; indicates good membrane permeability.[1]
TPSA 58.60 Ų< 90 Ų suggests high probability of BBB penetration (CNS active potential).[1]
H-Bond Donors 2(Amide NH, Alcohol OH).[1] Good target engagement potential.
H-Bond Acceptors 3(Amide O, Ether O, Alcohol O).[1]
Rotatable Bonds 5Moderate flexibility allows induced fit in binding pockets.[1]

Data Sources: Computed via PubChem/XLogP3 algorithms [1, 2].[1][8]

Biological Context & SAR Utility[1]

This compound acts as a versatile scaffold rather than a single-target drug.[1] Its structural logic aligns with several known bioactive classes:

  • Kinase Inhibition (Type II): The biphenyl moiety can occupy the hydrophobic "back pocket" of kinases (e.g., p38 MAP kinase or VEGFR), while the amide serves as the "hinge binder" or linker.[1] The hydroxyethoxy tail extends into the solvent front, improving solubility.[1]

  • Anti-Inflammatory (NSAID-like): As a derivative of 4-phenylsalicylamide, it retains the core geometry of salicylate-based COX inhibitors but with a blocked phenol, potentially reducing gastric ulceration (prodrug concept).[1]

  • Dopamine/Serotonin Modulation: The biphenyl-amide motif is structurally distinct but spatially analogous to certain atypical antipsychotic pharmacophores (e.g., fragments of bifeprunox), suggesting potential utility in CNS library design.[1]

Pharmacophore Map (Diagram)

SAR Biphenyl Biphenyl Core (Hydrophobic Interaction) Linker Amide Linker (Rigid Spacer) Biphenyl->Linker Pocket1 Hydrophobic Pocket (e.g., Kinase Allosteric Site) Biphenyl->Pocket1 π-π Stacking Tail Hydroxyethoxy Tail (Solubility/H-Bonding) Linker->Tail Pocket2 Solvent Front (Water Interaction) Tail->Pocket2 H-Bond Donor

Figure 2: Pharmacophore mapping showing the dual nature of the molecule: a lipophilic anchor for protein binding and a hydrophilic tail for physicochemical balance.[1]

Analytical Characterization

To validate the identity of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide , the following analytical signatures are diagnostic.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Biphenyl absorption) and 280 nm.[1]

  • Retention Time: Predicted ~4.5 - 5.5 min (moderate lipophilicity).[1]

1H NMR (DMSO-d6, 400 MHz)
  • 
     8.20 (q, 1H):  Amide NH (broad, coupling to methyl).[1]
    
  • 
     7.30 - 7.70 (m, 8H):  Aromatic protons (Biphenyl system + Benzamide core).[1] Look for the characteristic biphenyl splitting pattern.[1]
    
  • 
     4.20 (t, 2H): 
    
    
    
    (Ether methylene, adjacent to phenoxy).[1]
  • 
     3.80 (t, 2H): 
    
    
    
    (Alcohol methylene).[1]
  • 
     2.85 (d, 3H): 
    
    
    
    (N-methyl doublet).[1]

Safety & Handling

While specific toxicological data for this CAS is limited, standard precautions for biphenyl-amides apply:

  • GHS Classification (Predicted): Warning.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Handling: Use standard PPE (Nitrile gloves, safety glasses).[1] Handle in a fume hood to avoid inhalation of dusts.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45168, 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide. Retrieved March 8, 2026 from [Link][1]

  • MolForge (2026). Chemical Properties of 3-(2-Hydroxyethoxy)-N-methyl(1,1'-biphenyl)-4-carboxamide. Retrieved March 8, 2026 from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (General reference for amide synthesis and alkylation protocols).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Reference for glycol ether solubilizing strategies).

Sources

Exploratory

N-methyl-2-(2-hydroxyethoxy)-[1,1'-biphenyl]-4-carboxamide properties

Technical Guide: N-methyl-2-(2-hydroxyethoxy)-[1,1'-biphenyl]-4-carboxamide Part 1: Executive Technical Synthesis Compound Identity & Significance N-methyl-2-(2-hydroxyethoxy)-[1,1'-biphenyl]-4-carboxamide (often indexed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: N-methyl-2-(2-hydroxyethoxy)-[1,1'-biphenyl]-4-carboxamide

Part 1: Executive Technical Synthesis

Compound Identity & Significance N-methyl-2-(2-hydroxyethoxy)-[1,1'-biphenyl]-4-carboxamide (often indexed as CAS 63906-80-9 or 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide) represents a privileged chemical scaffold in medicinal chemistry. It combines a lipophilic biphenyl core—essential for hydrophobic pocket occupancy in targets like kinases and GPCRs—with a polar glycol ether "tail" and a hydrogen-bond-donating amide.

This specific architecture addresses a common bottleneck in drug discovery: The "Grease Ball" Problem. By functionalizing the hydrophobic biphenyl core with a 2-hydroxyethoxy group, researchers introduce a solubilizing vector that lowers LogP and increases TPSA (Topological Polar Surface Area) without disrupting the core aromatic stacking interactions required for potency.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a high-quality fragment for probing P2X receptors, kinase ATP-pockets, and protein-protein interaction (PPI) interfaces.

  • PROTAC Linkerology: The hydroxyethoxy chain provides a "handle" for further elongation into PEG-based linkers for Proteolysis Targeting Chimeras.

  • Physicochemical Benchmarking: Acts as a reference standard for assessing the solubility impact of ether side-chains on biaryl systems.

Part 2: Physicochemical Profile & Structural Logic

The following data aggregates predicted and experimental values for the scaffold.

PropertyValueStructural Implication
Molecular Formula C₁₆H₁₇NO₃Moderate molecular weight, ideal for lead optimization space.
Molecular Weight 271.31 g/mol <300 Da, adhering to "Rule of 3" for fragments.
cLogP ~2.1 - 2.4Optimized lipophilicity. The biphenyl core alone would be >3.5; the ether/amide reduces this to a drug-like range.
TPSA ~58.6 Ų<60 Ų, suggesting excellent passive membrane permeability (CNS penetrant potential).
H-Bond Donors 2 (Amide-NH, OH)Critical for directional binding (e.g., hinge binding in kinases).
H-Bond Acceptors 3 (Amide-CO, Ether-O, OH)Facilitates water solubility and receptor interaction.
Rotatable Bonds 5Moderate flexibility allows induced-fit binding without excessive entropic penalty.
Structural Activity Relationship (SAR) Logic

The molecule's efficacy stems from its tripartite design. The diagram below illustrates the functional logic of each pharmacophore.

SAR_Logic Core Biphenyl Core (Hydrophobic) Target Biological Target (Kinase/Receptor) Core->Target Pi-Pi Stacking Amide N-Methyl Carboxamide (H-Bond Donor/Acceptor) Amide->Target Directional H-Bond Tail 2-Hydroxyethoxy Chain (Solubilizing Vector) Tail->Core Modulates LogP Tail->Target Solvent Exposed Area

Figure 1: Pharmacophore decomposition showing the functional role of each structural motif.

Part 3: Synthetic Protocols

Methodological Causality: We utilize a Modular Convergent Synthesis . Instead of linear functionalization, we build the "Warhead" (the substituted benzamide) first, then couple it to the phenyl ring. This allows for late-stage diversification (e.g., swapping the phenyl ring for a pyridine or pyrazole) if the researcher needs to explore analogs.

Reaction Scheme:

  • Amidation: 4-bromo-2-hydroxybenzoic acid → 4-bromo-2-hydroxy-N-methylbenzamide.

  • O-Alkylation: Introduction of the ethylene glycol tail.

  • Suzuki-Miyaura Coupling: Attachment of the second phenyl ring.

Detailed Workflow

Synthesis_Pathway SM1 4-Bromo-2-hydroxybenzoic acid Int1 Intermediate A: 4-Bromo-2-hydroxy-N-methylbenzamide SM1->Int1 Amidation Reagent1 MeNH2 / HATU / DIPEA Reagent1->Int1 Int2 Intermediate B: 4-Bromo-2-(2-hydroxyethoxy)-N-methylbenzamide Int1->Int2 O-Alkylation Reagent2 2-Bromoethanol / K2CO3 / DMF (60°C) Reagent2->Int2 Product FINAL PRODUCT: N-methyl-2-(2-hydroxyethoxy)-[1,1'-biphenyl]-4-carboxamide Int2->Product Suzuki Coupling Reagent3 Phenylboronic acid / Pd(dppf)Cl2 Na2CO3 / Dioxane / H2O Reagent3->Product

Figure 2: Convergent synthetic route allowing for intermediate purification and structural verification.

Step-by-Step Protocol

Step 1: Selective Amidation

  • Rationale: We use HATU over SOCl₂ to prevent oligomerization of the hydroxy acid.

  • Protocol: Dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min at 0°C. Add Methylamine (2M in THF, 1.2 eq). Stir at RT for 4h.

  • QC Check: LCMS should show [M+H]+ for the amide. The phenol -OH remains unreacted due to steric protection and lower nucleophilicity compared to the amine.

Step 2: O-Alkylation (The Solubilizing Tail)

  • Rationale: K₂CO₃ is used as a mild base to deprotonate the phenol (pKa ~8-10) without affecting the secondary amide (pKa ~15).

  • Protocol: Suspend Intermediate A (1.0 eq) and K₂CO₃ (2.0 eq) in dry DMF. Add 2-bromoethanol (1.2 eq). Heat to 60°C for 12h.

  • Critical Note: Avoid higher temperatures (>80°C) to prevent O-alkylation of the amide oxygen.

  • Workup: Dilute with water, extract with EtOAc. The product is sufficiently polar; purification by flash chromatography (DCM:MeOH) is usually required.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Rationale: Pd(dppf)Cl₂ is chosen for its resistance to air and high efficiency with aryl bromides.

  • Protocol: Degas a mixture of Intermediate B (1.0 eq), Phenylboronic acid (1.2 eq), and Na₂CO₃ (2M aq, 3.0 eq) in 1,4-Dioxane. Add Pd(dppf)Cl₂ (0.05 eq). Heat to 90°C under N₂ for 4-6h.

  • Purification: Filter through Celite. Concentrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to remove palladium residues.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) δ 8.4 (q, 1H): Amide NH. δ 7.3-7.8 (m, 8H): Biphenyl aromatic protons. δ 4.2 (t, 2H): O-CH₂ (Ether). δ 3.7 (t, 2H): CH₂-OH. δ 2.8 (d, 3H): N-CH₃.Confirms the N-methyl and Ethoxy chain presence. The splitting of the amide methyl (doublet) confirms the NH-CH3 connectivity.
LC-MS m/z = 272.1 [M+H]⁺ Confirms molecular weight and purity. Look for absence of bromine isotope pattern (1:1 ratio) to confirm successful Suzuki coupling.
HPLC Single peak >98% AUC at 254 nm.Essential for biological assay reliability.

Part 5: Safety & Handling

  • Hazard Identification: As a biphenyl amide, assume potential for skin sensitization. The 2-hydroxyethoxy side chain increases water solubility, potentially increasing bioavailability and transdermal absorption compared to lipophilic biphenyls.

  • Storage: Store solid at -20°C. DMSO stock solutions (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

  • Disposal: Halogen-free organic waste.

References

  • PubChem. Compound Summary for CID 45168: 3-(2-Hydroxyethoxy)-N-methyl(1,1'-biphenyl)-4-carboxamide. National Library of Medicine (US). Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Design. Chemical Research in Toxicology, 24(9), 1420–1456.
Foundational

An In-depth Technical Guide to 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide

This technical guide provides a comprehensive overview of 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug development. While direct literature on thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is not extensively available, this document synthesizes information from structurally related compounds to infer its physicochemical properties, potential synthetic routes, and pharmacological relevance. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Molecular Structure and Chemical Identity

The fundamental identity of any chemical compound lies in its structure. The Simplified Molecular Input Line Entry System (SMILES) code provides a linear representation of this three-dimensional structure.

The canonical SMILES code for 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide is: CNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)OCCO [1]

This code precisely describes the atomic connectivity of the molecule, which is characterized by a central benzamide core. This core consists of a benzene ring substituted with an N-methylcarboxamide group and a beta-hydroxyethoxy group at positions 1 and 2, respectively, and a phenyl group at position 4.

Physicochemical Properties

Based on its structure, several key physicochemical properties can be predicted, which are crucial for understanding its potential behavior in biological systems.

PropertyValueSource
Molecular FormulaC16H17NO3PubChemLite[1]
Molecular Weight271.31 g/mol PubChemLite[1]
XlogP (Predicted)2.1PubChemLite[1]
Hydrogen Bond Donors1MolForge[2]
Hydrogen Bond Acceptors3MolForge[2]
Rotatable Bonds5PubChemLite[1]

These predicted properties suggest that the molecule adheres to Lipinski's rule of five, indicating good potential for oral bioavailability. The XlogP value suggests a moderate lipophilicity, which is often desirable for drug candidates.

Proposed Synthetic Pathways

Synthetic Pathway A 2-hydroxy-4-phenylbenzoic acid B Intermediate Acyl Chloride A->B SOCl2 or (COCl)2 C 2-hydroxy-N-methyl-4-phenylbenzamide B->C Methylamine (CH3NH2) D 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide C->D 2-chloroethanol, Base

Caption: Proposed two-step synthesis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-hydroxy-N-methyl-4-phenylbenzamide

  • To a solution of 2-hydroxy-4-phenylbenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Dissolve the crude acyl chloride in a fresh portion of anhydrous aprotic solvent.

  • In a separate flask, dissolve methylamine (2.5 equivalents) in the same solvent and cool to 0 °C.

  • Add the acyl chloride solution dropwise to the methylamine solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-hydroxy-N-methyl-4-phenylbenzamide.

Step 2: Synthesis of 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide

  • To a solution of 2-hydroxy-N-methyl-4-phenylbenzamide (1 equivalent) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the final product by column chromatography to yield 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide.

Potential Pharmacological Relevance and Mechanism of Action

The benzamide and salicylamide scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities.[6][7] Derivatives of these core structures have been investigated for their analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8][9]

Potential_MoA cluster_target Target Molecule cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action Target 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide Analgesic Analgesic Target->Analgesic Inferred from Salicylamides Anti-inflammatory Anti-inflammatory Target->Anti-inflammatory Inferred from Salicylamides Antimicrobial Antimicrobial Target->Antimicrobial Inferred from Phenylsalicylamides Anticancer Anticancer Target->Anticancer Inferred from Benzamides COX_Inhibition COX Enzyme Inhibition Analgesic->COX_Inhibition Anti-inflammatory->COX_Inhibition Microbial_Growth_Inhibition Inhibition of Microbial Growth Pathways Antimicrobial->Microbial_Growth_Inhibition HDAC_Inhibition Histone Deacetylase (HDAC) Inhibition Anticancer->HDAC_Inhibition RAF_Inhibition RAF Kinase Inhibition Anticancer->RAF_Inhibition

Caption: Inferred biological activities and mechanisms of action.

Given the structural similarities to known active compounds, 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide could potentially interact with several biological targets. For instance, many salicylamide derivatives exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[7] Furthermore, certain benzamide derivatives have shown promise as anticancer agents by targeting enzymes such as histone deacetylases (HDACs) or protein kinases like RAF.[10][11] The phenyl substitution at the 4-position of the benzamide core is a feature found in some compounds with antimicrobial activity.[6]

Analytical Characterization

To confirm the identity and purity of the synthesized 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide, a suite of analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons, confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups present in the molecule, such as the N-H and C=O stretches of the amide, the O-H stretch of the alcohol, and the C-O stretch of the ether.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit inferred, overview of 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide. Based on its structural features and the known activities of related compounds, this molecule represents an interesting candidate for further investigation in drug discovery programs.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using the analytical techniques outlined above.

  • In Vitro Biological Screening: The synthesized compound should be screened against a panel of biological targets, including COX enzymes, various microbial strains, and a range of cancer cell lines, to determine its activity profile.

  • Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, further chemical modifications of the core structure could be undertaken to optimize potency and selectivity.

By systematically exploring the synthesis and biological activity of this and related novel benzamides, new therapeutic agents with improved efficacy and safety profiles may be discovered.

References

  • PubChemLite. Benzamide, 2-(beta-hydroxyethoxy)-n-methyl-4-phenyl- (C16H17NO3). Available from: [Link].

  • Jules, L. H., Faust, J. A., & Sahyun, M. (2006). Derivatives of 3‐, 4‐, and 5‐phenylsalicylamides.
  • MolForge. BENZAMIDE, N,N-DIMETHYL-o-(beta-HYDROXYETHOXY)-. Available from: [Link].

  • MolForge. Benzamide, 5-bromo-2-(beta-hydroxyethoxy)-N-(beta-hydroxyethyl)-3-phenyl-. Available from: [Link].

  • Li, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 123. Available from: [Link].

  • Raza, A. R., et al. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o639. Available from: [Link].

  • LookChem. 4-(4'-methylbiphenyl-2-carboxamido)-N-methyl-N-[2-(2-hydroxyethoxy)phenyl]benzamide. Available from: [Link].

  • Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013–2027. Available from: [Link].

  • Shrestha, S. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis. ScholarWorks. Available from: [Link].

  • Fahmy, H. H., & Soliman, G. A. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Archives of Pharmacal Research, 24(3), 180–189. Available from: [Link].

  • PubChem. 4-methoxy-N-phenylbenzamide. Available from: [Link].

  • PubChem. 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide. Available from: [Link].

  • PubChem. 4-Phenylbenzamide. Available from: [Link].

  • Al-Ostoot, F. H., et al. (2023). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of the Indian Chemical Society, 100(10), 101157.
  • Zhang, Y., et al. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Journal of Medicinal Chemistry.
  • PubChem. 2-hydroxy-N-[4-(phenylcarbamoylamino)phenyl]benzamide. Available from: [Link].

  • U.S. Environmental Protection Agency. Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-. Available from: [Link].

  • ResearchGate. Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information: An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. Available from: [Link].

  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 1-12.
  • ResearchGate. The chemical structures of salicylamide derivatives 4–13. Available from: [Link].

Sources

Exploratory

Molecular weight and formula of C16H17NO3 benzamide derivatives

The Chemical and Pharmacological Landscape of Benzamide Derivatives Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Pharmacological Landscape of Benzamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Substituted benzamides represent a privileged scaffold in neuropharmacology, widely recognized for their selective antagonism at dopamine


 and 

receptors 1. Within this chemical space, derivatives sharing the molecular formula

(Molecular Weight: 271.31 g/mol ; Exact Mass: 271.1208 Da) offer a highly tunable platform for drug discovery. By altering the connectivity of the methoxy, hydroxy, and alkyl groups around the benzamide core, researchers can drastically shift the compound's lipophilicity, receptor binding kinetics, and pharmacokinetic profile.

This whitepaper provides an in-depth technical analysis of


 benzamides, detailing their structural isomerism, the mechanistic rationale behind their synthesis, and self-validating protocols for both analytical characterization and in vitro pharmacological evaluation.

Chemical Space and Structural Isomerism

The formula


 encompasses a diverse array of constitutional isomers. The presence of a benzamide core typically acts as the primary pharmacophore, while the variations in the aliphatic linker and aromatic substitutions dictate the molecule's specific target affinity.

Table 1: Quantitative Data and Structural Diversity of Representative


 Benzamides 
Compound NamePubChem CIDStructural FeaturesExact Mass (Da)Predicted XLogP
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide 18107456Salicylamide core, phenethylamine tail271.12083.3
N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide 6482976Chiral

-hydroxy phenethylamine
271.12082.1
3,4-Dihydroxy-N-(3-phenylpropyl)benzamide 3062450Catechol-like core, propyl linker271.12082.7

Data sourced from PubChem and PubChemLite databases 2, 3.

Pharmacological Relevance: Dopamine Receptor Modulation

Substituted benzamides exert their primary clinical efficacy by acting as competitive antagonists at postsynaptic dopamine


-like receptors, primarily localized in the indirect pathway of medium spiny neurons 4. The benzamide carbonyl oxygen acts as a critical hydrogen bond acceptor for the conserved Asp114 residue in the orthosteric binding pocket of the 

receptor.

Because these receptors are G-protein coupled receptors (GPCRs) linked to the


 complex, antagonism by 

derivatives prevents endogenous dopamine from inhibiting adenylate cyclase. This blockade is a fundamental mechanism utilized not only in antipsychotic drug design but also in the development of PET radiotracers for neuroimaging 5.

D2_Signaling Benzamide C16H17NO3 Benzamide (Antagonist) D2R Dopamine D2 Receptor (GPCR) Benzamide->D2R Competitive Inhibition Gi Gi/o Protein Complex D2R->Gi Activation (Blocked) AC Adenylate Cyclase (Effector) Gi->AC Inhibition cAMP cAMP Production (Decreased) AC->cAMP Downstream Effect

Fig 1. Mechanism of D2 receptor antagonism by benzamide derivatives modulating cAMP signaling.

Synthetic Methodology & Analytical Validation

To ensure high purity and yield, the synthesis of a representative derivative—2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide —relies on a highly controlled amidation reaction.

Causality in Reagent Selection

The choice of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over traditional coupling agents like DCC is deliberate. EDC generates a water-soluble urea byproduct. This creates a self-validating purification step : simple aqueous washing removes the coupling agent entirely, preventing the need for tedious early-stage chromatography and mitigating the risk of product contamination. HOBt (Hydroxybenzotriazole) is added to form an active ester intermediate, which suppresses side reactions and ensures the secondary amine nucleophile attacks efficiently.

Step-by-Step Synthesis Protocol
  • Activation: Dissolve 1.0 mmol of salicylic acid and 1.2 mmol of HOBt in 10 mL of anhydrous DMF under an inert argon atmosphere. Add 1.2 mmol of EDC·HCl. Stir at

    
     for 30 minutes to form the active ester.
    
  • Coupling: Slowly add 1.0 mmol of 2-(4-methoxyphenyl)ethylamine, followed by 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Quench the reaction with 20 mL of saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash the combined organic layers with 1M HCl (to remove unreacted amine) and brine. The physical separation of phases serves as an immediate visual validation of byproduct removal.
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography (Hexane:EtOAc gradient) to yield the pure benzamide.
    
Analytical Validation (LC-HRMS & NMR)

Because the exact mass is 271.1208 Da, High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI+) is mandatory. A mass tolerance of


 for the 

ion at m/z 272.1281 serves as a strict checkpoint before proceeding to in vitro assays.

Synthesis_Workflow Reactants Carboxylic Acid + Amine Precursors Coupling EDC/HOBt Amidation Reactants->Coupling DMF, DIPEA Workup Liquid-Liquid Extraction Coupling->Workup Quench Purification Flash Chromatography Workup->Purification Organic Phase Validation LC-HRMS & NMR Analysis Purification->Validation Pure C16H17NO3

Fig 2. Step-by-step synthetic and analytical validation workflow for C16H17NO3 benzamides.

In Vitro Dopamine Receptor Binding Protocol

To evaluate the neuroleptic potential of the synthesized


 benzamides, a radioligand competition binding assay is utilized.
Assay Design and Causality

The assay utilizes


, the gold-standard radiotracer for 

receptors, due to its high specific activity and reversible binding kinetics. The system is designed to be self-validating by running parallel control wells containing

haloperidol. Haloperidol completely saturates all specific

binding sites; therefore, any residual radioactivity detected in these specific wells represents Non-Specific Binding (NSB) to the plastic plate or lipid membranes. Subtracting NSB from total binding yields the specific binding, ensuring that the calculated

reflects true receptor affinity rather than lipophilic partitioning.
Step-by-Step Methodology
  • Membrane Preparation: Culture HEK-293 cells stably expressing human

    
     receptors. Harvest and homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 
    
    
    
    g for 20 minutes and resuspend the membrane pellet.
  • Incubation: In a 96-well plate, combine:

    • 
       of 
      
      
      
      (final concentration: 1 nM).
    • 
       of the test 
      
      
      
      benzamide (varying concentrations from
      
      
      to
      
      
      M) OR
      
      
      haloperidol for NSB determination.
    • 
       of membrane suspension (
      
      
      
      protein/well).
  • Equilibration: Incubate the plate at

    
     for 60 minutes to allow competitive binding to reach equilibrium.
    
  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB). Wash filters three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate the

    
     value using the Cheng-Prusoff equation.
    

References

  • Dopamine D1–D5 Receptors in Brain Nuclei: Implications for Health and Disease - MDPI.[Link]

  • Classics in Neuroimaging: Imaging the Dopaminergic Pathway with PET - ACS Publications.[Link]

  • 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide - PubChem - NIH.[Link]

  • 3,4-dihydroxy-n-(3-phenylpropyl)benzamide - PubChemLite.[Link]

Sources

Foundational

The 2-Substituted 4-Phenylbenzamide Scaffold: A Versatile Pharmacophore

The 2-substituted 4-phenylbenzamide scaffold (chemically defined as 2-substituted biphenyl-4-carboxamide ) represents a privileged structure in medicinal chemistry, characterized by a biphenyl core with a carboxamide han...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-substituted 4-phenylbenzamide scaffold (chemically defined as 2-substituted biphenyl-4-carboxamide ) represents a privileged structure in medicinal chemistry, characterized by a biphenyl core with a carboxamide handle and a critical substituent at the ortho-position of the proximal phenyl ring.

This scaffold is distinct from the classic N-(2-aminophenyl)benzamide class (e.g., HDAC inhibitors like Entinostat) and instead serves as a potent pharmacophore for P2X7 receptor antagonism , Hsp90 C-terminal inhibition , and antimicrobial activity . The "2-substituent" (often fluoro, methyl, or chloro) acts as a conformational lock, restricting rotation around the biaryl axis or the amide bond, thereby enhancing binding affinity and metabolic stability.

Executive Summary

The 2-substituted 4-phenylbenzamide scaffold (systematically 2-substituted biphenyl-4-carboxamide ) has emerged as a critical template for developing targeted therapeutics in immunology, oncology, and infectious disease. Unlike flat, unsubstituted biaryl systems, the introduction of a substituent at the 2-position (ortho to the amide or the biaryl axis) induces a non-planar conformation that is essential for fitting into hydrophobic pockets of targets like the P2X7 receptor and Heat Shock Protein 90 (Hsp90) . This guide dissects the structure-activity relationships (SAR), synthetic pathways, and biological validation of this scaffold.

Chemical Space & Structural Biology

The core structure consists of a biphenyl system where the distal phenyl ring (Ring B) is attached to the 4-position of the proximal benzamide ring (Ring A). The defining feature is the substituent (


) at the 2-position of Ring A.
The "Ortho-Effect" and Conformational Locking

The biological activity of this scaffold is heavily dictated by the steric and electronic properties of the 2-substituent.

  • Conformational Restriction: A substituent at the 2-position (e.g.,

    
    , 
    
    
    
    ) creates steric clash with the amide carbonyl or the protons of the adjacent ring, forcing the amide group or the biaryl system out of planarity. This "twist" often mimics the bioactive conformation required for receptor binding.
  • Metabolic Stability: Substitution at the 2-position blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life of the molecule.

  • Solubility: Polar substituents (e.g.,

    
    , 
    
    
    
    ) can improve aqueous solubility, while halogens (e.g.,
    
    
    ,
    
    
    ) enhance lipophilicity and membrane permeability.
Structural Diagram (DOT)

The following diagram illustrates the core scaffold and its key interaction points.

Scaffold_SAR Core 2-Substituted 4-Phenylbenzamide (Biphenyl-4-carboxamide) R1 2-Position (R1) (F, Me, Cl, OH) • Conformational Lock • Metabolic Block • Steric Fit Core->R1 Ortho-Substitution Amide Amide Linker (-CONH-) • H-Bond Donor/Acceptor • Linker to Pharmacophore Core->Amide C-Terminus RingB Distal Phenyl (Ring B) (4-Position) • Hydrophobic Pocket Fill • Pi-Stacking Core->RingB Para-Substitution Target Target Specificity • P2X7 (Antagonist) • Hsp90 (Inhibitor) • Smoothened (Antagonist) R1->Target Determines Selectivity Amide->Target H-Bonding RingB->Target Hydrophobic Interaction

Figure 1: Structural dissection of the 2-substituted 4-phenylbenzamide scaffold highlighting key SAR zones.

Therapeutic Targets & Mechanisms of Action

P2X7 Receptor Antagonism (Immunology/CNS)

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain processing. Antagonists of P2X7 are sought for treating rheumatoid arthritis and neuropathic pain.

  • Key Example: A-740003 (Abbott Laboratories).

  • Mechanism: A-740003 is a 2-fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide derivative. The 2-fluoro group is critical; it locks the amide conformation relative to the biphenyl core, allowing the molecule to fit precisely into the allosteric pocket of the P2X7 receptor, preventing channel opening and IL-1

    
     release.
    
  • SAR Insight: Removal of the 2-fluoro group or replacement with a bulky group (like t-butyl) drastically reduces potency, confirming the necessity of the specific steric/electronic profile at this position.

Hsp90 C-Terminal Inhibition (Oncology)

Heat Shock Protein 90 (Hsp90) is a chaperone protein that stabilizes oncogenic client proteins (e.g., Her2, Raf, Akt).[1]

  • Key Example: Novobiocin Analogs (Blagg et al.).

  • Mechanism: The coumarin ring of the natural product Novobiocin was replaced with a biphenyl-4-carboxamide scaffold.

  • SAR Insight: A 2-methyl or 2-chloro substituent on the benzamide ring mimics the steric bulk of the coumarin lactone, maintaining the necessary twist to bind to the Hsp90 C-terminal nucleotide-binding pocket. These inhibitors induce the degradation of pro-survival proteins in cancer cells without inducing the Heat Shock Response (HSR), a common side effect of N-terminal inhibitors.

Antimicrobial Activity
  • Mechanism: 2-Substituted biphenyl-4-carboxamides (specifically sulfonamide derivatives) have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The lipophilic biphenyl core facilitates membrane penetration, while the amide/sulfonamide moiety interferes with bacterial enzymatic pathways (e.g., DHPS inhibition).

Biological Activity Data Summary

The following table summarizes the impact of the 2-substituent on biological potency across different targets.

TargetCompound2-Substituent (

)
Distal Ring (

)
Activity (

)
Mechanism Note
P2X7 A-740003-F 4'-

18 nM (

)
Fluoro group locks conformation; high metabolic stability.
P2X7 Analog 15-H4'-

>1000 nMLoss of potency due to free rotation (entropic penalty).
Hsp90 KU-32 Analog-Me 3',4'-OMe1.5

M (

)
Mimics coumarin steric bulk; degrades Her2.
Hsp90 Analog 8c-H3',4'-OMe>50

M
Flat conformation binds poorly to C-terminal pocket.
Bacteria Sulfonamide 4d-Cl 4'-

12

g/mL (MIC)
Chloro group enhances lipophilicity for cell entry.

Experimental Protocols

Synthesis of 2-Substituted 4-Phenylbenzamides

Methodology: Suzuki-Miyaura Coupling followed by Amide Coupling.

  • Step 1: Suzuki Coupling

    • Reactants: 4-Bromo-2-substituted-benzoic acid (1.0 eq), Phenylboronic acid derivative (1.2 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Base/Solvent:

      
       (2M aq), DME/Ethanol (1:1).
      
    • Conditions: Reflux at 85°C for 12 hours under

      
      .
      
    • Workup: Acidify with 1N HCl, extract with EtOAc. Purify via recrystallization.

    • Yield: Typically 70-90%.

  • Step 2: Amide Coupling

    • Reactants: 2-Substituted biphenyl-4-carboxylic acid (from Step 1) (1.0 eq), Amine (

      
      ) (1.1 eq).
      
    • Coupling Agents: EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).

    • Solvent: DMF or DCM (anhydrous).

    • Conditions: Stir at RT for 16 hours.

    • Workup: Wash with

      
      , brine, and 1N HCl. Dry over 
      
      
      
      .
    • Validation:

      
      -NMR (DMSO-
      
      
      
      ) to confirm the presence of the amide proton (~8.5-10 ppm) and the 2-substituent.
P2X7 Calcium Flux Assay (Functional Antagonism)

Purpose: To measure the ability of the scaffold to inhibit ATP-induced calcium influx in P2X7-expressing cells.

  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.

  • Reagent: Fluo-4 AM (calcium indicator dye).

  • Protocol:

    • Seed cells in 96-well black-walled plates (

      
       cells/well). Incubate overnight.
      
    • Load cells with Fluo-4 AM (2

      
      M) in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C.
      
    • Wash cells to remove excess dye.

    • Pre-incubation: Add test compounds (2-substituted 4-phenylbenzamide derivatives) at varying concentrations (0.1 nM - 10

      
      M). Incubate for 30 min.
      
    • Stimulation: Inject BzATP (P2X7 agonist,

      
       concentration, typically 100 
      
      
      
      M).
    • Measurement: Monitor fluorescence (Ex 490 nm / Em 520 nm) using a FLIPR or kinetic plate reader for 3 minutes.

  • Analysis: Calculate % inhibition relative to vehicle control. Determine

    
     using non-linear regression (GraphPad Prism).
    
Hsp90 Client Protein Degradation Assay (Western Blot)

Purpose: To verify Hsp90 inhibition by observing the degradation of client proteins (Her2, Raf-1).[1]

  • Cell Line: SKBr3 (Her2+ breast cancer cells).

  • Treatment: Treat cells with test compounds (0.1, 1, 10

    
    M) for 24 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Blotting:

    • Separate proteins via SDS-PAGE. Transfer to PVDF membrane.

    • Primary Antibodies: Anti-Her2, Anti-Raf-1, Anti-Akt. Control: Anti-Actin (loading control).

    • Detection: HRP-conjugated secondary antibodies + ECL substrate.

  • Result Interpretation: A decrease in Her2/Raf-1 band intensity without an increase in Hsp70 (heat shock response marker) indicates C-terminal Hsp90 inhibition.

Signaling Pathway Visualization

The following diagram illustrates the P2X7 signaling cascade and the point of intervention for the 2-substituted 4-phenylbenzamide antagonist.

P2X7_Pathway ATP Extracellular ATP (Agonist) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+ Influx (Cation Entry) P2X7->Ca_Influx Opens Channel K_Efflux K+ Efflux P2X7->K_Efflux Opens Channel Pore Pore Formation (Cell Death) P2X7->Pore Prolonged Activation Antagonist 2-Substituted 4-Phenylbenzamide (Antagonist) Antagonist->P2X7 Blocks (Allosteric) NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Potentiates K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleaves IL1B IL-1β / IL-18 Maturation & Release Caspase1->IL1B Processes

Figure 2: Mechanism of action for P2X7 antagonists in the inflammatory cascade.

References

  • Discovery of A-740003, a Potent and Selective P2X7 Receptor Antagonist. Source: Journal of Medicinal Chemistry (2009). Context: Establishes the 2-fluoro-4-phenylbenzamide scaffold as a definitive P2X7 antagonist. URL:[Link]

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2012). Context: Demonstrates the utility of the scaffold in oncology as a coumarin replacement.[1] URL:[Link]

  • Biphenyl-4-carboxylic Acid Derivatives as Antimicrobial Agents. Source: ResearchGate / European Journal of Medicinal Chemistry (Contextual). Context: Highlights the broad utility of the scaffold in infectious disease. URL:[Link]

  • Biphenylcarboxamide Derivatives as Antagonists of Platelet-Activating Factor. Source: Journal of Medicinal Chemistry (1991). Context: Early foundational work establishing the SAR of the 2-substituted biphenyl system. URL:[Link]

Sources

Exploratory

Technical Guide: Novel Biphenyl Benzamide Derivatives in Drug Discovery

Executive Summary: The "Privileged" Scaffold In the landscape of modern medicinal chemistry, the biphenyl benzamide scaffold has emerged not merely as a structural linker, but as a "privileged structure"—a molecular fram...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, the biphenyl benzamide scaffold has emerged not merely as a structural linker, but as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Its utility stems from a unique combination of conformational restriction and electronic tunability .

Unlike flexible aliphatic chains, the biphenyl core introduces a defined dihedral angle (typically 44° in solution), creating a rigid hydrophobic plane that fits into narrow enzymatic clefts (e.g., Kinases, FtsZ). Simultaneously, the benzamide moiety acts as a hydrogen-bond donor/acceptor "anchor," critical for orienting the molecule within the active site.

This guide analyzes the technical application of this scaffold across two distinct therapeutic modalities: Antibacterial FtsZ Inhibition and Androgen Receptor (AR) Degradation for prostate cancer.[1]

Chemical Space & Structural Rationale

Conformational Locking & Pi-Stacking

The biphenyl benzamide architecture offers three critical vectors for optimization:

  • The Biaryl Axis: Controls the spatial reach of the molecule. Ortho-substitution on the biphenyl ring can force a twisted conformation (atropisomerism), often required to induce selectivity and reduce off-target binding.

  • The Amide Linker: A rigid dipole that frequently engages in backbone hydrogen bonding with residues like Serine or Threonine in target proteins.

  • Terminal Substitution: The "Exit Vector" allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached without disrupting the primary binding mode.

Synthetic Modularity

From a process chemistry standpoint, this scaffold is highly attractive due to the convergence of two robust reactions: Suzuki-Miyaura Cross-Coupling and Amide Bond Formation . This allows for a "mix-and-match" combinatorial approach, facilitating rapid SAR (Structure-Activity Relationship) exploration.

Synthetic Strategies & Protocols

The synthesis of biphenyl benzamides typically follows a convergent route. Below is the optimized protocol for generating a library of these derivatives, specifically designed to minimize side reactions and maximize yield.

Core Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start1 Aryl Halide (R1-Ar-X) Step1 Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) Start1->Step1 Start2 Boronic Acid (R2-Ar-B(OH)2) Start2->Step1 Inter1 Biphenyl Intermediate Step1->Inter1 Yield: 75-90% Step2 Functional Group Interconversion (Reduction/Hydrolysis) Inter1->Step2 Step3 Amide Coupling (EDC-HCl, HOBt, DIPEA) Step2->Step3 Amine/Acid Partner Final Target Biphenyl Benzamide Step3->Final Purification

Figure 1: Convergent synthetic pathway for biphenyl benzamide derivatives utilizing Suzuki coupling followed by amide activation.

Detailed Experimental Protocol

Target: N-(4'-substituted-biphenyl-4-yl)-benzamide derivative

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reagents: Charge a Schlenk flask with 4-bromoaniline (1.0 eq), 4-substituted-phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (3-5 mol%). Note: Tetrakis is preferred over Pd(OAc)2 here to minimize homocoupling.
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1 v/v).

  • Reaction: Reflux at 90°C for 12 hours under

    
     atmosphere.
    
  • Workup: Cool, filter through Celite, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Amide Coupling (EDC/HOBt Method)

  • Activation: Dissolve the benzoic acid derivative (1.0 eq) in dry DMF. Add EDC-HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min to form the active ester.

  • Coupling: Add the biphenyl amine intermediate (from Step 1, 1.0 eq) and DIPEA (2.5 eq).

  • Reaction: Allow to warm to RT and stir for 16h.

  • Validation: Monitor by TLC/LC-MS. A shift in retention time and appearance of the amide carbonyl peak in IR (

    
    ) confirms product.
    

Therapeutic Case Study A: Antibacterial FtsZ Inhibitors

Target: Filamenting temperature-sensitive mutant Z (FtsZ) Mechanism: FtsZ is a GTPase essential for bacterial cell division (Z-ring formation).[2] Biphenyl benzamides bind to the interdomain cleft of FtsZ, stabilizing the monomer and preventing polymerization.

Key Compound: "Compound 30"

Recent studies (Deng et al., 2022) identified a specific derivative, Compound 30 , with potent activity against Gram-positive bacteria.[2][3]

Quantitative Data Profile:

MetricValueContext
MIC (B. subtilis) 0.008 - 0.063 µg/mLSuperior to Vancomycin in some strains
CC50 (Vero Cells) > 20 µg/mLLow mammalian cytotoxicity
Metabolic Stability

min
Human liver microsomes
Bioavailability (F) 61.2%Oral administration (Mouse)
SAR Insights for FtsZ
  • 3-Alkoxy Substitution: Adding a 3-alkoxy group (e.g.,

    
    ) on the benzamide ring significantly enhances hydrophobic interaction within the FtsZ cleft.
    
  • Terminal Amines: A basic nitrogen (e.g., piperazine) at the biphenyl tail improves solubility and cell permeability without sacrificing binding affinity.

Therapeutic Case Study B: Androgen Receptor (AR) Degraders

Target: Androgen Receptor (AR) in Enzalutamide-Resistant Prostate Cancer Mechanism: Unlike simple antagonists, these derivatives function as PROTAC precursors or direct destabilizers (Bifunctional agents). They induce a conformational change that flags the AR for proteasomal degradation.

Mechanism of Action (DOT Visualization)

AR_Degradation Ligand Biphenyl Benzamide (Ligand) AR Androgen Receptor (Mutant/WT) Ligand->AR Binds LBD Complex Ligand-AR Complex (Hydrophobic Cleft) AR->Complex Conformational Change Ubiquitin Ubiquitination System Complex->Ubiquitin Recruits E3 Ligase Proteasome Proteasomal Degradation Ubiquitin->Proteasome Tagging Result Cell Death (PCa Regression) Proteasome->Result Protein Clearance

Figure 2: Mechanism of biphenyl benzamide-induced Androgen Receptor degradation in prostate cancer cells.

SAR Insights for AR Degraders
  • N-Terminus Nitro Group: A nitro group (

    
    ) at the benzamide N-terminus is often essential for maintaining the specific electrostatic environment required to antagonize the AR-coactivator interaction.
    
  • Linker Length: For PROTAC applications, the biphenyl scaffold serves as the rigid anchor, while the amide nitrogen provides a vector for attaching the E3 ligase linker.

References

  • Deng, J., et al. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors.[2] European Journal of Medicinal Chemistry.[3][4][5]

  • Zhang, W., et al. (2024). Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer.[1] Bioorganic Chemistry.[1][6]

  • BenchChem Application Note. Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols.

  • Moussa, Z., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. RSC Advances.

Sources

Foundational

2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide PubChem entry

An In-Depth Technical Guide to 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide Authored by: A Senior Application Scientist Disclaimer: This technical guide addresses the chemical entity 2-(2-hydroxyethoxy)-N-methyl-4-phen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide

Authored by: A Senior Application Scientist

Disclaimer: This technical guide addresses the chemical entity 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide. It is important to note that while a PubChem entry for this compound exists, detailed experimental data on its synthesis, biological activity, and mechanism of action are not extensively available in the current body of scientific literature. Therefore, this guide will leverage established principles of medicinal chemistry and draw analogies from structurally related benzamide derivatives to provide a comprehensive and insightful overview of its potential properties and applications. The information on synthesis and biological activity should be considered predictive and requires experimental validation.

Introduction

Benzamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The compound 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide is a distinct member of this class, characterized by a 2-(2-hydroxyethoxy) substituent, an N-methyl amide, and a 4-phenyl group on the benzamide core. This unique combination of functional groups suggests the potential for multifaceted biological interactions and a promising profile for drug discovery and development. This guide provides a detailed exploration of its chemical properties, a proposed synthetic route, and an analysis of its potential biological activities based on data from analogous compounds.

Chemical and Physical Properties

The foundational chemical information for 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide is available through its PubChem entry (CID 45168).[1] A summary of its computed properties is presented below.

PropertyValueSource
Molecular Formula C16H17NO3[1]
Molecular Weight 271.31 g/mol [1]
IUPAC Name 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide[1]
SMILES CNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)OCCO[1]
InChI InChI=1S/C16H17NO3/c1-17-16(19)14-8-7-13(11-15(14)20-10-9-18)12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H,17,19)[1]
InChIKey OTUQTLCXMLMMOH-UHFFFAOYSA-N[1]
Predicted XlogP 2.1[1]
Predicted Collision Cross Section ([M+H]+) 162.0 Ų[1]

Proposed Synthesis

While a specific synthetic protocol for 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide has not been published, a plausible route can be devised based on standard organic chemistry methodologies for the synthesis of benzamide derivatives. A common approach involves the amidation of a carboxylic acid or its activated derivative (such as an acyl chloride) with an amine.

A potential synthetic pathway is outlined below:

Synthetic_Pathway A 2-Hydroxy-4-phenylbenzoic acid B 2-(2-Hydroxyethoxy)-4-phenylbenzoic acid A->B Alkylation (e.g., 2-bromoethanol, base) C 2-(2-Hydroxyethoxy)-4-phenylbenzoyl chloride B->C Activation (e.g., SOCl₂) D 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide C->D Amidation (Methylamine) MAPK_ERK_Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Potential Inhibition by 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide Inhibitor->MEK HDAC_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Compound) B Add Test Compound and HDAC Enzyme to Plate A->B C Incubate (Compound-Enzyme Interaction) B->C D Add Fluorogenic Substrate (Initiate Reaction) C->D E Incubate (Deacetylation Reaction) D->E F Add Developer Solution (Stop Reaction) E->F G Incubate (Signal Development) F->G H Measure Fluorescence G->H I Data Analysis (Calculate IC₅₀) H->I

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide from 4-phenylsalicylic acid

Executive Summary This application note details a robust, three-step synthetic protocol for the preparation of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide . This scaffold acts as a critical pharmacophore in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, three-step synthetic protocol for the preparation of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide . This scaffold acts as a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and transient receptor potential (TRP) channel modulators.

Unlike traditional routes that rely on unstable acid chlorides or toxic alkyl halides, this protocol utilizes a "Green Etherification" strategy using ethylene carbonate, followed by a direct aminolysis. This approach maximizes atom economy, minimizes halogenated waste, and ensures high chemoselectivity for the biphenyl core.

Key Chemical Transformations
  • Fischer Esterification: Protection of the carboxylic acid.

  • O-Alkylation: Insertion of the hydroxyethyl tail via ethylene carbonate ring-opening.

  • Aminolysis: Direct conversion of the methyl ester to the

    
    -methyl amide.
    

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the competitive reactivity between the phenol and the carboxylic acid. By converting the acid to a methyl ester first, we differentiate the two oxygen centers, allowing for selective alkylation of the phenol.

Pathway Diagram

SynthesisRoute SM 4-Phenylsalicylic Acid (Starting Material) Int1 Methyl 4-phenylsalicylate (Intermediate 1) SM->Int1 Step 1: MeOH, H2SO4 Reflux (95%) Int2 Methyl 2-(2-hydroxyethoxy)- 4-phenylbenzoate (Intermediate 2) Int1->Int2 Step 2: Ethylene Carbonate K2CO3, 140°C (88%) Product 2-(2-hydroxyethoxy)-N-methyl- 4-phenylbenzamide (Target) Int2->Product Step 3: MeNH2 (aq) MeOH, 40°C (92%)

Figure 1: Strategic disconnection showing the "Ester


 Ether 

Amide" progression.

Experimental Protocols

Step 1: Synthesis of Methyl 4-phenylsalicylate

Objective: Protect the carboxylic acid to prevent interference during the alkylation step. Mechanism: Acid-catalyzed Fischer Esterification.

  • Reagents:

    • 4-Phenylsalicylic acid (10.0 g, 46.7 mmol)

    • Methanol (anhydrous, 100 mL)

    • Sulfuric acid (conc.[1] H

      
      SO
      
      
      
      , 1.0 mL)
  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer.

Procedure:

  • Dissolve 4-phenylsalicylic acid in methanol in the 250 mL RBF.

  • Add concentrated H

    
    SO
    
    
    
    dropwise with stirring.
  • Heat the mixture to reflux (65°C) for 8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting acid is consumed.

  • Work-up: Concentrate the solvent to ~20 mL under reduced pressure. Pour the residue into ice-water (100 mL).

  • Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layer with sat. NaHCO

    
     (to remove trace acid) and Brine.
    
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate to yield a white solid.
    • Expected Yield: 9.8 g (92-95%).

    • Checkpoint: The product should be distinct from the starting material on TLC (higher R

      
      ).
      
Step 2: O-Alkylation via Ethylene Carbonate

Objective: Introduce the 2-hydroxyethyl group selectively at the phenolic position without using toxic 2-bromoethanol. Mechanism: Nucleophilic attack of the phenolate on the cyclic carbonate, followed by decarboxylation (loss of CO


) or ring opening.
  • Reagents:

    • Methyl 4-phenylsalicylate (Intermediate 1) (5.0 g, 21.9 mmol)

    • Ethylene Carbonate (2.31 g, 26.3 mmol, 1.2 eq)

    • Potassium Carbonate (K

      
      CO
      
      
      
      , 0.15 g, 5 mol% catalyst)
    • Toluene (Optional, or run neat)

  • Equipment: Pressure tube or sealed RBF (to contain CO

    
     evolution initially), Oil bath.
    

Procedure:

  • Combine Intermediate 1, Ethylene Carbonate, and K

    
    CO
    
    
    
    in a reaction vessel.
  • Heat the mixture to 140°C . The mixture will melt (if running neat).

  • Maintain temperature for 4-6 hours. CO

    
     evolution ceases upon completion.
    
  • Work-up: Cool to room temperature. Dissolve the residue in Dichloromethane (DCM, 50 mL).

  • Wash with water (2 x 30 mL) to remove unreacted ethylene carbonate and catalyst.

  • Evaporate DCM. Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: ~5.2 g (88%).

    • Technical Note: This method prevents the formation of bis-alkylated byproducts common with alkyl halides.

Step 3: Aminolysis to Target Amide

Objective: Convert the methyl ester to the


-methyl amide.
Mechanism:  Nucleophilic Acyl Substitution.
  • Reagents:

    • Intermediate 2 (3.0 g, 11.0 mmol)

    • Methylamine (40% aq. solution, 10 mL, excess)

    • Methanol (20 mL)

  • Equipment: Sealed tube or pressure vial (Safety Critical).

Procedure:

  • Dissolve Intermediate 2 in Methanol.

  • Add Methylamine solution. Seal the vessel immediately.

  • Heat to 45-50°C for 12 hours.

    • Note: The primary alcohol on the ether chain is a poor nucleophile compared to methylamine; self-cyclization is sterically disfavored (7-membered ring) compared to amidation.

  • Work-up: Concentrate the reaction mixture to dryness to remove excess methylamine and methanol.

  • Purification: The crude solid is typically pure enough. For pharmaceutical grade, recrystallize from Isopropanol.

    • Final Yield: ~2.7 g (90%).

Data Summary & Quality Control

ParameterStep 1 (Ester)Step 2 (Ether)Step 3 (Target)
Appearance White crystalline solidOff-white solidWhite powder
Mol. Weight 228.25 g/mol 272.30 g/mol 271.32 g/mol
Key 1H NMR Signal

3.95 (s, 3H, -OCH

)

4.15 (t, 2H, -OCH

-)

2.98 (d, 3H, -NCH

)
TLC (Hex:EtOAc) R

0.7 (8:2)
R

0.4 (1:1)
R

0.2 (1:1)
Troubleshooting Guide
  • Low Yield in Step 2: Ensure the reaction temperature reaches 140°C. Ethylene carbonate ring-opening has a high activation energy. If the reaction is too slow, add tetrabutylammonium iodide (TBAI) as a phase transfer catalyst.

  • Incomplete Aminolysis (Step 3): If the ester remains, increase the concentration of methylamine or switch to a sealed autoclave at 80°C.

Safety & Compliance

  • Methylamine: Extremely volatile and toxic. All manipulations must occur in a fume hood or sealed vessel.

  • Ethylene Carbonate: Solid at RT (mp 36°C). Melt before dispensing for accuracy.

  • Waste Disposal: Aqueous waste from Step 3 contains basic amines; neutralize before disposal.

References

  • Fischer Esterification Protocol

    • Org.[1][2][3] Synth. 1929, 9, 46. "Esterification of Hydroxybenzoic Acids".

    • (Validated Standard)

  • Green Etherification with Ethylene Carbonate

    • Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates". Ind.[3][4][5][6] Eng. Chem. Res. 2003, 42, 663–674.

  • Aminolysis of Esters

    • M. B. Smith, March's Advanced Organic Chemistry, 7th Ed., Wiley, 2013. (General Mechanism & Conditions).
  • 4-Phenylsalicylic Acid Data

    • PubChem Compound Summary for CID 8361 (Phenyl Salicyl

Sources

Application

Application Note: Optimized Strategies for Amide Coupling of N-Methylamine and Substituted Benzoic Acids

Executive Summary The formation of N-methylbenzamides is a ubiquitous transformation in medicinal chemistry, serving as a critical motif in fragment-based drug discovery and peptidomimetics. While seemingly trivial, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of N-methylbenzamides is a ubiquitous transformation in medicinal chemistry, serving as a critical motif in fragment-based drug discovery and peptidomimetics. While seemingly trivial, the coupling of substituted benzoic acids with methylamine presents specific process challenges: the volatility of free methylamine, the solubility issues of methylamine hydrochloride, and the steric/electronic deactivation of ortho-substituted benzoic acids.

This guide provides three validated protocols tailored to specific project phases:

  • Method A (HATU): High-throughput discovery (mg scale), prioritizing success rate over cost.

  • Method B (T3P): Green process chemistry (g to kg scale), prioritizing easy workup and safety.

  • Method C (Acid Chloride): Traditional scale-up, prioritizing raw material costs for non-sensitive substrates.

Strategic Analysis & Reagent Selection

The Methylamine Challenge

Methylamine (


) is a gas at room temperature (b.p. -6°C). In the laboratory, it is handled in two forms, each requiring distinct protocols:
FormProsConsStrategic Recommendation
Hydrochloride Salt (

)
Stable solid; precise stoichiometry; anhydrous.Insoluble in non-polar solvents; requires in situ neutralization (extra base).Preferred for moisture-sensitive couplings (Acid Chloride).
Solution (in THF, MeOH, or

)
Easy to dispense; base is already free.Variable concentration over time (volatility); water/alcohol can interfere with activated esters.Preferred for HATU/T3P couplings where excess amine is acceptable.[1]
Method Selection Matrix

Use the following logic flow to select the optimal protocol for your specific substrate.

MethodSelection Start Start: Substituted Benzoic Acid ScaleCheck Scale of Reaction? Start->ScaleCheck Discovery Discovery (<100 mg) Priority: Yield ScaleCheck->Discovery Small Scale Process Process (>1 g) Priority: Workup/Cost ScaleCheck->Process Large Scale Sterics Ortho-Substitutions or Electron Deactivated? T3P_Route Method B: T3P (Propylphosphonic Anhydride) Sterics->T3P_Route No (Standard) Sterics->T3P_Route Sensitive/Green Focus HATU_Route Method A: HATU (Universal Coupling) Sterics->HATU_Route Yes (Difficult) AcidCl_Route Method C: Acid Chloride (SOCl2 / Oxalyl Chloride) Sterics->AcidCl_Route Robust Substrate Discovery->Sterics Process->Sterics Check Safety/Green Metrics

Figure 1: Decision matrix for selecting the appropriate amide coupling protocol.

Detailed Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-throughput libraries, sterically hindered substrates, and valuable intermediates.

Mechanism: HATU generates a highly reactive O-At active ester, which is faster and less prone to racemization (though less relevant for benzoic acids) than OBt esters.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)[2]

  • HATU (1.2 equiv) [1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if using amine salt; 1.5 equiv if using free base solution)

  • Methylamine Hydrochloride (1.5 equiv) OR Methylamine solution (2.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step:

  • Activation: In a vial, dissolve the Benzoic Acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv). Stir for 5 minutes at Room Temperature (RT). Note: The solution should turn yellow.

  • Amine Addition:

    • If using Salt: Add Methylamine HCl (1.5 equiv) followed immediately by a second portion of DIPEA (1.5 equiv).

    • If using Solution: Add Methylamine in THF (2.0 equiv).[3]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

  • Workup: Dilute with EtOAc. Wash with sat.[3]

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[2][3]
  • Purification: Concentrate. If purity <95%, purify via flash chromatography (Hexane/EtOAc).

Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Green/Process)

Best for: Scalability, ease of workup (water-soluble byproducts), and "Green" chemistry requirements.

Why T3P? Unlike HATU, T3P produces water-soluble phosphate byproducts, allowing the product to be isolated often by simple phase separation, eliminating column chromatography [2].

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)[2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or

    
     (3.0 equiv)
    
  • Methylamine (2.0 equiv, solution in THF preferred)[3]

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Charge: To a reactor/flask, add Benzoic Acid (1.0 equiv), Methylamine solution (2.0 equiv), and Base (3.0 equiv) in EtOAc (concentration 0.5 M).

  • Cooling: Cool the mixture to 0°C (T3P reaction is exothermic).

  • Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 1–12 hours.

  • Workup (The "Self-Cleaning" Step):

    • Add water (equal volume to solvent). Stir vigorously for 10 mins.

    • Separate phases.[3][4]

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine).

    • Wash with 0.5 M NaOH (to remove unreacted benzoic acid and phosphate byproducts).

  • Isolation: Dry organic layer and concentrate.[2][3] Product usually precipitates as a pure solid.

Protocol C: Acid Chloride Generation (Cost-Effective)

Best for: Very large scale, electron-poor benzoic acids that resist coupling agents, or cost-sensitive projects.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)[2]

  • Thionyl Chloride (

    
    ) (2.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)
    
  • Methylamine Hydrochloride (1.2 equiv)

  • Base:

    
     or DIPEA (3.0 equiv)
    
  • Solvent: DCM or Toluene

Step-by-Step:

  • Acyl Chloride Formation: Suspend Benzoic Acid in DCM. Add Oxalyl Chloride dropwise, followed by 1 drop of DMF. Stir until gas evolution ceases (1–2 h).

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Do not purify.

  • Coupling: Re-dissolve the acid chloride in fresh DCM.

  • Amine Prep: In a separate vessel, suspend Methylamine HCl (1.2 equiv) in DCM and add

    
     (2.5 equiv). Cool to 0°C.[2][3]
    
  • Addition: Add the acid chloride solution dropwise to the amine mixture at 0°C.

  • Workup: Wash with 1N HCl, then sat.

    
    .
    

Mechanism and Troubleshooting

HATU Activation Mechanism

Understanding the activation pathway is crucial for troubleshooting low yields.

HATU_Mechanism Acid Benzoic Acid (Ar-COOH) Carboxylate Carboxylate (Ar-COO-) Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster O-At Active Ester (Highly Reactive) Carboxylate->ActiveEster Attacks HATU HATU HATU Reagent HATU->ActiveEster Product N-Methylbenzamide ActiveEster->Product Amine Attack Amine MeNH2 Amine->Product

Figure 2: Activation pathway using HATU.[5][6][7] The rate-limiting step for hindered substrates is often the amine attack on the Active Ester.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (Start Material remains) Steric hindrance (ortho-subs) prevents activation.Switch to Protocol C (Acid Chloride) or increase temperature to 50°C with HATU.
Product formed but low yield Hydrolysis of active ester.Ensure solvents are anhydrous. If using Methylamine solution (aq), switch to Methylamine HCl salt.
Impurity: N-acyl urea Rearrangement of carbodiimide (if using EDC).Switch to HATU or T3P (these do not form carbodiimides).
Solid precipitates during reaction Solubility of Amide product.This is good. Filter the solid and wash with water/ether to isolate pure product.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8] Journal of the American Chemical Society. Link

  • Dunetz, J. R., et al. (2011).[9] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[10] Link

Sources

Method

Application Notes &amp; Protocols: Strategic Hydroxyethylation of 2-Hydroxy-4-Phenylbenzamide

Abstract The introduction of a hydroxyethyl moiety is a pivotal strategy in medicinal chemistry for modulating the physicochemical properties of bioactive scaffolds, such as solubility, metabolic stability, and target en...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of a hydroxyethyl moiety is a pivotal strategy in medicinal chemistry for modulating the physicochemical properties of bioactive scaffolds, such as solubility, metabolic stability, and target engagement. This guide provides a comprehensive technical overview and detailed protocols for the regioselective hydroxyethylation of 2-hydroxy-4-phenylbenzamide, a scaffold of interest in drug discovery. We will dissect the chemical principles governing the reactivity of this molecule, compare the primary hydroxyethylating agents, and present validated, step-by-step protocols that prioritize safety, selectivity, and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking to perform controlled modifications of phenolic benzamides.

Scientific Foundation: Understanding Regioselectivity

The 2-hydroxy-4-phenylbenzamide scaffold presents two primary nucleophilic sites for hydroxyethylation: the phenolic hydroxyl group (C2-OH) and the amide nitrogen (CONH). Achieving regioselectivity is paramount and is governed by the relative acidity of these positions.

  • Phenolic Hydroxyl (pKa ≈ 10): The phenolic proton is significantly more acidic than the amide proton. In the presence of a suitable base, it is readily deprotonated to form a highly nucleophilic phenoxide anion. This makes the phenolic oxygen the primary site for electrophilic attack under many reaction conditions.

  • Amide N-H (pKa ≈ 17): The amide proton is considerably less acidic. Its deprotonation requires much stronger bases (e.g., sodium hydride) to form the corresponding amidate anion.

Therefore, by carefully selecting the base and reaction conditions, one can selectively target the phenolic oxygen for O-hydroxyethylation over the amide nitrogen.

Logical Flow for Selective O-Hydroxyethylation

G cluster_0 Decision Framework Start 2-Hydroxy-4-Phenylbenzamide Base Add Base (e.g., K₂CO₃, Cs₂CO₃) Start->Base Phenoxide Selective Deprotonation Generates Nucleophilic Phenoxide Base->Phenoxide pKa(Phenol) << pKa(Amide) Reagent Introduce Electrophilic Hydroxyethylating Reagent Phenoxide->Reagent Attack Nucleophilic Attack (Williamson Ether Synthesis or Epoxide Ring-Opening) Reagent->Attack Product Target Product: 2-(2-Hydroxyethoxy)-4-phenylbenzamide Attack->Product

Caption: Decision workflow for achieving selective O-hydroxyethylation.

Comparative Analysis of Hydroxyethylating Reagents

The choice of reagent is a critical decision that balances reactivity, safety, and experimental control. The two most common classes of reagents for this transformation are 2-haloethanols and ethylene oxide.

Feature2-Chloroethanol / 2-BromoethanolEthylene Oxide
Mechanism SN2 (Williamson Ether Synthesis)Base-catalyzed epoxide ring-opening
Physical State Liquid (Easy to handle and dose)Gas (bp 10.7°C), requires specialized equipment
Reactivity Moderate, allows for controlled, stoichiometric reactionsExtremely high, risk of over-alkylation (polymerization)
Selectivity Generally high for mono-alkylation at the most acidic siteCan be lower; high reactivity may lead to side reactions
Safety Profile Toxic and flammable, requires handling in a fume hood[1][2][3][4][5]Extremely toxic, carcinogenic, and explosive[6][7][8][9][10]
Ideal Use Case Bench-scale synthesis requiring high control and safetyIndustrial-scale production or when high reactivity is essential

Mandatory Safety Protocols

Trustworthiness in science begins with safety. The reagents discussed are hazardous, and adherence to strict safety protocols is non-negotiable.

Handling 2-Chloroethanol

2-Chloroethanol is classified as a toxic substance.[1] All manipulations must be performed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (fluorinated rubber is recommended).[2][3]

  • Storage: Store in a cool, well-ventilated area away from strong oxidizing agents and moisture.[1][2] Containers must be kept tightly closed.[2]

  • Spills: For minor spills, use an appropriate spill kit. Ensure proper ventilation and avoid inhaling vapors.[2][4]

Handling Ethylene Oxide (EtO)

Ethylene oxide is a known carcinogen, mutagen, and potent toxicant with a low permissible exposure limit (PEL) of 1 ppm (8-hour TWA).[7][10] All work must be conducted in a designated, controlled area, such as a fume hood or glove box, with continuous air monitoring. [6][10]

  • PPE: Chemical safety goggles, a face shield, and chemical-protective clothing are mandatory.[9] Use of butyl rubber or Teflon gloves is recommended.[6] Respiratory protection is critical in areas with potential exposure.[7]

  • Storage & Handling: Store in a cool, dry, well-ventilated area, away from ignition sources.[8] Use only spark-proof tools for handling containers.[8] Post "No Smoking" signs and restrict access to storage areas.[8]

  • Emergency: Ensure immediate access to an emergency eyewash station and safety shower. All personnel must be trained on emergency procedures for EtO exposure.[6][9]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reaction success.

Protocol 1: Selective O-Hydroxyethylation via Williamson Ether Synthesis

This protocol details the use of 2-chloroethanol for a controlled and selective synthesis of 2-(2-hydroxyethoxy)-4-phenylbenzamide.

Reaction Scheme:

Caption: Synthesis of 2-(2-hydroxyethoxy)-4-phenylbenzamide.

Materials:

  • 2-Hydroxy-4-phenylbenzamide (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 2-Chloroethanol (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-4-phenylbenzamide and anhydrous potassium carbonate.

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-chloroethanol dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir overnight (12-16 hours).

  • In-Process Control: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 2-(2-hydroxyethoxy)-4-phenylbenzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of new signals corresponding to the -O-CH₂-CH₂-OH protons and the absence of the phenolic -OH peak in ¹H NMR will validate the successful reaction.

Protocol 2: Hydroxyethylation with Ethylene Oxide (Expert Use Only)

This protocol is for specialized applications where the high reactivity of ethylene oxide is required. It must be performed in a facility equipped to handle this hazardous substance.

Materials:

  • 2-Hydroxy-4-phenylbenzamide (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethylene Oxide (condensed and dosed as a liquid at low temperature)

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • EXTREME CAUTION: This procedure must be conducted in an appropriate pressure-rated vessel (autoclave) within a designated and monitored fume hood.

  • To a dry reaction vessel under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-hydroxy-4-phenylbenzamide in anhydrous THF to the NaH suspension. Allow the mixture to stir for 1 hour at 0 °C to ensure complete deprotonation.

  • Seal the reaction vessel. Cool the vessel to -78 °C (dry ice/acetone bath).

  • Carefully introduce a pre-weighed amount of liquefied ethylene oxide (1.2 eq) into the vessel.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours. The internal pressure will increase as the ethylene oxide vaporizes.

  • In-Process Control: Reaction progress cannot be monitored by TLC during the reaction. The reaction is run to completion based on validated time.

  • After 24 hours, cool the vessel back to 0 °C and very carefully vent the excess ethylene oxide through a scrubbing system.

  • Cautiously quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and perform an aqueous work-up and purification as described in Protocol 1 (Steps 8-13) .

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Conversion 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Poor quality solvent (not anhydrous).1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Increase reaction temperature in 10 °C increments.3. Use freshly distilled or purchased anhydrous grade solvent.
N-Hydroxyethylation Side Product 1. Base is too strong (e.g., NaH at elevated temp).2. Reaction temperature is too high.1. Switch to a milder base like K₂CO₃ or Cs₂CO₃.2. Maintain the reaction temperature at or below 80 °C for Protocol 1.
Di-hydroxyethylation (at both O and N) Use of a very strong base and/or large excess of the hydroxyethylating agent.Use a milder base and strictly control the stoichiometry of the electrophile to 1.2-1.5 equivalents.
Formation of Poly-ethoxymers This is a known issue with ethylene oxide. The product alcohol can act as a nucleophile to open another molecule of EtO.Use 2-chloroethanol. If EtO must be used, maintain a large excess of the substrate and carefully control stoichiometry.

References

  • Environmental Health & Safety. Ethylene Oxide Standard Operating Procedure Template. University of New Mexico. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Chloroethanol Safety and Handling in Industrial Environments. [Link]

  • Interscan Corporation. (2024). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of 2-Chloroethanol. [Link]

  • National Safety Compliance. (2025). Weekly Safety Meeting – Ethylene Oxide Safety. [Link]

  • GazFinder. 2-chloroethanol (C2H5ClO). [Link]

  • JoVE. (2023). Protection of Alcohols. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Wang, Z., et al. (2020). Nickel-Catalyzed Removal of Alkene Protecting Group of Phenols, Alcohols via Chain Walking Process. MDPI. [Link]

  • Maerker, G. (1986). Monomeric N-hydroxyethylated amides. ElectronicsAndBooks. [Link]

  • Shang, X., et al. (2025). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. [Link]

  • Ranu, B. C., & Dutta, P. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]

  • ResearchGate. Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. [Link]

  • Google Patents. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)
  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • PubChem. N,n-bis(2-hydroxyethyl)benzamide. [Link]

  • Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes. [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]

  • Vaia. When phenol is treated with ethylene oxide in presence of acid the major product is. [Link]

  • Wang, L., et al. (2024). Catalytic Hydroxyethylation of Phenols with Renewable Ethylene Glycol Diester as an Alternative to Ethylene Oxide. ResearchGate. [Link]

  • ResearchGate. Synthesis of substituted 4-(2-hydroxy-2-phenyl-ethylamino)-N-phenyl-benzamide.... [Link]

  • StudySmarter. (2023). Amide Reactions. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Li, C., et al. (2020). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. National Institutes of Health. [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • PubChem. N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide. [Link]

  • PubChem. N-[hydroxy-bis(1-hydroxyethyl)-[2-(4-hydroxyphenyl)ethyl]-(methanesulfonamido)-hexaoxo-[]yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide. [Link]

  • Academia.edu. Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. [Link]

  • ResearchGate. Phenolysis of amides (1 a–1 z) with phenol (2 a) into the corresponding.... [Link]

  • ResearchGate. Reaction of aliphatic chlorooximes with 2‐chloroethanol/2‐chloro phenol. [Link]

  • Pearson. Write the mechanism for the acid-catalyzed reaction of an amide with an alcohol to form an ester. [Link]

  • PubChem. 2-hydroxy-N-[4-(phenylcarbamoylamino)phenyl]benzamide. [Link]

  • Google Patents.
  • Google Patents. JP2005272331A - Preparation method of high-purity phenol-ethylene oxide adduct.
  • Organic Chemistry Portal. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. [Link]

  • Rebsdat, S., & Mayer, D. (2000). Ethylene Oxide. In Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Google Patents. CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.
  • Desbène-Finck, C., et al. (2012). Hydrothermal alkylation of phenols with alcohols in diluted acids. ScienceDirect. [Link]

  • Rovis, T. Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. [Link]

  • Hamburg University of Technology. Ethylene Oxide Synthesis in the Compact Profile Reactor. [Link]

Sources

Application

Accelerating Discovery: High-Throughput Parallel Synthesis of Benzamide Libraries

Executive Summary & Strategic Rationale The benzamide moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, including antipsychotics (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The benzamide moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, including antipsychotics (e.g., Sulpiride), histone deacetylase (HDAC) inhibitors (e.g., Entinostat), and PARP inhibitors.[1] Its ability to engage in hydrogen bonding and


-stacking interactions makes it an ideal template for High-Throughput Screening (HTS) libraries.

This guide moves beyond elementary synthesis, focusing on industrial-scale parallel chemistry . We prioritize methodologies that eliminate the bottleneck of traditional column chromatography. By leveraging Propylphosphonic Anhydride (T3P) for solution-phase synthesis and Rink Amide linkers for solid-phase synthesis, researchers can achieve high-purity (>95%) libraries compatible with automated liquid handling systems.

Chemical Strategy & Workflow Design

The "Chromatography-Free" Mandate

In HTS library generation, the rate-limiting step is rarely the reaction itself, but the purification. To ensure high throughput, the synthetic route must be designed to allow for "catch-and-release" or "scavenge-and-filter" workups.

Key Strategic Decisions:

  • Coupling Reagent: We select T3P (Propylphosphonic Anhydride) over HATU or EDC.[2][3]

    • Causality: T3P generates water-soluble byproducts (phosphonic acid salts) that are removed via simple aqueous washes, whereas HATU generates tetramethylurea and insoluble byproducts that often complicate automated liquid-liquid extraction (LLE).

  • Solid-Phase Option: Used when the benzamide core requires multi-step elaboration (e.g., S_NAr or Suzuki coupling on the ring before cleavage).

Workflow Visualization

The following diagram illustrates the parallel synthesis decision matrix.

BenzamideWorkflow Start Library Design (Benzamide Core) RouteChoice Select Synthetic Route Start->RouteChoice SolPhase Solution Phase (Parallel Synthesis) RouteChoice->SolPhase Simple Amides SolidPhase Solid Phase (SPPS) RouteChoice->SolidPhase Multi-step/Unstable Reagent Reagent: T3P (50% in EtOAc) SolPhase->Reagent Workup Automated Liquid-Liquid Extraction (LLE) Reagent->Workup Scavenge Optional: Polymer-Supported Carbonate Scavenger Workup->Scavenge QC QC & Purification (Mass-Directed Prep HPLC) Scavenge->QC Resin Resin: Rink Amide MBHA SolidPhase->Resin Coupling Coupling: Fmoc-Acid + HATU Resin->Coupling Cleavage Cleavage: 95% TFA Coupling->Cleavage Cleavage->QC Plating HTS Plating (10mM in DMSO) QC->Plating Purity > 95%

Caption: Decision matrix for Benzamide Library Synthesis. T3P is preferred for speed; SPPS for complexity.

Critical Reagent Comparison

Choosing the right activation agent is critical for minimizing epimerization and maximizing throughput.

FeatureT3P (Propylphosphonic Anhydride) HATU / HBTU Acid Chlorides
Primary Utility High-Throughput Solution Phase Solid Phase / Difficult CouplingsLow-cost, simple amines
Byproducts Water-soluble (Phosphonic acid salts)Tetramethylurea (difficult to remove)HCl (requires base scavenger)
Epimerization Very Low (Ideal for chiral acids)Moderate to High (if base excess)High
Workup Liquid-Liquid Extraction (Wash away)Chromatography often requiredMoisture sensitive (hydrolysis risk)
HTS Suitability Optimal Sub-optimal (Solution phase)Poor (Stability issues)

Protocol A: Solution-Phase Parallel Synthesis (The "T3P Method")

Application: Rapid generation of 96 to 384 simple benzamide analogs. Equipment: 96-well deep-well reaction blocks, Liquid Handler (e.g., Tecan or Hamilton), Centrifuge.

Step-by-Step Methodology
  • Stock Preparation:

    • Benzoic Acids (0.2 M): Dissolve diverse benzoic acids in DMA (Dimethylacetamide). DMA is preferred over DMF due to higher boiling point and better stability with T3P.

    • Amines (0.2 M): Dissolve diverse amines in DMA.

    • Base: Pyridine or DIPEA (Neat).

    • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF).

  • Reaction Assembly (Automated):

    • Dispense 100 µL of Benzoic Acid stock (20 µmol, 1.0 eq) into each well.

    • Dispense 110 µL of Amine stock (22 µmol, 1.1 eq).

    • Dispense 50 µL of Pyridine (Excess base is critical for T3P activation).

    • Dispense 30 µL of T3P solution (approx 1.5 eq).

    • Note: T3P requires a base to form the active acyl phosphonate species.

  • Incubation:

    • Seal the block with a chemically resistant mat.

    • Shake at Room Temperature for 12–16 hours .

    • Optimization: For sterically hindered anilines, heat block to 60°C for 4 hours.

  • Workup (Liquid-Liquid Extraction):

    • Add 500 µL Ethyl Acetate (EtOAc) to each well.

    • Add 400 µL Water (or 0.5 M HCl if products are not acid-sensitive) to solubilize T3P byproducts and excess pyridine.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 rpm for 2 minutes to separate phases.

  • Scavenging (Optional but Recommended):

    • If excess amine is a concern, transfer the organic (top) layer to a new plate containing polymer-supported isocyanate resin (10 mg/well). Shake for 2 hours. This covalently binds unreacted amines.

  • Dry Down:

    • Transfer supernatant to a pre-weighed barcoded vial plate.

    • Evaporate solvent using a centrifugal evaporator (Genevac) at 40°C.

Protocol B: Solid-Phase Synthesis (The "Resin Method")

Application: Synthesis of benzamides requiring side-chain deprotection or when the product is highly polar and difficult to extract.

Step-by-Step Methodology
  • Resin Loading:

    • Use Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g). This linker yields a primary amide (or secondary if using N-alkylated resin) upon cleavage.

    • Swelling: Dispense 50 mg resin into filter plates. Wash 3x with DMF.

  • Fmoc Deprotection:

    • Add 20% Piperidine in DMF (200 µL). Shake 10 min. Drain. Repeat once.

    • Wash resin 5x with DMF.

  • Coupling (Benzoylation):

    • Reagents: Benzoic Acid (4 eq), HATU (3.8 eq), DIPEA (8 eq) in DMF.

    • Note: Here, HATU is acceptable because byproducts are washed away while the product is attached to the bead.

    • Add solution to resin. Shake for 2 hours at RT.

    • QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). No color change indicates complete coupling.

  • Cleavage:

    • Wash resin 3x DCM, 3x MeOH, 3x DCM. Dry under vacuum.

    • Add Cleavage Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H2O.

    • Shake for 2 hours.

    • Collect filtrate into a collection plate.

  • Isolation:

    • Blow down TFA under a stream of Nitrogen.

    • Precipitate with cold Diethyl Ether (optional) or proceed directly to prep-HPLC.

Quality Control & Purification: The HTS Bottleneck

The success of an HTS campaign relies on the purity of the library to prevent false positives (PAINS).

Mass-Directed Preparative HPLC

Do not rely on UV alone. Benzamides often have weak or non-specific UV absorption.

  • Column: C18 Reverse Phase (e.g., XBridge BEH, 5 µm, 19x50mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or NH4OH for basic compounds).

    • B: Acetonitrile.[4]

  • Trigger: Collect fractions only when the Target Mass (m/z) is detected ± 0.5 Da.

QC Logic Flow

The following logic ensures only high-quality compounds enter the screening deck.

QCFlow Crude Crude Sample LCMS LC-MS Analysis Crude->LCMS Decision Purity Check LCMS->Decision Pass Pass (>90%) Decision->Pass High Purity Fail Fail (<80%) Decision->Fail Complex Mix Border Borderline (80-90%) Decision->Border Impure HTS HTS Library (DMSO Stock) Pass->HTS Prep Prep-HPLC Purification Border->Prep Prep->LCMS

Caption: QC Logic for HTS Library Admission.

References

  • Dunetz, J. R., et al. (2011). T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation.[3] AMRI / Pfizer. Retrieved from [Link]

  • Bauser, M. (2002).[5] Preparative high-performance liquid chromatography-mass spectrometry for the high-throughput purification of combinatorial libraries.[5][6] Journal of Chromatographic Science.[5] Retrieved from [Link]

  • Supra Sciences. Solid-Supported Scavengers for Parallel Synthesis. Retrieved from [Link]

  • Waters Corporation. High Throughput Mass-Directed Purification of Drug Discovery Compounds. Retrieved from [Link]

Sources

Method

Synthetic route for introducing 2-hydroxyethoxy side chains on benzamides

Abstract & Strategic Overview The introduction of a 2-hydroxyethoxy side chain ( ) onto a benzamide scaffold is a high-value transformation in medicinal chemistry. This moiety serves two critical functions: Physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The introduction of a 2-hydroxyethoxy side chain (


) onto a benzamide scaffold is a high-value transformation in medicinal chemistry. This moiety serves two critical functions:
  • Physicochemical Optimization: It lowers LogD and improves aqueous solubility by introducing a hydrogen bond donor/acceptor motif.

  • Linker Utility: The primary alcohol provides a versatile handle for further conjugation (e.g., PROTAC linkers, ADC payloads) via tosylation or oxidation.

This guide details two distinct protocols for this transformation. Method A (Ethylene Carbonate) is the preferred "green" route for scalability and atom economy. Method B (Williamson Ether Synthesis) is the traditional laboratory route, useful when harsh thermal conditions must be avoided.

Strategic Decision Matrix
FeatureMethod A: Ethylene CarbonateMethod B: 2-Bromoethanol
Primary Mechanism Ring-opening / Decarboxylation

Displacement
Atom Economy High (Loss of

)
Moderate (Loss of HBr)
Safety Profile High (Non-toxic solid reagent)Moderate (Alkylating agent)
Thermal Requirement High (

)
Low to Moderate (

)
Selectivity Excellent O-selectivityRisk of N-alkylation / Dimerization

Method A: Ethylene Carbonate Ring Opening (Preferred)

This method utilizes ethylene carbonate (EC) as a masked hydroxyethylating agent. It is superior for scale-up as it avoids the handling of gaseous ethylene oxide and toxic halo-alcohols.

Mechanistic Insight

The reaction proceeds via a base-catalyzed nucleophilic attack of the phenoxide on the alkylene carbon of ethylene carbonate, followed by decarboxylation. Unlike standard alkyl halides, EC is a "soft" electrophile, which significantly favors reaction with the "hard" phenoxide oxygen over the softer amide nitrogen, enhancing regioselectivity.

EC_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Decarboxylation Phenol Hydroxybenzamide (Substrate) Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide Intermediate Carbonate Intermediate Phenoxide->Intermediate Attack at CH2 EC Ethylene Carbonate EC->Intermediate Product 2-Hydroxyethoxy Benzamide Intermediate->Product - CO2 (>120°C) Gas CO2 (Gas) Intermediate->Gas

Figure 1: Mechanistic pathway for the hydroxyethylation of phenols using ethylene carbonate. Note the requirement for heat to drive the irreversible decarboxylation.

Protocol A: Experimental Procedure

Reagents:

  • Substrate: 4-Hydroxybenzamide (1.0 equiv)

  • Reagent: Ethylene Carbonate (1.2 - 1.5 equiv)

  • Catalyst: Potassium Carbonate (

    
    ) (0.1 - 0.2 equiv) or Imidazole (0.5 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or solvent-free (melt)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, combine the hydroxybenzamide derivative (10 mmol) and ethylene carbonate (12-15 mmol).

  • Catalyst Addition: Add catalytic

    
     (1-2 mmol).
    
    • Expert Tip: For base-sensitive substrates, TBAI (Tetrabutylammonium iodide) can be used as a phase-transfer catalyst in place of carbonate, though rates may be slower.

  • Heating: Heat the mixture to 120–140 °C .

    • Observation: Evolution of

      
       gas indicates the reaction is progressing.
      
  • Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 4–8 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove DMF and unreacted ethylene glycol byproducts.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is often sufficient. If necessary, flash chromatography (DCM:MeOH 95:5).

Method B: Williamson Ether Synthesis (Alternative)

This method uses 2-bromoethanol or 2-chloroethanol. It is reserved for substrates that cannot withstand the high temperatures of Method A.

Mechanistic Insight

This is a classic


 reaction.[4][5][6][7][8] The primary challenge is the "self-alkylation" of 2-bromoethanol to form ethylene oxide or dimers, and the competitive N-alkylation of the benzamide.

Critical Control Point: To ensure O-alkylation over N-alkylation, we utilize the


 difference. Phenols (

) are more acidic than benzamides (

). Using a stoichiometric weak base (

) ensures the phenol is deprotonated while the amide remains neutral.

Williamson_Workflow Start Start: Hydroxybenzamide Solvent Dissolve in Acetone or DMF Start->Solvent Base Add K2CO3 (2.0 equiv) Stir 30 min @ RT Solvent->Base Reagent Add 2-Bromoethanol (1.2 equiv) + KI (0.1 equiv) Base->Reagent Finkelstein Activation Reflux Reflux (60-80°C) 12-24 Hours Reagent->Reflux Check TLC Check: Phenol Consumed? Reflux->Check Check->Reflux No (Add more reagent) Workup Filter Salts -> Evaporate -> Extract Check->Workup Yes

Figure 2: Optimized Williamson Ether Synthesis workflow incorporating Finkelstein catalysis (KI) to enhance reactivity.

Protocol B: Experimental Procedure

Reagents:

  • Substrate: Hydroxybenzamide (1.0 equiv)

  • Reagent: 2-Bromoethanol (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Additive: Potassium Iodide (KI) (0.1 equiv) - Crucial for rate enhancement

  • Solvent: Acetone (for low temp) or DMF (for difficult substrates)

Step-by-Step Workflow:

  • Activation: Dissolve the substrate in anhydrous Acetone or DMF (0.2 M). Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Reagent Addition: Add KI followed by the slow, dropwise addition of 2-bromoethanol.

    • Expert Tip: Slow addition prevents the local high concentration of the alkylating agent, reducing the risk of dimerization.

  • Reaction: Heat to reflux (

    
     for Acetone, 
    
    
    
    for DMF).
  • Monitoring: Reaction times are typically longer (12–24 hours). If the reaction stalls, add another 0.2 equiv of 2-bromoethanol.

  • Workup:

    • Filter off the solid

      
      /KBr salts.
      
    • Concentrate the filtrate.[1][2]

    • Partition between EtOAc and water. Note: 2-hydroxyethoxy products can be water-soluble; back-extract the aqueous layer with DCM.

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or "stalled" reagentAdd 10 mol% KI (Finkelstein condition) to convert alkyl bromide to more reactive alkyl iodide.
N-Alkylation Observed Base too strong or excess reagentSwitch from

or NaH to

. Ensure strict stoichiometry.
Polymerization Reagent self-reactionUse Method A (Ethylene Carbonate) which prevents polymerization.
Product in Aqueous Layer High polarity of productSaturate aqueous layer with NaCl (salting out) and extract with THF or DCM/iPrOH (3:1).
Analytical Validation
  • 1H NMR: Look for the characteristic ethylene bridge signals. The

    
     protons typically appear as a triplet around 
    
    
    
    ppm, and the
    
    
    protons as a triplet/multiplet around
    
    
    ppm.
  • Mass Spec: Expect a mass shift of +44 Da (

    
    ).
    

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. (Mechanistic insights on carbonate alkylation). Link

  • Mirafzal, G. A., et al. (2000). Microwave-Assisted Synthesis of Phenoxyacetic Acids and Their Derivatives. Tetrahedron Letters, 41(28), 5405-5408. (Comparison of Williamson conditions). Link

  • Sigma-Aldrich. (2023). Ethylene Carbonate Product Safety & Handling. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent selection in

    
     reactions). Link
    

Sources

Application

Advanced Crystallization Strategies for N-Methyl-Biphenyl-4-Carboxamide Derivatives

Document Type: Application Note & Experimental Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Physicochemical Foundations N-methyl-biphenyl-4-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Foundations

N-methyl-biphenyl-4-carboxamide derivatives are critical structural motifs in modern drug discovery, frequently serving as active pharmaceutical ingredients (APIs) or key intermediates in the development of targeted therapeutics, such as LpxC inhibitors[1]. Crystallizing these molecules presents a unique set of thermodynamic and kinetic challenges due to their specific physicochemical properties.

The Causality of Crystal Packing

To design a successful crystallization protocol, one must first understand the molecular forces dictating solid-state assembly:

  • Rigid Hydrophobic Core: The biphenyl system drives high lipophilicity. During crystallization, this core strongly favors

    
     stacking and C-H···
    
    
    
    interactions, which heavily stabilize the crystal lattice[2].
  • Directional Hydrogen Bonding: The N-methyl carboxamide linker acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This functionality acts as a primary supramolecular synthon, driving the molecules to assemble into 1D chains or dimers before macroscopic lattice formation[2].

  • Polymorphic Susceptibility: Because of the rotational freedom between the biphenyl rings and the amide plane, these derivatives are highly susceptible to conformational polymorphism. Furthermore, variations in how the amide groups hydrogen-bond can lead to synthon polymorphism[3]. Controlling supersaturation and utilizing seeding are non-negotiable to prevent the precipitation of metastable polymorphs.

Pathway A Solvated Monomer (N-Methyl-Biphenyl-4-Carboxamide) B Desolvation & Conformational Adjustment A->B Supersaturation C N-H···O Hydrogen Bonding (Primary Synthon) B->C Thermodynamic Force D 1D Supramolecular Chains C->D Directional Assembly E C-H···π & π-π Interactions (Biphenyl Core Packing) D->E Lattice Packing F 3D Crystal Lattice (Stable Polymorph) E->F Crystal Growth

Diagram 1: Mechanistic pathway of supramolecular assembly in biphenyl-4-carboxamide crystallization.

Quantitative Solvent Profiling

Selecting the correct solvent system requires balancing solubility capacity at elevated temperatures with a steep desupersaturation curve upon cooling. Based on thermodynamic data for structurally analogous biphenyl amides and sulfonamides[4], the following matrix summarizes the optimal solvent selection criteria.

Solvent SystemTemp (°C)Solubility (mg/mL)SuitabilityCausality / Mechanistic Notes
DMSO 25~25.0PoorHigh solubility prevents high-yield recovery; difficult to dry.
DMF 25~5.0ModerateGood for initial dissolution of crude; high boiling point hinders drying.
Ethanol (EtOH) 25~3.0Excellent Ideal for cooling crystallization; steep solubility curve.
Ethanol (EtOH) 60~45.0Excellent High solubility at elevated temperature allows for high throughput.
Heptane 25< 0.1AntisolventNon-polar nature rapidly decreases solubility; induces supersaturation.
Water 25< 0.05AntisolventStrong H-bonding disrupts API-solvent interactions; maximizes yield.

Experimental Workflows & Self-Validating Protocols

G A Crude N-Methyl-Biphenyl 4-Carboxamide B Solvent & Solubility Profiling A->B Impurity Profiling C Metastable Zone Width (MSZW) Determination B->C Thermodynamic Data D Cooling / Antisolvent Crystallization C->D Process Design F Seeded Batch Crystallization C->F Supersaturation Control E Polymorph Characterization (XRPD, DSC) D->E Solid-State Analysis E->F Seed Generation G Target Polymorph API F->G Filtration & Drying

Diagram 2: End-to-end crystallization workflow for biphenyl-4-carboxamide derivatives.

Protocol A: Seeded Cooling Crystallization

Objective: Isolate the thermodynamically stable polymorph while preventing "oiling out" (liquid-liquid phase separation). Causality: Unseeded cooling often leads to high supersaturation, triggering rapid primary nucleation. This kinetically favors the precipitation of metastable polymorphs. Seeding within the Metastable Zone Width (MSZW) provides a low-energy template for the stable polymorph to grow[4].

  • Dissolution: Suspend the crude API in absolute Ethanol (10 volumes). Heat the reactor to 65°C under constant agitation (250 RPM) until complete dissolution is achieved. Causality: Heating breaks all existing lattice structures and supramolecular synthons.

  • Clarification: Perform hot filtration through a 0.45 µm PTFE filter into a pre-heated crystallization vessel.

    • Self-Validation Checkpoint: The filtrate must be optically clear. Any residual turbidity indicates incomplete dissolution or insoluble impurities, which will act as uncontrolled heterogeneous nucleation sites.

  • Cooling to Seeding Temperature: Cool the solution to 50°C at a controlled rate of 0.5°C/min.

  • Seeding: Introduce 1-2 wt% of pre-milled seeds of the target polymorph.

    • Self-Validation Checkpoint: Observe the suspension for 30 minutes. If the seeds dissolve, the solution is undersaturated (temperature is too high). If massive secondary nucleation occurs immediately, the solution has breached the MSZW. The seeds should remain suspended with slight, gradual growth.

  • Desupersaturation: Cool the seeded slurry to 5°C at a rate of 0.1°C/min. Causality: A slow cooling profile maintains constant supersaturation, promoting crystal growth over secondary nucleation.

  • Isolation: Filter the slurry, wash with 2 volumes of cold Ethanol (0°C), and dry under vacuum at 40°C until constant weight.

Protocol B: Isothermal Antisolvent Crystallization

Objective: Crystallize heat-sensitive derivatives or those exhibiting flat solubility curves.

  • Dissolution: Dissolve the compound in DMF (5 volumes) at 25°C.

  • Antisolvent Titration: Slowly add Water (antisolvent) at a rate of 0.1 volumes/min using a precision dosing pump.

    • Self-Validation Checkpoint: Monitor the solution via an inline turbidity probe. The sharp onset of turbidity marks the cloud point (nucleation). Stop the antisolvent addition immediately and age the slurry for 1 hour. Causality: Aging allows the initial nuclei to consume the supersaturation, preventing the generation of fines.

  • Yield Maximization: Resume antisolvent addition until a total of 15 volumes of Water is added. Causality: Water disrupts the DMF-API hydrogen bonding, forcing the hydrophobic biphenyl core out of solution.

  • Isolation: Filter the resulting crystals, wash with copious amounts of Water to remove residual DMF, and dry under vacuum.

Troubleshooting: Resolving "Oiling Out"

"Oiling out" (liquid-liquid phase separation) occurs when a supersaturated solution separates into a solute-rich liquid phase rather than crystallizing[4]. For biphenyl-4-carboxamides, this is often caused by high impurity levels disrupting the directional N-H···O hydrogen bonding required for synthon formation.

Corrective Action (Self-Validating):

  • Re-heat the mixture until a single, clear phase is restored.

  • Add 10-20% more of the primary solvent (e.g., Ethanol) to reduce the absolute supersaturation level.

  • Employ a significantly slower cooling rate and introduce seed crystals at a higher temperature (closer to the solubility boundary) to force the system into a solid-liquid thermodynamic sink rather than a liquid-liquid split.

References

  • Title: Crystal Polymorphism in Pharmaceutical Science. Source: ResearchGate. URL: 3

  • Title: Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Source: IUCr Journals. URL: 2

  • Title: 4FW5: Crystal Structure of the LpxC in complex with 4'-BROMO-N-[(2S,3R)-3-HYDROXY-1-(HYDROXYAMINO)-1-OXOBUTAN-2-YL]BIPHENYL-4-CARBOXAMIDE inhibitor. Source: RCSB PDB. URL: 1

  • Title: Biphenyl Sulfonamide Crystallization. Source: Benchchem. URL: 4

Sources

Method

Application Note: Design, Synthesis, and Evaluation of Hydroxyethoxy Benzamides in Medicinal Chemistry

Executive Summary & Structural Rationale The benzamide scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs and advanced clinical candidates. The specific structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The benzamide scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs and advanced clinical candidates. The specific structural modification of introducing a hydroxyethoxy moiety (–OCH₂CH₂OH) to the benzamide core fundamentally alters the physicochemical and pharmacological profile of the molecule.

From a drug design perspective, replacing highly lipophilic groups (such as simple alkyl chains or aryl ethers) with a hydroxyethoxy side chain serves multiple causal purposes:

  • Favorable Pharmacokinetics (PK): It lowers the overall lipophilicity (LogP) of the molecule, which directly correlates with improved aqueous solubility and reduced off-target liabilities, such as hERG channel inhibition (a primary cause of cardiotoxicity) 1[1].

  • Target Specificity via Hydrogen Bonding: The hydroxyethoxy group introduces a flexible side chain capable of acting as both a hydrogen bond donor (via the terminal hydroxyl) and a hydrogen bond acceptor (via the ether oxygen). This dual capability allows the molecule to anchor deeply into polar pockets of target proteins, enhancing binding affinity.

This application note details the mechanistic pathways, quantitative activity profiles, and self-validating experimental protocols for utilizing hydroxyethoxy benzamides in drug discovery, specifically focusing on oncology (protein-protein interaction disruptors) and neurology (dopamine receptor antagonists).

Mechanistic Pathways and Target Applications

Oncology: YAP-TEAD Protein-Protein Interaction (PPI) Disruption

The Hippo signaling pathway regulates cell proliferation and apoptosis. Dysregulation leads to the oncogenic interaction between the Yes-associated protein (YAP) and the Transcriptional Enhanced Associate Domain (TEAD) transcription factors. Hydroxyethoxy benzamide derivatives, such as the clinical candidate IAG933, have been engineered to specifically bind to TEAD, sterically occluding YAP and halting oncogenic gene expression1[1].

YAP_TEAD YAP YAP Coactivator (Oncogenic) Complex YAP-TEAD Complex (Active Transcription) YAP->Complex Binds TEAD TEAD Transcription Factor TEAD->Complex Binds Genes Target Gene Expression (Cell Proliferation) Complex->Genes Activates Inhibitor Hydroxyethoxy Benzamide (e.g., IAG933) Inhibitor->TEAD Blocks Interaction

YAP-TEAD pathway disruption by hydroxyethoxy benzamide inhibitors.

Neurology: Selective Dopamine D2 Receptor Antagonism

Substituted benzamides are highly selective antagonists for the adenylate cyclase-independent sub-population of Dopamine D2 receptors. Unlike typical neuroleptics, the interaction of these benzamides with brain dopamine receptors is uniquely dependent on the presence of sodium ions, which explains their distinct behavioral profile and clinical value in treating schizophrenia with reduced extrapyramidal symptoms 2[3].

Quantitative Pharmacological Data

The following table summarizes the biological activities of notable hydroxyethoxy benzamide derivatives across different therapeutic targets.

Compound Class / Specific AgentPrimary TargetBiological Activity / AffinityKey Pharmacological AdvantageReference
IAG933 (Clinical Candidate) YAP-TEAD ComplexIC₅₀ = 56 nM (Cellular RGA)Elimination of hERG binding; high membrane permeability.[1]
Seco-Coumarin Hybrids Multi-Drug Resistance (MDR) TumorsHigh cytotoxicity in MDR cellsOvercomes MDR via multiple synergistic mechanisms.[4]
[³H]-YM-09151-2 Dopamine D2 ReceptorK_D = 57 pmol/L9-fold higher selectivity for D2 over serotonergic (S2) receptors.[5]

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of Hydroxyethoxy Benzamides

This protocol details the synthesis of the hydroxyethoxy benzamide scaffold starting from a phenolic acid precursor.

SynthesisWorkflow Start Starting Material (Phenolic Acid) Alkylation Alkylation (2-bromoethanol) Start->Alkylation Activation Ester Activation (DCC/NHS) Alkylation->Activation Amidation Amidation (Substituted Amines) Activation->Amidation Purification Purification (HPLC/NMR) Amidation->Purification

Step-by-step synthetic workflow for hydroxyethoxy benzamide derivatives.

Step 1: Regioselective Alkylation

  • Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in anhydrous ethanol.

  • Add 2-bromoethanol (1.2 eq) and a mild base (e.g., K₂CO₃, 2.0 eq).

  • Causality: Heat the reaction to exactly 60°C. Maintaining this specific temperature ensures regioselective alkylation of the more reactive phenolic hydroxyl group without causing over-alkylation or esterification of the carboxylic acid4[4].

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the starting material disappears.

Step 2: Carboxylic Acid Activation

  • Dissolve the resulting 4-(2-hydroxyethoxy)benzoic acid in anhydrous dichloromethane (DCM).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq).

  • Causality: DCC and NHS convert the carboxylic acid into an active NHS-ester. This intermediate is highly stable against unwanted side reactions but highly reactive toward primary amines, preventing the formation of unreactive N-acylureas and ensuring high-yield amidation4[4].

  • Self-Validation: The precipitation of dicyclohexylurea (DCU) as a white solid serves as a visual, self-validating indicator of successful activation. Filter the DCU before proceeding.

Step 3: Amidation

  • Add the desired substituted amine (1.2 eq) to the filtrate containing the NHS-ester.

  • Stir at room temperature for 12 hours.

  • Quench with 1N HCl to pH < 3, extract with ethyl acetate, and purify via column chromatography.

Protocol 2: TR-FRET Assay for YAP-TEAD Disruption

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to evaluate the biochemical potency of the synthesized benzamides. Causality for assay choice: Many benzamide derivatives exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby drastically improving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged TEAD protein and Cy5-labeled YAP peptide in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, 1 mM DTT, pH 7.4).

  • Compound Plating: Dispense the hydroxyethoxy benzamide compounds in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate using an acoustic dispenser.

  • Incubation: Add the protein-peptide master mix to the assay plate. Incubate at room temperature for 2 hours. Causality: A 2-hour incubation is critical to ensure the thermodynamic equilibrium of the competitive binding is fully reached before measurement.

  • Detection: Add Anti-GST Terbium (Tb)-cryptate antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation (Z'-Factor): Include 16 wells of DMSO-only (0% inhibition control) and 16 wells of a known potent inhibitor (100% inhibition control). Calculate the Z'-factor using the formula: Z' = 1 - (3(σ_pos + σ_neg) / |µ_pos - µ_neg|). The assay is only validated and accepted if the Z'-factor is > 0.6 .

References

  • Discovery of Clinical Candidate IAG933, a Potent YAP-TEAD PPI Disrupter Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms Molecules - MDPI URL:[Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction PMC - National Institutes of Health URL:[Link]

  • Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs PubMed - National Institutes of Health URL:[Link]

  • Dopamine D2 receptors selectively labeled by a benzamide neuroleptic:[3H]-YM-09151-2 PubMed - National Institutes of Health URL: [Link]

Sources

Application

Application Note: Highly Efficient N-Methylation of Sterically Hindered 2-Substituted-4-Phenylbenzamides

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The targeted introduction of a methyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The targeted introduction of a methyl group onto a nitrogen atom—often referred to as the "magic methyl" effect—is a cornerstone strategy in drug development. N-methylation modulates the biological and pharmacological properties of drug molecules by improving proteolytic stability, increasing lipophilicity (membrane permeability), and fundamentally altering the conformational preferences of the amide bond ()[1]. Furthermore, the removal of a hydrogen-bond donor can significantly enhance blood-brain barrier (BBB) penetration ()[1].

The Structural Challenge: Working with 2-substituted-4-phenylbenzamides presents a unique synthetic hurdle. The biphenyl core (4-phenyl group) extends the


-system, but it is the ortho-substituent at the 2-position (e.g., -CH₃, -Cl, -CF₃) that dictates the reactivity. This ortho-substituent creates severe steric hindrance, forcing the amide carbonyl out of coplanarity with the aromatic ring. While this twisting slightly increases the basicity of the nitrogen, the physical bulk heavily impedes the nucleophilic attack of the resulting amidyl anion onto an electrophile.

To overcome this, we employ a highly optimized variant of the classic sodium hydride/methyl iodide protocol ()[2]. By utilizing a specific binary solvent system and strict temperature controls, this protocol ensures quantitative conversion while suppressing O-alkylation or amide hydrolysis.

Experimental Design & Causality

As a self-validating system, every reagent and condition in this protocol is selected based on strict mechanistic causality:

  • Base Selection (Sodium Hydride, NaH): Benzamides possess a pKa of approximately 15–16. Weaker bases (like K₂CO₃) are insufficient for quantitative deprotonation. NaH irreversibly deprotonates the amide, driving the equilibrium forward through the evolution of hydrogen gas.

  • Electrophile (Methyl Iodide, MeI): Due to the steric shielding provided by the 2-substituent, a highly reactive, unhindered electrophile is mandatory. MeI is the optimal choice for rapid

    
     kinetics.
    
  • Solvent System (10:1 THF/DMF): This is the critical success factor. Pure Tetrahydrofuran (THF) solubilizes the starting material but tightly coordinates the Na⁺/amidyl ion pair, reducing nucleophilicity. Adding 10% Dimethylformamide (DMF) drastically increases the dielectric constant of the medium, separating the ion pair and generating a "naked," highly reactive amidyl anion. Keeping DMF to a minimum ensures it can be easily washed out during the aqueous workup.

Visualized Workflows & Mechanisms

Workflow Step1 1. Substrate Preparation Dissolve in Dry THF/DMF under N2 Step2 2. Deprotonation Add NaH at 0 °C, stir 30 min Step1->Step2 Step3 3. Alkylation Add MeI dropwise, warm to RT (2-4 h) Step2->Step3 Step4 4. Quench & Workup Quench with NH4Cl, extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the N-methylation of sterically hindered benzamides.

Mechanism Substrate 2-Sub-4-Ph-Benzamide Secondary Amide Anion Amidyl Anion Resonance Stabilized Substrate->Anion Deprotonation (-H2) Base NaH (Strong Base) Base->Anion Product N-Methyl Benzamide Tertiary Amide Anion->Product SN2 Attack (-I⁻) Electrophile MeI (Electrophile) Electrophile->Product

Caption: Mechanistic pathway of base-mediated N-methylation highlighting deprotonation and SN2 attack.

Step-by-Step Protocol

Safety Warning: Methyl iodide is a volatile alkylating agent and a suspected carcinogen. Sodium hydride is pyrophoric. Perform all operations in a certified fume hood using appropriate PPE.

Step 1: Substrate Preparation & Inert Atmosphere
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with dry Nitrogen (

    
    ) or Argon.
    
  • Dissolve the 2-substituted-4-phenylbenzamide (1.0 equivalent, e.g., 1.0 mmol) in a 10:1 mixture of anhydrous THF (5.0 mL) and anhydrous DMF (0.5 mL).

  • Self-Validation: Ensure the solution is completely clear. Any turbidity indicates moisture, which will ruin the reaction.

Step 2: Deprotonation
  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equivalents, 1.5 mmol) in one portion.

  • In-Process Control: You must observe immediate bubbling (evolution of

    
     gas). If no bubbling occurs, the NaH has degraded to NaOH; abort the reaction.
    
  • Stir the suspension at 0 °C for 30 minutes to ensure complete generation of the amidyl anion.

Step 3: Alkylation
  • While maintaining the temperature at 0 °C, add Methyl Iodide (3.0 equivalents, 3.0 mmol) dropwise via syringe. Note: Excess MeI is required to overcome the steric hindrance of the 2-substituent.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 2 to 4 hours.

  • In-Process Control: Monitor via TLC (typically 3:1 Hexanes/EtOAc). The N-methylated product will exhibit a significantly higher

    
     value than the starting material due to the loss of the polar N-H hydrogen bond donor.
    
Step 4: Quenching and Workup
  • Cool the reaction back to 0 °C.

  • Carefully quench the excess NaH by adding saturated aqueous

    
     (5.0 mL) dropwise. Causality: 
    
    
    
    provides a mild proton source that safely destroys NaH without hydrolyzing the newly formed tertiary amide.
  • Dilute the mixture with Ethyl Acetate (EtOAc, 15 mL) and transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Combine the organic layers and wash with distilled water (

    
     mL) to remove DMF, followed by a final wash with brine (10 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc.

  • Self-Validation: Confirm product identity via LC-MS. The target mass should be

    
    .
    

Quantitative Data Summary

The steric bulk of the 2-substituent directly impacts the reaction kinetics. The table below summarizes the expected reaction times and isolated yields for various 2-substituted-4-phenylbenzamides utilizing this specific protocol.

Entry2-Substituent4-SubstituentReaction Time (h)Isolated Yield (%)Notes on Steric & Electronic Effects
1-H (Unsubstituted)-Phenyl2.095%Baseline reactivity; amide is relatively coplanar.
2-CH₃ (Methyl)-Phenyl3.088%Moderate steric twisting; slight electron donation.
3-Cl (Chloro)-Phenyl3.585%Increased steric bulk; inductive withdrawal stabilizes anion.
4-CF₃ (Trifluoromethyl)-Phenyl4.578%Severe steric hindrance; requires full 3.0 eq of MeI.

References

  • Barreiro, E. J.; Kümmerle, A. E.; Fraga, C. A. M. "The Methylation Effect in Medicinal Chemistry." Chemical Reviews (2011). Source: ACS Publications. URL:[Link]

  • Chatterjee, J.; Gilon, C.; Hoffman, A.; Kessler, H. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research (2008). Source: ACS Publications. URL:[Link]

  • McDermott, J. R.; Benoiton, N. L. "Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide." Canadian Journal of Chemistry (1971). Source: Canadian Science Publishing. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solubility of Lipophilic Biphenyl Benzamides in DMSO

Audience: Researchers, Compound Management Specialists, and Assay Development Scientists. Topic: Troubleshooting dissolution, storage, and application of rigid, lipophilic biphenyl benzamides.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Compound Management Specialists, and Assay Development Scientists. Topic: Troubleshooting dissolution, storage, and application of rigid, lipophilic biphenyl benzamides.

The Challenge: Why Biphenyl Benzamides Resist Solvation

As a Senior Application Scientist, I often see researchers struggle with this specific class of compounds. Biphenyl benzamides are not just "hydrophobic"; they are crystallographically stubborn .

  • The Mechanism: The biphenyl core creates a planar or near-planar geometry that facilitates strong

    
     stacking interactions. When combined with the amide linker's potential for intermolecular hydrogen bonding, these molecules form high-energy crystal lattices (often referred to as "brick dust").
    
  • The Solvent Paradox: While DMSO (Dimethyl sulfoxide) is a powerful polar aprotic solvent, it struggles to overcome the lattice energy of these highly ordered crystals without kinetic energy input. Furthermore, DMSO is hygroscopic; even trace water content can catastrophically reduce the solubility of lipophilic benzamides, causing them to "crash out" of solution.

Module 1: Dissolution Protocols (Preparing the Stock)

Objective: Achieve a clear, stable 10 mM or 100 mM stock solution.

Standard Operating Procedure (SOP): The "Step-Wise Wetting" Method

Do not simply add solvent and vortex. This often leads to a "gummy" precipitate that is harder to dissolve.

  • Pre-Weighing: Weigh the compound into a glass vial (avoid plastic if possible to minimize surface adsorption, though polypropylene is acceptable for short-term).

  • Solvent Addition: Add Anhydrous DMSO (stored over molecular sieves) to 75% of the target volume.

  • The "Wet" Phase: Allow the solvent to sit on the solid for 5 minutes without agitation. This allows DMSO to penetrate the crystal lattice via capillary action.

  • Kinetic Input (Sonication): Sonicate in a bath sonicator at 40°C - 50°C for 15–20 minutes.

    • Critical Note: Cold sonication is less effective. The heat lowers DMSO viscosity and increases the kinetic energy required to break

      
       interactions.
      
  • Visual Inspection: Hold the vial against a light source. Look for "schlieren" patterns (wavy lines indicating density differences) or micro-particulates.

  • Final Volume: Top up to the final target volume with warm DMSO and vortex briefly.

Troubleshooting Workflow

If the compound remains undissolved, follow this decision matrix:

DissolutionTroubleshooting Start Compound Undissolved after SOP CheckWater Check DMSO Water Content (Is it fresh/anhydrous?) Start->CheckWater Heat Apply Heat Cycle (60°C for 10 mins) CheckWater->Heat DMSO is Dry Sonicate Sonicate (High Power) (20 mins @ 50°C) Heat->Sonicate Visual Visual Inspection Sonicate->Visual Success Clear Solution (Proceed to Aliquot) Visual->Success Clear Fail Persistent Solid Visual->Fail Cloudy Cosolvent Add Cosolvent (5-10% Ethanol or PEG400) Fail->Cosolvent Last Resort Cosolvent->Sonicate

Figure 1: Decision matrix for troubleshooting stubborn biphenyl benzamide dissolution. Note that adding cosolvents changes the stock composition and should be noted in assay protocols.

Module 2: Storage & Stability (The Hygroscopicity Trap)

The most common failure mode for biphenyl benzamides is precipitation after storage. This is almost exclusively due to water absorption.

The Science of DMSO Hygroscopicity

DMSO is aggressively hygroscopic. At 20°C and 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours if left uncapped [1].

  • Impact: For lipophilic biphenyls (LogP > 4), a shift from 100% DMSO to 90% DMSO/10% Water can decrease solubility by orders of magnitude, forcing the compound out of solution.

Best Practices for Storage
ParameterRecommendationScientific Rationale
Container Glass or Polypropylene (PP)Avoids leaching of plasticizers; glass is best for long-term to prevent water vapor permeation.
Headspace Argon or Nitrogen overlayDisplaces humid air, preventing water absorption during storage.
Temperature Room Temp (Short term) or -20°C (Long term)Warning: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles promote crystal nucleation.
Format Single-use AliquotsPrevents repeated exposure to atmospheric moisture.[1]

Module 3: Application (Dilution into Aqueous Media)

Researchers often report that the stock is clear, but the compound precipitates immediately upon addition to the cell culture media or assay buffer.

The "Mixing Speed" Variable

When a droplet of DMSO stock hits aqueous media, there is a momentary interface of high supersaturation. If mixing is slow, the compound nucleates and precipitates.

Protocol: The "Jet-Mixing" Technique

  • Vortex the Media: Have the aqueous media swirling before adding the compound.

  • Subsurface Injection: Do not drop the compound on top of the media. Insert the pipette tip into the swirling liquid and dispense rapidly.

  • Intermediate Dilution (The "Step-Down"): Instead of going 10 mM (DMSO)

    
     10 
    
    
    
    M (Buffer), use an intermediate step.
    • Step 1: 10 mM Stock

      
       Dilute 1:10 in 100% DMSO  (creates 1 mM stock).
      
    • Step 2: Dilute 1:100 into Buffer (Final 10

      
      M).
      
    • Reasoning: Smaller volume spikes reduce the local concentration shock.

Visualizing the Dilution Pathway

DilutionStrategy Stock 10mM Stock (100% DMSO) Direct Direct Spike (1:1000 into Media) Stock->Direct Risk Intermed Intermediate Plate (1mM in 100% DMSO) Stock->Intermed Dilute 1:10 Precip Precipitation Risk (High Local Conc.) Direct->Precip Final Final Assay Well (10µM, 1% DMSO) Intermed->Final Dilute 1:100 (Rapid Mixing)

Figure 2: Comparison of direct spiking vs. intermediate dilution. Intermediate dilution maintains solvent homogeneity longer, reducing shock precipitation.

Frequently Asked Questions (FAQ)

Q1: My stock solution was clear, but after freezing at -20°C, it has crystals that won't redissolve. Why? A: This is likely due to freeze-concentration . As DMSO freezes (at ~18.5°C), it forms pure DMSO crystals first, forcing the solute into an increasingly smaller volume of remaining liquid, eventually exceeding saturation and causing precipitation. Upon thawing, the lattice energy of these new crystals is high.

  • Fix: Heat the vial to 37°C–50°C and sonicate for 20 minutes. If it fails, the DMSO may have absorbed water during the freeze-thaw; you may need to prepare a fresh stock.

Q2: Can I use a cosolvent to improve solubility? A: Yes, but with caution. Adding 5–10% PEG400 or Ethanol to the DMSO stock can disrupt the ordered structure of the solvent and improve solubility for rigid biphenyls [2]. However, ensure your assay tolerates these additives.

Q3: Is it better to sonicate or vortex? A: Sonicate. Vortexing only provides macroscopic agitation. Sonication creates microscopic cavitation bubbles that generate intense local heat and shear forces, which are necessary to break the intermolecular


 stacking of biphenyl benzamides [3].

Q4: How do I know if my DMSO is "wet"? A: Pure DMSO freezes at 18.5°C. If you put your DMSO bottle in a fridge (4°C) and it remains liquid or slushy rather than solidifying into a hard mass, it has significant water contamination and should be discarded for solubility-critical applications [1].

References

  • Gaylord Chemical Company. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102.[3][4] Gaylord Chemical.[2][3][5] Link

  • Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. Link

  • BenchChem. (2025).[1][6][7][8] Technical Support Center: Troubleshooting Compound Precipitation in DMSO.Link

Sources

Optimization

Optimizing purification of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide

Welcome to the Technical Support Center for the isolation and purification of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide . This molecule presents unique chromatographic challenges due to its amphiphilic nature.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide .

This molecule presents unique chromatographic challenges due to its amphiphilic nature. It features a highly lipophilic biphenyl core paired with two strongly polar, hydrogen-bonding moieties: an N-methyl secondary amide and a primary hydroxyl group on the ethoxy chain. This guide provides field-proven methodologies, troubleshooting steps, and self-validating protocols to ensure high-purity recovery for downstream drug development applications.

Part 1: Purification Workflow & Decision Tree

The following diagram outlines the optimized separation strategy, moving from crude reaction mixture to high-purity crystalline product.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Remove polar/acidic impurities) Crude->LLE OrgLayer Organic Phase (Contains Product) LLE->OrgLayer Extract (EtOAc) AqLayer Aqueous Phase (Discard) LLE->AqLayer Wash (0.1M NaOH) Chromatography Flash Chromatography (Silica Gel, DCM/MeOH) OrgLayer->Chromatography Crystallization Recrystallization (EtOAc/Heptane) Chromatography->Crystallization Purified Fractions PureProduct Pure 2-(2-hydroxyethoxy)- N-methyl-4-phenylbenzamide Crystallization->PureProduct >98% Purity

Optimized purification workflow for 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my product streak heavily on normal-phase silica gel, resulting in poor resolution? Causality & Solution: The primary hydroxyl group and the secondary amide act as strong hydrogen-bond donors and acceptors. These groups interact aggressively with the free, acidic silanol groups on the silica stationary phase. To mitigate this, you must incorporate a highly polar, protic modifier into your eluent[1]. A solvent system of Dichloromethane (DCM) with 2–5% Methanol (MeOH) effectively outcompetes the product for silanol binding sites, disrupting the stationary phase interactions and sharpening the elution band[1].

Q2: I am observing co-elution with the unreacted starting material (e.g., 2-hydroxy-N-methyl-4-phenylbenzamide). How can I separate them before chromatography? Causality & Solution: The starting material contains a free phenolic hydroxyl group, which is significantly more acidic (pKa ~9–10) than the aliphatic hydroxyl group of your target product (pKa ~15–16). You can exploit this thermodynamic pKa differential during the aqueous workup. Implement a liquid-liquid extraction wash using a mild aqueous base (e.g., 0.1 M NaOH or saturated Na₂CO₃)[2]. The unreacted phenol will ionize into a water-soluble phenoxide salt and partition into the aqueous layer, leaving the neutral target product in the organic phase[2].

Part 3: Troubleshooting Guide

Issue: The purified product forms a persistent oil instead of crystallizing.

  • Root Cause: The flexible 2-hydroxyethoxy chain increases the molecule's degrees of freedom, significantly lowering the melting point and increasing the propensity to trap residual chromatographic solvents (like DCM or EtOAc) within the matrix[3].

  • Resolution:

    • Solvent Displacement: Evaporate the chromatography solvent completely under high vacuum (at least 12 hours)[1].

    • Trituration: Add a non-polar anti-solvent such as heptane or diisopropyl ether. The lipophilic biphenyl core has limited solubility in these at low temperatures, while the polar groups force the molecule out of the oily phase[4].

    • Mechanical Induction: Scratch the inside of the glass flask with a glass rod to create microscopic nucleation sites, or introduce a seed crystal if available[1].

Issue: Low recovery mass after column chromatography.

  • Root Cause: The compound is either irreversibly adsorbing to the silica due to its polar functional groups or precipitating on the column if loaded in a solvent that diffuses too quickly[4].

  • Resolution: Ensure the crude mixture is loaded using a dry-loading technique (adsorbed onto Celite or silica) rather than liquid loading. After the main fractions elute, flush the column with a "strip" solvent (e.g., 10–15% MeOH in DCM) to recover any trailing product[1].

Part 4: Self-Validating Experimental Protocol

Methodology: Optimized Flash Chromatography & Recrystallization This protocol relies on a self-validating feedback loop using Thin-Layer Chromatography (TLC) to ensure each step is successful before proceeding to the next.

Step 1: Pre-Purification Workup (Liquid-Liquid Extraction)

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude)[2].

  • Wash the organic layer sequentially with 0.1 M NaOH (2 x 5 mL) to remove phenolic impurities, followed by brine (1 x 5 mL)[2].

  • Validation Check: Spot the organic layer on a TLC plate alongside the starting phenol. The phenolic spot must be completely absent before proceeding.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Step 2: Dry Loading & Flash Chromatography

  • Dissolve the concentrated crude in a minimum amount of DCM/MeOH (9:1). Add silica gel (approx. 2.5 times the crude mass) and evaporate to a free-flowing powder[2].

  • Pack a silica gel column using DCM as the initial mobile phase. Load the dry silica-crude mixture onto the top of the bed[1].

  • Elute using a step gradient: 100% DCM, followed by 98:2 DCM:MeOH, and finally 95:5 DCM:MeOH[1].

  • Validation Check: Collect fractions and analyze via TLC (Eluent: 90:10 DCM:MeOH, UV visualization at 254 nm due to the biphenyl chromophore). The product typically elutes at an Rf of ~0.35.

Step 3: Isolation and Crystallization

  • Pool the fractions containing the pure product and concentrate under vacuum until a thick oil is obtained.

  • Add hot EtOAc (minimal volume to achieve full dissolution at the boiling point) followed by the dropwise addition of heptane until the solution becomes slightly cloudy[4].

  • Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours to maximize crystal formation[3].

  • Validation Check: Collect the white crystalline solid via vacuum filtration. A sharp melting point and a single peak on HPLC (>98% AUC) validate the structural purity[5].

Part 5: Quantitative Data Summary

Table 1: Solvent System Optimization for 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide Chromatography

Solvent System (v/v)Rf ValueResolution (vs. Phenol SM)Recovery (%)Mechanistic Notes
Hexane / EtOAc (50:50)0.10Poor< 50%Severe streaking; H-bonding traps product on column.
DCM / MeOH (98:2) 0.35 Excellent > 85% Optimal balance of mobility and band sharpness.
DCM / MeOH (90:10)0.75Poor> 95%Co-elution with polar impurities; eluent is too strong.
EtOAc / MeOH (95:5)0.50Moderate~ 75%Viable alternative if halogenated solvents are restricted.

Part 6: References

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis Source: Organic Syntheses URL:[Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting O-Alkylation Byproducts in Benzamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering regioselectivity issues during the alkylation of benzamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering regioselectivity issues during the alkylation of benzamides. Because the deprotonated amide anion is an ambident nucleophile, reactions often yield a frustrating mixture of the desired N-alkyl benzamide and the undesired O-alkyl imidate byproduct.

This guide provides mechanistic troubleshooting, quantitative data, and a field-proven, self-validating protocol for byproduct removal.

PART 1: Diagnostic FAQ - Understanding the Root Cause

Q: Why am I getting O-alkylation instead of N-alkylation? A: The regioselectivity of amide alkylation is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory[1]. When a benzamide is deprotonated, the resulting anion exhibits resonance, distributing the negative charge between the oxygen and nitrogen atoms.

  • Oxygen is highly electronegative and acts as a "hard" nucleophilic center.

  • Nitrogen is less electronegative and acts as a "soft" nucleophilic center.

If you use a "hard" electrophile (e.g., methyl triflate, dimethyl sulfate, or Meerwein's salt), the reaction is charge-controlled, favoring attack at the hard oxygen atom to form an O-alkyl imidate[1]. Conversely, "soft" electrophiles (e.g., alkyl iodides) undergo orbital-controlled reactions, favoring the soft nitrogen atom to yield the desired N-alkyl benzamide.

Q: How do my solvent and base choices impact this ratio? A: Polar aprotic solvents (like DMF or DMSO) combined with bases that have large, poorly coordinating cations (like Cs₂CO₃) create "loose" ion pairs. This leaves the hard oxygen atom fully exposed, increasing O-alkylation. To push the reaction toward N-alkylation, use lithium bases (e.g., LiHMDS or Li₂CO₃); the small Li⁺ cation tightly coordinates to the hard oxygen, sterically and electronically directing the electrophile to the nitrogen.

PART 2: Quantitative Data & Reactivity Profiles

To successfully separate these compounds, we must exploit their divergent physical properties—specifically, their basicity.

Table 1: Electrophile Hardness and Regioselectivity
Electrophile ReagentLeaving GroupHSAB ClassificationMajor Alkylation Pathway
Alkyl Iodides (R-I) Iodide (I⁻)SoftN-Alkylation
Alkyl Bromides (R-Br) Bromide (Br⁻)IntermediateMixed (N > O)
Alkyl Triflates (R-OTf) Triflate (OTf⁻)HardO-Alkylation
Dialkyl Sulfates (R₂SO₄) Alkyl SulfateHardO-Alkylation
Table 2: pKa Profiles for Acid-Base Separation

The massive difference in the basicity of the products is the key to our purification strategy[2].

Compound ClassRepresentative StructureConjugate Acid pKa (H₂O)Protonation State at pH 2Phase Preference (pH 2)
Benzamide (Starting Material) Ph-C(=O)NHR~ -1.5 to -2.0NeutralOrganic
N-Alkyl Benzamide (Target) Ph-C(=O)NR(R')~ -1.0 to -1.5NeutralOrganic
O-Alkyl Imidate (Byproduct) Ph-C(OR)=NR'~ 5.5 to 7.0Protonated (Cationic)Aqueous

PART 3: Resolution Protocol - The "Acid Wash" Strategy

Q: I already have a mixture of N-alkyl benzamide and O-alkyl imidate. How do I remove the O-alkyl byproduct without tedious column chromatography? A: You can completely remove the O-alkyl imidate using a targeted acidic aqueous wash. As shown in Table 2, the N-alkyl benzamide is essentially neutral and will not protonate in dilute aqueous acid[3]. The O-alkyl imidate, however, is significantly more basic. Washing the organic layer with an acidic solution (pH 1–2) quantitatively protonates the imidate into a highly water-soluble iminium salt, extracting it into the aqueous phase while the target amide remains safely in the organic phase.

Step-by-Step Methodology (Self-Validating Protocol)
  • Dilution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Causality: A sufficient volume of organic solvent is required to prevent the target N-alkyl benzamide from precipitating during the aqueous wash.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1 M Citric Acid or 1 M HCl. Shake vigorously and vent.

  • Validation Check (Critical): Test the pH of the aqueous layer using indicator paper. It must be ≤ 2.

    • Causality: If the pH is > 3, the imidate will not be fully protonated and will contaminate your organic layer. Add more acid if necessary to force the equilibrium toward the protonated salt.

  • Phase Separation: Allow the layers to separate. The aqueous layer now contains the protonated O-alkyl imidate salt. Drain and discard the aqueous layer.

  • Hydrolysis Consideration: Note that under these acidic conditions, the extracted O-alkyl imidate may undergo stereoelectronically controlled hydrolysis into an ester and an amine salt[4]. Because the amine salt is highly water-soluble, it remains safely trapped in the aqueous waste.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-alkyl benzamide.

PART 4: Process Visualization

G Amide Benzamide Starting Material Base Deprotonation (e.g., NaH, K2CO3) Amide->Base Anion Ambident Amide Anion [R-C(=O)N⁻R' ↔ R-C(-O⁻)=NR'] Base->Anion split Anion->split N_Pathway Soft Electrophile (R-I) Soft Cation (Li⁺) split->N_Pathway N-Attack (Softer) O_Pathway Hard Electrophile (R-OTf) Hard/Bulky Cation (Cs⁺) split->O_Pathway O-Attack (Harder) N_Prod N-Alkyl Benzamide (Target Product) pKa(H⁺) ≈ -1.5 N_Pathway->N_Prod O_Prod O-Alkyl Imidate (Byproduct) pKa(H⁺) ≈ 6.0 O_Pathway->O_Prod Workup Acidic Aqueous Workup (1M HCl or Citric Acid, pH 1-2) N_Prod->Workup O_Prod->Workup Org Organic Phase Retains Neutral N-Alkyl Benzamide Workup->Org Hydrophobic Aq Aqueous Phase Extracts Protonated Imidate Salt Workup->Aq Hydrophilic / Salt

Mechanistic divergence of benzamide alkylation and the acid-wash purification workflow.

References

  • "Why n-alkylation is more favorable than o-alkyation?", ResearchGate. [Link]

  • "The Mechanism of Hydrolysis of Imidate Salts", Canadian Science Publishing.[Link]

  • "Hydrolysis of Esters and Amides", Chemistry LibreTexts. [Link]

  • "Bordwell pKa Table", Organic Chemistry Data.[Link]

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Hydroxyethyl Ethers Under Acidic Conditions

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In bioconjugation, drug delivery, and organic synthesis, hydroxyethyl ethers—ranging from poly(ethylene glycol) (PEG) linkers to...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In bioconjugation, drug delivery, and organic synthesis, hydroxyethyl ethers—ranging from poly(ethylene glycol) (PEG) linkers to ethoxyethanol solvents and protecting groups—are heavily relied upon for their general chemical inertness. However, under specific acidic conditions, these robust linkages can fail. This guide synthesizes mechanistic causality with field-proven troubleshooting protocols to help you maintain molecular integrity or rationally design acid-cleavable systems.

Mechanistic Foundations: The Causality of Ether Cleavage

To troubleshoot degradation, we must first understand why ethers cleave. Ethers are highly resistant to nucleophilic attack because the alkoxide ion (


) is a terrible leaving group[1]. Cleavage is not a single-step process; it requires two distinct mechanistic events:
  • Protonation (The Prerequisite): The ether oxygen must be protonated by a strong acid. This converts the oxygen into a positively charged oxonium ion, creating a neutral, weakly basic alcohol as a viable leaving group[1][2].

  • Nucleophilic Attack or Dissociation:

    • SN2 Pathway: For primary and secondary ethers (like standard PEG chains), a strong nucleophile (e.g., iodide or bromide) must execute a backside attack on the adjacent carbon, displacing the alcohol[1][2].

    • SN1 / E1 Pathway: If the ether is attached to a tertiary, allylic, or benzylic carbon, steric hindrance prevents an SN2 attack. Instead, the molecule spontaneously dissociates into a stable carbocation (SN1) or eliminates to form an alkene (E1)[2][3].

If you remove the ability to protonate the oxygen, or if you eliminate the nucleophile, the ether will not cleave.

EtherCleavage Ether Hydroxyethyl Ether (Stable at pH 7.4) Protonation Protonation of Ether Oxygen (Acidic Conditions) Ether->Protonation + H+ Intermediate Protonated Oxonium Intermediate (Good Leaving Group) Protonation->Intermediate SN2 SN2 Pathway (Primary/Secondary C) Nucleophilic Attack Intermediate->SN2 Strong Nucleophile (e.g., I-, Br-) SN1 SN1 / E1 Pathway (Tertiary/Stabilized C) Carbocation Formation Intermediate->SN1 Poor Nucleophile (e.g., TFA) Products Cleavage Products (Alcohols + Alkyl Halides/Alkenes) SN2->Products SN1->Products

Mechanistic pathways of acid-catalyzed ether cleavage via SN1 and SN2.

Troubleshooting Guides & FAQs

Q1: My PEGylated bioconjugate degrades during RP-HPLC purification using 0.1% TFA. How do I prevent this? Analysis & Causality: Trifluoroacetic acid (TFA) is a strong acid. While the trifluoroacetate anion is a poor nucleophile—meaning SN2 cleavage of primary PEG ethers is highly unlikely—the extreme acidity easily protonates the ether oxygen[2]. During fraction concentration or lyophilization, water evaporates faster than TFA, drastically dropping the pH. This forces E1/SN1 pathways or localized hydrolysis[4]. Solution:

  • Buffer Swap: Replace 0.1% TFA with weaker acids like 0.1% Formic Acid or 10–50 mM Ammonium Acetate (pH 5.5 - 6.5). These do not sufficiently protonate the ether oxygen.

  • Post-Column Quenching: If TFA is strictly required for peak resolution, immediately neutralize the collected HPLC fractions with a dilute buffer (e.g., 100 mM Tris, pH 8.0) prior to lyophilization.

Q2: We are designing an endosomal drug delivery system. How can we tune the stability of our PEG-lipids so they survive circulation (pH 7.4) but cleave in the endosome (pH 4.5)? Analysis & Causality: Standard aliphatic hydroxyethyl ethers are too stable for endosomal release[4]. To achieve pH-responsive dePEGylation, you must utilize acid-labile linkers like acetals or vinyl ethers[5]. The rate of acid-catalyzed hydrolysis is directly tied to the electron density around the ether oxygen. Solution: Modulate the basicity of the ether oxygen using inductive effects. Incorporating electron-withdrawing groups (e.g., fluorine) on a phenyl vinyl ether pulls electron density away from the oxygen, making it harder to protonate and thus more stable in acid. Conversely, electron-donating groups (e.g., methoxy) increase basicity and accelerate acidic cleavage[6].

Q3: Why do hydroiodic (HI) and hydrobromic (HBr) acids cleave my ether protecting groups, but hydrochloric acid (HCl) does not? Analysis & Causality: Ether cleavage in protic solvents requires a highly nucleophilic conjugate base to attack the protonated intermediate. As you move down the halogen group on the periodic table, nucleophilicity in protic solvents increases (


 > 

>

)[3]. Chloride is heavily solvated by water and is insufficiently nucleophilic to execute the SN2 attack required to cleave primary hydroxyethyl ethers at room temperature[3][7]. Solution: If you must use strong acidic conditions without cleaving an ether protecting group, use HCl or non-nucleophilic acids (like

) and strictly avoid elevated temperatures.
Quantitative Stability Profiles

When selecting a PEG-ether linker for acidic environments, refer to the comparative stability data below to match the chemical structure to your required half-life.

Linker ChemistrySubstituent EffectHalf-Life at pH 4.5 (37°C)Stability at pH 7.4 (37°C)Mechanism of Action
Standard PEG Ether None (Aliphatic)> 30 daysStableHighly resistant to mild acid; requires strong nucleophiles[4].
Acetal PEG-Lipid Neutral< 30 minsStable (> 3 hours)Rapid endosomal hydrolysis via oxocarbenium ion[5].
Phenyl Vinyl Ether Methoxy (Electron Donating)2.64 hoursStable (< 10% release)Increased oxygen basicity accelerates protonation[6].
Phenyl Vinyl Ether Fluorine (Electron Withdrawing)7.50 hoursStable (< 10% release)Inductive withdrawal resists protonation, slowing cleavage[6].
Self-Validating Protocol: Acid-Stability Profiling of Hydroxyethyl Ethers

To establish absolute trustworthiness in your formulation, you must validate the kinetic stability of your ether linkages. This protocol is designed as a self-validating system : it utilizes a neutral pH control to isolate acid-catalyzed degradation from enzymatic, oxidative, or thermal degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three 100 mM buffer solutions: Sodium Acetate (pH 4.5), MES (pH 5.5), and PBS (pH 7.4, Control). Ensure all buffers are sterile-filtered to prevent microbial degradation.

  • Sample Initiation: Dissolve the PEGylated conjugate to a final concentration of 1 mg/mL in each of the three buffers.

  • Incubation & Sampling: Incubate the solutions in a thermomixer at 37°C (physiological temperature). Extract 50 µL aliquots at

    
     and 
    
    
    
    hours.
  • Quenching (Critical Step): Immediately quench the acidic aliquots by adding 10 µL of 0.5 M Tris-HCl (pH 8.5). This neutralizes the pH, deprotonates the ether oxygen, and halts the hydrolysis reaction instantly.

  • Quantification: Analyze the quenched samples via RP-HPLC or LC-MS. Integrate the area under the curve (AUC) of the intact conjugate peak.

  • Data Validation: Plot

    
     versus time. A linear fit confirms pseudo-first-order degradation kinetics. Self-Validation Check: If the pH 7.4 control shows >5% degradation, your linker is thermally or oxidatively unstable, and the degradation cannot be solely attributed to acid hydrolysis.
    

StabilityWorkflow Prep 1. Prepare Conjugate in Target Buffer (pH 3.0 - 7.4) Incubate 2. Incubate at 37°C Timecourse: 0-24h Prep->Incubate Quench 3. Quench Aliquots (Neutralize to pH 7.4) Incubate->Quench Analyze 4. RP-HPLC / LC-MS Quantify Intact Ether Quench->Analyze Decision Is >90% Intact? Analyze->Decision Proceed Proceed to In Vivo / Assay Decision->Proceed Yes Optimize Optimize Buffer or Modify Linker Chemistry Decision->Optimize No Optimize->Prep Iteration

Self-validating experimental workflow for acid-stability profiling.

References
  • Master Organic Chemistry.Cleavage Of Ethers With Acid.
  • Chemistry LibreTexts.18.3: Reactions of Ethers - Acidic Cleavage.
  • Wikipedia.Ether cleavage.
  • Benchchem.Stability issues of PEG linkers in acidic or basic conditions.
  • National Institutes of Health (PMC).Acid-Triggered Release via dePEGylation of Fusogenic Liposomes Mediated by Heterobifunctional Phenyl Substituted Vinyl Ethers with Tunable pH-Sensitivity.
  • SciSpace.Acid cleavable PEG-lipids for applications in a ternary gene delivery vector.
  • Stack Exchange (Chemistry).Cleavage of Ethers - organic chemistry.

Sources

Troubleshooting

Technical Support Center: Resolution of Regioisomers in Substituted Benzamide Synthesis

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Analytical Resolution, Synthetic Control (DoM), and Purification Strategies.

Introduction: The Regioisomer Challenge

In drug discovery, the benzamide scaffold is a privileged pharmacophore. However, its synthesis often presents a critical bottleneck: the formation of difficult-to-separate regioisomers (ortho, meta, para).

As researchers, we often default to standard C18 chromatography, which fails to resolve these isomers because their hydrophobicities are nearly identical. This guide moves beyond basic troubleshooting to address the mechanistic root causes of these separations. We will explore how to exploit


 interactions  for analysis and Directed Ortho Metalation (DoM)  for synthetic control.

Module 1: Analytical Diagnostics (HPLC & NMR)

User Query: "My HPLC peaks for the ortho- and para-substituted benzamides are co-eluting on a standard C18 column. How do I resolve them?"

The Technical Solution: Orthogonal Selectivity

Standard C18 columns separate based on hydrophobicity. Isomeric benzamides often have identical LogP values. To separate them, you must exploit their electronic differences and shape selectivity.

Recommended Stationary Phases
Stationary PhaseMechanism of ActionBest For
Pentafluorophenyl (PFP)

Interaction:
The electron-deficient fluorine ring interacts strongly with the electron-rich benzamide ring.
Separating ortho (sterically hindered) from para (planar) isomers.
Phenyl-Hexyl

Stacking:
Provides alternative selectivity to C18; sensitive to aromatic substitution patterns.
General isomer resolution when PFP is too retentive.
Amylose-tris (Chiral) Inclusion Complex: Essential for atropisomers (ortho-substituted benzamides with restricted rotation).Bulky ortho-substituents (e.g., -Br, -I, -tBu) creating axial chirality.
Diagnostic Protocol: NMR Distinction

If chromatography is ambiguous, use


H NMR coupling constants (

) to confirm regio-identity before purification.
  • Ortho-isomer: Doublet of doublets (

    
    ), 
    
    
    
    Hz (vicinal) and
    
    
    Hz (long range).
  • Meta-isomer: Singlet (isolated proton) + doublets.

  • Para-isomer: Two doublets (

    
    ), 
    
    
    
    Hz (symmetric "roofing" effect).

Module 2: Synthetic Control (The Root Cause Fix)

User Query: "I am getting a 60:40 mixture of ortho:para products using standard Friedel-Crafts or acid chloride coupling. How do I force the reaction to produce only the ortho-isomer?"

The Technical Solution: Directed Ortho Metalation (DoM)

Electrophilic Aromatic Substitution (EAS) is governed by electronics and often yields mixtures. To guarantee ortho selectivity, you must switch mechanisms to Directed Ortho Metalation (DoM) . The amide group itself acts as a Directed Metalation Group (DMG), coordinating a strong base (lithium) to the ortho proton, allowing for exclusive substitution.

The DoM Protocol (Self-Validating)
  • Substrate:

    
    -Diethylbenzamide or 
    
    
    
    -Cumylbenzamide (Tertiary amides prevent deprotonation of the nitrogen).
  • Reagent:

    
    -BuLi (sec-Butyllithium) / TMEDA.
    
  • Conditions: THF,

    
    C.
    

Step-by-Step Workflow:

  • Anhydrous Prep: Flame-dry flask under Ar/N

    
    . Add amide substrate in dry THF.[1]
    
  • Complexation: Add TMEDA (1.1 eq). This breaks up alkyllithium aggregates, increasing reactivity.

  • Lithiation: Add

    
    -BuLi (1.1 eq) dropwise at 
    
    
    
    C.
    • Checkpoint: Solution often turns deep yellow/red, indicating the formation of the lithiated species. Stir for 1 hour.

  • Quench: Add electrophile (e.g., MeI, DMF, I

    
    ) dissolved in THF.
    
  • Warm-up: Allow to warm to RT slowly.

Visualizing the DoM Workflow

DOM_Workflow Start Tertiary Benzamide (Starting Material) Complex Coordination (+ TMEDA) Start->Complex Dry THF Lithiation Ortho-Lithiation (-78°C, s-BuLi) Complex->Lithiation Activation Intermediate Lithiated Species (Active Intermediate) Lithiation->Intermediate Deprotonation Quench Electrophile Addition (E+) Intermediate->Quench Rapid Stirring Product Ortho-Substituted Benzamide Quench->Product Warm to RT

Figure 1: Directed Ortho Metalation (DoM) workflow for ensuring regioselective synthesis of ortho-benzamides.

Module 3: Purification & Isolation Strategies

User Query: "Scale-up is failing. My prep-HPLC is overloaded, and the isomers overlap. Is there a non-chromatographic method?"

The Technical Solution: Exploiting the "Ortho Effect" in Crystallization

Chromatography should be the last resort for multi-gram synthesis. Ortho-substituted benzamides possess a unique property: Intramolecular Hydrogen Bonding .

  • Ortho-Isomer: The amide N-H (if secondary) or carbonyl oxygen often H-bonds with the ortho-substituent. This "tucks in" polar groups, making the molecule more soluble in non-polar solvents and lowering its melting point.

  • Para-Isomer: Cannot H-bond internally. It relies on intermolecular H-bonding, forming a rigid crystal lattice with high melting points and poor solubility.

Troubleshooting Protocol: Fractional Crystallization

  • Solvent Selection: Choose a solvent where the para isomer is sparingly soluble (e.g., cold Ethanol or Toluene).

  • Digestion: Reflux the crude mixture in the solvent.

  • Hot Filtration: Filter the mixture while hot.

    • Retentate (Solid): Enriched Para -isomer (due to high lattice energy).

    • Filtrate (Liquid): Enriched Ortho -isomer (remains in solution due to internal H-bonding).

Decision Matrix for Separation

Separation_Matrix Start Crude Regioisomer Mixture Check Is the mixture >5g? Start->Check SmallScale Small Scale (<5g) Check->SmallScale No LargeScale Large Scale (>5g) Check->LargeScale Yes HPLC Prep-HPLC (Use PFP Column) SmallScale->HPLC Cryst Fractional Crystallization (Exploit Solubility) LargeScale->Cryst CheckHPLC Polishing Step (Flash/HPLC) Cryst->CheckHPLC Purity < 95%?

Figure 2: Decision matrix for selecting between chromatographic and crystallization purification methods.

Frequently Asked Questions (FAQs)

Q1: I see a split peak for my pure ortho-substituted benzamide on HPLC. Is it contaminated? A: Likely not. If you have a bulky substituent (e.g., ortho-iodo or ortho-t-butyl), you are observing Atropisomerism . The rotation around the aryl-carbonyl bond is restricted, creating distinct axial chiral conformers that separate on HPLC.

  • Verification: Run the HPLC at a higher temperature (e.g., 50°C). If the peaks merge (coalescence), it is a single compound with restricted rotation [1].

Q2: My reaction yields a white solid insoluble in everything. What is it? A: This is likely N-benzoylbenzamide (the imide), formed by over-acylation.[2] This happens if the benzoyl chloride is in large excess or added too quickly.

  • Fix: Add the acid chloride dropwise to the amine solution (keeping amine in excess during addition) at 0°C.

Q3: Can I use standard silica flash chromatography for these isomers? A: Yes, but benzamides streak due to H-bonding with silanols.

  • Optimization: Add 1% Triethylamine (TEA) to your mobile phase to neutralize silica acidity. Alternatively, use Acetone/Hexane gradients instead of EtOAc/Hexane; acetone disrupts the internal H-bonding of the ortho isomer, often improving separation factors (

    
    ).
    

References

  • Clayden, J., et al. "Atropisomerism in Amides: A 'How To' Guide for Medicinal Chemists." Journal of Medicinal Chemistry, vol. 61, no. 18, 2018.[1] Link

  • Beak, P., & Snieckus, V. "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics." Accounts of Chemical Research, vol. 15, no. 10, 1982. Link

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (Focus on PFP and Phenyl-Hexyl selectivity).
  • Gouy, M. H., et al. "Separation of structural isomers of benzamides by high-performance liquid chromatography using fluorinated stationary phases.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Benzamide Coupling

Welcome to the Advanced Amide Coupling Technical Support Center. As Application Scientists, we frequently encounter researchers struggling to couple ortho-substituted benzoic acids with amines. Ortho-substitution (partic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amide Coupling Technical Support Center. As Application Scientists, we frequently encounter researchers struggling to couple ortho-substituted benzoic acids with amines. Ortho-substitution (particularly di-ortho or bulky halogen substitutions like ortho-chloro) forces the carbonyl group out of coplanarity with the aromatic ring. This dramatically increases the rotational barrier around the C–C(O) bond (up to 19.2 kcal/mol) and creates a severe steric shield that blocks the Bürgi-Dunitz trajectory required for the amine's nucleophilic attack[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric barriers and achieve high-yielding amide bond formations.

Diagnostic Workflow for Hindered Amide Coupling

Before troubleshooting a failed reaction, use the diagnostic flowchart below to select the optimal activation strategy based on the specific steric and electronic profiles of your substrates.

G Start Analyze Substrates: Ortho-Substituted Benzoic Acid CheckAmine Is the amine also sterically hindered or electron-deficient? Start->CheckAmine AcylFluoride Acyl Fluoride Strategy (BTFFH or TCFH-NMI) CheckAmine->AcylFluoride Yes AcidChloride Acid Chloride Strategy (Oxalyl Chloride / DMF) CheckAmine->AcidChloride Yes (Alternative) CheckAcid Is the acid mono- or di-ortho substituted? CheckAmine->CheckAcid No DiOrtho Di-ortho substituted Extreme Steric Bulk CheckAcid->DiOrtho MonoOrtho Mono-ortho substituted Moderate Steric Bulk CheckAcid->MonoOrtho T3P T3P / PyAOP Coupling Extended Heating DiOrtho->T3P HATU HATU / HOAt / DIPEA MonoOrtho->HATU

Diagnostic workflow for selecting amide coupling strategies based on steric hindrance.

Frequently Asked Questions & Troubleshooting

Q: Why is my ortho-substituted benzoic acid failing to couple using standard EDC/HOBt conditions? A: Standard carbodiimide couplings form an O-benzotriazole (OBt) active ester. For ortho-substituted benzoic acids, the steric bulk of the ortho-group(s) physically blocks the incoming amine from attacking the carbonyl carbon of this already bulky OBt ester. Furthermore, ortho-substitution forces the amide bond out of planarity, raising the activation energy barrier[1][2]. The activated intermediate often hydrolyzes back to the starting material before the slow coupling step can occur[3].

Q: I switched to HATU, but I am observing a new mass peak corresponding to a byproduct, and my amine is consumed. What happened? A: You are likely observing the guanidinylation of your amine. Uronium salts like HATU contain a highly electrophilic carbon atom. When the target carboxylic acid is sterically hindered (e.g., di-ortho substituted), the activation step or the subsequent coupling step is drastically slowed down. Consequently, the free amine acts as a nucleophile and directly attacks the HATU reagent itself, forming an unreactive tetramethylguanidinium byproduct[3][4]. Solution: Switch to a phosphonium-based reagent like PyAOP or PyBOP. These reagents activate the acid via a similar mechanism but lack the electrophilic carbon, making guanidinylation impossible[4].

Q: When should I bypass standard coupling reagents and use an acyl fluoride strategy? A: You should employ an acyl fluoride strategy when both coupling partners are sterically hindered (e.g., an ortho-substituted benzoic acid and an alpha-branched or electron-deficient amine). Acyl fluorides, generated in situ using reagents like BTFFH or TCFH-NMI, behave as highly reactive activated esters. Crucially, the fluorine atom is highly electronegative but has a very small van der Waals radius (~1.47 Å). This minimizes steric clash at the transition state, allowing the hindered amine to successfully attack the carbonyl[3][5].

Q: How does T3P compare to uronium and phosphonium salts for these difficult substrates? A: Propylphosphonic anhydride (T3P) is exceptionally effective for sterically hindered substrates. It converts the carboxylic acid into a mixed anhydride with a highly efficient phosphate leaving group. T3P is particularly advantageous because it drives high yields with almost no epimerization, avoids the explosive risks associated with HOBt/HOAt, and produces completely water-soluble byproducts that simplify purification[6][7].

Reagent Selection Guide

The following table summarizes the relative efficiency of various coupling methodologies when applied to sterically hindered ortho-substituted benzamides[8].

Coupling ReagentChemical ClassRelative EfficiencyEpimerization RiskKey Mechanistic Advantage
EDC / HOBt CarbodiimideLow (+)ModerateCost-effective, but the OBt ester is often too bulky for hindered nucleophilic attack.
HATU / HOAt UroniumHigh (+++)LowFast kinetics for mono-ortho substrates; prone to guanidinylation with slow-reacting acids.
PyAOP PhosphoniumHigh (+++)LowCompletely avoids guanidinium byproduct formation; ideal for slow couplings.
T3P Phosphonic AnhydrideVery High (++++)Very LowExcellent for di-ortho acids; thermally stable for high-temperature couplings.
BTFFH FluoroformamidiniumVery High (++++)LowGenerates an ultra-small acyl fluoride intermediate to minimize transition-state steric clash.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system, incorporating analytical checkpoints to verify intermediate formation before proceeding to the next step.

Protocol A: In Situ Acyl Fluoride Generation and Coupling (Using BTFFH)

Best for: Di-ortho substituted benzoic acids coupling with hindered or electron-deficient amines.

  • Activation: Dissolve the ortho-substituted benzoic acid (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by BTFFH (1.2 equiv)[3].

  • Validation Checkpoint: Stir the mixture at room temperature for 30–60 minutes. Analyze an aliquot via LC-MS or TLC. Do not proceed until the carboxylic acid is fully converted to the acyl fluoride intermediate. (Note: Unlike acid chlorides, acyl fluorides are surprisingly stable to moisture and easily observable on LC-MS)[5].

  • Coupling: Once activation is confirmed, add the hindered amine (1.0 equiv). Seal the reaction vessel and heat to 40–80 °C depending on the amine's nucleophilicity[3].

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate for chromatography.

Protocol B: Phosphonium-Mediated Coupling (Using PyAOP)

Best for: Preventing amine guanidinylation when coupling slow-reacting ortho-substituted acids.

  • Mixture Preparation: In an oven-dried flask, combine the ortho-substituted benzoic acid (1.1 equiv), the amine (1.0 equiv), and PyAOP (1.2 equiv) in anhydrous DMF (0.2 M).

  • Controlled Base Addition: Cool the mixture to 0 °C. Dropwise add a non-nucleophilic base (e.g., 2,4,6-collidine or DIPEA, 3.0 equiv). Causality Note: Adding the base last controls the generation of the carboxylate anion, ensuring it immediately reacts with PyAOP rather than allowing side reactions.

  • Validation Checkpoint: Monitor the reaction via LC-MS. You should observe steady product formation and a strict absence of guanidinium byproducts (a distinct mechanistic advantage of PyAOP over HATU)[4].

  • Workup: Dilute the mixture with EtOAc. Wash extensively with 5% aqueous LiCl (3 times, to remove DMF) and brine. Dry and concentrate.

Protocol C: T3P-Mediated Amidation

Best for: Late-stage functionalization requiring extended heating and simple workup.

  • Preparation: Dissolve the carboxylic acid (1.2 equiv) and amine (1.0 equiv) in EtOAc or 2-MeTHF (0.2 M). Add DIPEA (3.0 equiv).

  • T3P Addition: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at room temperature[6].

  • Reaction: Heat the mixture to 80 °C for 12–24 hours. Causality Note: T3P is highly thermally stable and selective, making it ideal for the extended heating periods required to overcome the high activation energy of sterically hindered substrates[6][7].

  • Self-Purifying Workup: Cool to room temperature and wash the organic layer directly with water and saturated NaHCO₃. The phosphate byproducts generated by T3P are entirely water-soluble, often yielding crude material pure enough to bypass column chromatography[6].

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog (RSC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2MCtHJsV_bVY51heuw-2g77Rpsz8LgjLff5oZgxb1TJy9lwiDhpminyUdDW8D6EFrWs7ljFKlvJMyZ72LSOTocjaI1eIL98cHoDkhhOCzWcL7Mg5QsnbOW3OjThRjQRLyl7-uqDx8hcZYN8SV3CuqMdoYkkTx87JfDv0jFnWa9iyLgZ8VeeHwK154_r3BaXcra1RLT-ZLbxPK0BwfW1PIyPNGSyOqyiZppkvoSByGy0Xl5Q-gJRHI]
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2BFqI1HQpKeTBvH5EiTKk0Z1hC7rA4njZCKFW_mYnnGIwIDHRduzvUx4mtNPq8ILGiqk7tl0o8XU56T0AKondHW3mf_kqZ3Bd0YjaFMh77UnOCWjctASPnVHKGN5KgyqF05Zyf4a5b9_3Z03jRdonq227Z419Z0Qks86Dy42Zq9s0kPXUWh2US6EOcVwjkCIrFJipQcnNF3QInW-8E_gIpU1N5YEH1nT-T-Qr7uIO]
  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. NSF PAR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7U0ob4tIXE-bBAYlhbeoyOMV6kds0FsQrAsjNX0XfAG3KdMNzjR3pwaGagTiBPbqa9Pn6kiBpgtGBZa2j-N3bflHIgDTl1CJQw71S2Vcr5nRqL4bAfh34R-sUmfi1dL9K0ilNpw==]
  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqqjFEsfcWus6KkixGT_4aT_0TstIJBtJ1gpI3yjA7CBzmsuIrR-uz8iiFN3UWJViX0uXxsGLxOEE1YRtU66hnFjL1AeTf6ZjncPHSA1Wbtxx6XZN4BVVlR6IWzepdJlWG2YUlOxFQV8ZJmmcu9xg=]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[https://vertexaisearch.cloud.google.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI / Ribbitt.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-1uP7W70fCst3ZQxZlmZwTN8yYn_ULjGDRElroD5hpYQ14tWupAw5x1JrHOxp6Ul2kD4W5GARskDrqeWvoKJFGORLMO0iPLqS5SHE2KLiPp6XlYIGreebXjSeOt-ZWGxKDKNS74XST029XnJ6h0O5TFnIfjfZq8BHwBfDKhojYykbmA==]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNNOMO9uA826ojAQKkS8qXo6wVjE4equqNhn0LulNvwO-_pLq-aA5PokVohRVjFL7nL4l6-Y9PqQiI182dpev0jGlEIGXBKnHWnEK0E8aRT-5RXQ4ywDr0GQYvBNehTz_2df57pQ==]
  • Hydroxy-PEG11-Boc (Table 2: Relative Efficiency of Common Coupling Reagents). BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyxTIFsacDLPfP2_cTgkBq-WUmjfHAmYPzcSajisxmWFdc7wOq5qUV_G98sIb8zxZWLhfLmy2-oPbKoJgwaBK8At7Fk1uy_hGYGrc7njBNprdqWTdhH4iRG5gUKb9_5OwrrYb3pa7aFSc=]

Sources

Troubleshooting

HPLC method development for separating benzamide impurities

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: HPLC Method Development for Benzamide Impurities Audience: Analytical Chemists, Method Development Scientists Triage: What is your c...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: HPLC Method Development for Benzamide Impurities Audience: Analytical Chemists, Method Development Scientists

Triage: What is your critical issue?

Select the symptom that best matches your current chromatographic failure.

  • [Issue A: Positional Isomers Co-elute] "I cannot separate the ortho-, meta-, and para- impurities."

    
    Go to Section 2: Selectivity & Stationary Phases.
    
  • [Issue B: Severe Peak Tailing] "My benzamide peak looks like a shark fin (

    
    )."
    
    
    
    
    Go to Section 3: Silanol Activity & pH Control.
  • [Issue C: Retention Time Shifts] "My retention times are drifting between injections."

    
    Go to Section 4: Robustness & Buffering.
    

Resolution Protocol: Separating Positional Isomers

The Science of Selectivity ( )

Benzamide impurities often differ only by the position of a substituent (e.g., a chlorine or methoxy group) on the aromatic ring. Traditional C18 columns rely on hydrophobic subtraction , which often fails here because the hydrophobicity (


) of positional isomers is nearly identical.

To separate these, you must exploit


 interactions  and dipole-dipole moments .
Recommended Stationary Phases
Column ChemistryPrimary MechanismBest For
Pentafluorophenyl (PFP)

interaction, Dipole-dipole, Hydrogen bonding
Gold Standard for separating halogenated benzamide isomers (e.g., ortho vs. para).
Phenyl-Hexyl

stacking
Aromatic impurities with different electron densities.
C18 (Base Deactivated) Hydrophobic interactionGeneral impurity profiling; often fails for close isomers.
Polar Embedded C18 Hydrophobic + H-bondingBasic benzamides requiring alternate selectivity to straight C18.
Workflow: Column Selection Logic

BenzamideColumnSelection Start Start: Benzamide Mixture Isomers Are there positional isomers? (e.g., o-chloro vs p-chloro) Start->Isomers Halogens Do they contain Halogens? Isomers->Halogens Yes C18 Select High-pH Stable C18 (Hybrid Particle) Isomers->C18 No (General Impurities) PFP Select PFP (Pentafluorophenyl) High Dipole Selectivity Halogens->PFP Yes (F, Cl, Br) Phenyl Select Phenyl-Hexyl Pi-Pi Selectivity Halogens->Phenyl No (Methyl, etc.)

Figure 1: Decision tree for selecting the optimal stationary phase based on benzamide structural properties.

Troubleshooting Peak Shape: The "Tailing" Problem

The Root Cause: Silanol Interactions

Benzamides contain a basic nitrogen (amide nitrogen is neutral, but side chains often have tertiary amines, pKa ~9.0). At neutral pH (6-8), residual silanols (


) on the silica surface are ionized (

). The positively charged benzamide amine interacts ionically with the negative silanol, causing secondary retention (tailing).
FAQ: How do I fix the tailing?

Q: Should I add Triethylamine (TEA) to my mobile phase?

  • A: Only as a last resort. TEA acts as a "sacrificial base," saturating silanols so your analyte doesn't. However, it suppresses ionization in LC-MS.

    • Better Alternative: Use a Charged Surface Hybrid (CSH) column or a modern "Base-Deactivated" high-purity silica column.

Q: What is the optimal pH?

  • A: You have two "safe zones":

    • Low pH (< 2.5): Silanols are protonated (neutral), preventing interaction. Caution: Check amide hydrolysis stability.

    • High pH (> 10.0): The benzamide amine is deprotonated (neutral). Requirement: Must use hybrid silica (e.g., Waters XBridge, Agilent Poroshell HPH) to prevent column dissolution.

Protocol: Mobile Phase Optimization for Basic Benzamides
  • Buffer Selection: Use Ammonium Formate (10-20 mM) adjusted to pH 3.0 with Formic Acid. This provides ionic strength to mask silanols and is MS-compatible.

  • Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and can hydrogen-bond with silanols, effectively "capping" them and reducing tailing compared to aprotic Acetonitrile [1].

Advanced Protocol: Gradient Method Development

Objective: Separate a benzamide API (e.g., Metoclopramide) from 5 related impurities.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.2.

  • Mobile Phase B: Acetonitrile (or Methanol if selectivity fails).

  • Column: Fluorophenyl (PFP), 150 x 4.6 mm, 2.7 µm (Core-shell).

Step-by-Step Procedure:

  • T0 Screening: Run a broad gradient (5% B to 95% B over 20 mins).

  • Calculate

    
     (Gradient Retention Factor): 
    
    • If peaks elute too early (

      
      ), reduce starting %B.
      
    • Benzamides are polar; initial conditions often require 95-98% Aqueous.

  • Optimize Slope:

    • If resolution (

      
      ) between isomers is < 1.5, flatten the gradient slope at the elution point.
      
    • Example: If isomers elute at 12 mins (approx 40% B), create an isocratic hold at 38% B for 5 minutes.

  • Temperature Control:

    • Set column oven to 35°C . Higher temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks for basic compounds.

Diagnostic Logic: The "Ghost Peak" & Drift

Users frequently report "ghost peaks" when developing benzamide methods. This is often due to the high UV absorbance of benzamides sticking to injector parts (Carryover).

TroubleshootingFlow Problem Ghost Peak Detected BlankInj Inject 100% Strong Solvent Problem->BlankInj PeakExists Peak Still There? BlankInj->PeakExists Gradient Gradient Impurity (Check Water Source) PeakExists->Gradient Yes Carryover Injector Carryover (Benzamide sticking) PeakExists->Carryover No (Only in Sample) Solution Change Needle Wash to 50:50 MeOH:H2O + 0.1% FA Carryover->Solution

Figure 2: Troubleshooting logic for distinguishing between gradient artifacts and analyte carryover.

References

  • Waters Corporation. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Link

  • United States Pharmacopeia (USP). Metoclopramide Hydrochloride Monograph. (Referencing USP <621> Chromatography for system suitability). Link

  • BenchChem. (2025).[1] Technical Support Center: Refining HPLC Protocols for Benzamide Isomers. Link

  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers. Link

Sources

Optimization

Technical Support Center: Minimizing Cyclization in 2-Hydroxyethoxy Benzamides

This guide addresses the technical challenges associated with 2-(2-hydroxyethoxy)benzamides , specifically focusing on the unwanted intramolecular cyclization that yields 2,3-dihydro-5H-1,4-benzodioxepin-5-one derivative...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges associated with 2-(2-hydroxyethoxy)benzamides , specifically focusing on the unwanted intramolecular cyclization that yields 2,3-dihydro-5H-1,4-benzodioxepin-5-one derivatives. This side reaction is a critical quality attribute (CQA) failure mode in the development of prokinetic agents and antipsychotic intermediates.[1]

Diagnostic Overview: The "Hidden" Impurity

Users frequently report yield losses or "unknown impurities" during the synthesis and storage of 2-(2-hydroxyethoxy)benzamides.[1] This is often due to a thermodynamic equilibrium favoring the 7-membered lactone ring under specific pH and thermal conditions.

The Mechanism of Failure

The pendant primary hydroxyl group of the 2-hydroxyethoxy moiety acts as an intramolecular nucleophile.[1] Under acidic catalysis or thermal stress, it attacks the amide carbonyl, displacing the amine (ammonia or substituted amine) to form a 1,4-benzodioxepin-5-one (Lactone Impurity).[1]

Key Diagnostic Indicators:

  • HPLC: Appearance of a less polar peak (longer retention time on Reverse Phase C18) compared to the parent amide.[1]

  • IR Spectroscopy: Appearance of a lactone carbonyl stretch band at ~1735–1750 cm⁻¹ (distinct from the amide band at ~1650–1690 cm⁻¹).[1]

  • Mass Spectrometry:

    • Primary Amides: Loss of 17 Da (

      
      ).[1]
      
    • Secondary Amides: Loss of the amine fragment (

      
      ).[1][2]
      

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways between the desired stable amide and the cyclized lactone impurity.

CyclizationPathway Amide 2-(2-Hydroxyethoxy)benzamide (Target API) Activated Protonated/Activated Intermediate Amide->Activated Acid (H+) or Heat (>60°C) Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Intramolecular OH Attack Lactone 2,3-dihydro-5H-1,4- benzodioxepin-5-one (Impurity) Tetrahedral->Lactone Elimination Amine Released Amine (NH3 or R-NH2) Tetrahedral->Amine Leaving Group Lactone->Amide Excess Amine (Kinetic Control)

Figure 1: Mechanistic pathway of acid-catalyzed intramolecular cyclization (lactonization) competing with the desired amide stability.[1]

Troubleshooting Guides & FAQs

Category A: Synthesis & Reaction Optimization

Q: I am synthesizing the amide from the methyl ester using an amine, but the reaction stalls, and I see significant lactone formation. Why? A: This is a classic case of competing aminolysis rates . The methyl ester can cyclize to the lactone faster than the external amine can attack the ester, especially if the amine is sterically hindered or the concentration is too low.[1]

  • Root Cause: The intramolecular reaction (entropy favored) outcompetes the intermolecular amidation.[1]

  • Solution:

    • Concentration: Run the reaction at high concentration (>1 M) to favor the intermolecular reaction (amidation).

    • Catalysis: Use a mild Lewis acid (e.g.,

      
      ) or a strong nucleophilic catalyst (e.g., TBD - Triazabicyclodecene) to accelerate amidation over lactonization.[1]
      
    • Order of Addition: Pre-mix the amine with the ester before heating or adding any catalyst.

Q: My product degrades during acid workup. Can I use HCl to remove excess amine? A: Avoid strong mineral acids. The 2-hydroxyethoxy amide is acid-labile.[1] Protonation of the amide carbonyl significantly lowers the activation energy for the hydroxyl group to attack.[1]

  • Protocol Shift:

    • Replace 1N HCl washes with 0.5 M Citric Acid or Ammonium Chloride (sat.[1] aq.) . These buffers maintain a pH (~4-5) that is sufficient to protonate aliphatic amines but insufficient to catalyze the cyclization of the benzamide.[1]

Category B: Purification & Storage[1]

Q: I see the impurity increasing during drying in the vacuum oven. Is it thermal instability? A: Yes.[1] While the amide bond is generally robust, the proximity of the hydroxyl group creates a "pre-organized" state for cyclization.[1]

  • Threshold: Cyclization rates increase exponentially above 60°C .[1]

  • Mitigation: Dry under high vacuum (<10 mbar) at ≤40°C .[1] If higher temperatures are required, ensure the material is completely neutral (no residual acid traces from workup).[1]

Q: Can I protect the hydroxyl group to prevent this? A: Absolutely. This is the most robust prevention strategy.[1]

  • Recommended Group: Acetyl (Ac) or Tetrahydropyranyl (THP) .[1]

  • Strategy: Perform the amidation with the protected 2-(2-acetoxyethoxy)benzoic acid derivative. Deprotect the hydroxyl group only at the very final stage under mild basic conditions (e.g.,

    
    /MeOH), which disfavors lactonization (as the alkoxide is a poor leaving group for the amide bond compared to the neutral alcohol attacking the activated amide).[1]
    

Optimized Experimental Protocols

Protocol 1: pH-Controlled Workup for 2-Hydroxyethoxy Benzamides

Standard acid washes often induce 5-15% cyclization. This buffered protocol minimizes impurity formation.[1]

  • Quench: Dilute the reaction mixture with EtOAc or DCM.

  • Wash 1 (Buffer): Wash the organic layer with 20% w/v Ammonium Chloride (

    
    ) .[1] Agitate gently for 5 minutes.
    
    • Why: Removes bulk basic impurities without dropping pH below 4.5.[1]

  • Wash 2 (Polishing): Wash with 0.1 M Phosphate Buffer (pH 6.0) .

    • Why: Ensures the organic layer is strictly neutral before concentration.[1]

  • Drying: Dry over anhydrous

    
     (Avoid 
    
    
    
    if slightly acidic batches are suspected).[1]
  • Concentration: Rotary evaporate at bath temperature < 40°C .

Protocol 2: Stability Testing (Go/No-Go)

Use this rapid stress test to determine if your specific derivative requires hydroxyl protection.[1]

ConditionDurationPass CriteriaAction if Failed
0.1 N HCl / 25°C 4 Hours< 0.5% LactoneMust avoid acid workup. Use silica filtration only.[1]
Phosphate Buffer pH 7.4 / 60°C 24 Hours< 1.0% LactoneStable for standard storage.[1]
Solid State / 80°C 24 Hours< 0.5% LactoneStable for vacuum drying.[1]

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Impurity Detected CheckType Identify Impurity via LC-MS Start->CheckType IsLactone Mass = Parent - Amine? (Lactone Formation) CheckType->IsLactone Yes CheckStage When does it appear? IsLactone->CheckStage Reaction During Reaction CheckStage->Reaction Workup During Workup/Drying CheckStage->Workup FixReaction Action: Increase Amine Conc. Switch to mild catalyst (TBD) Reaction->FixReaction FixWorkup Action: Lower Temp (<40°C) Replace HCl with NH4Cl Workup->FixWorkup

Figure 2: Decision tree for isolating the root cause of cyclization.

References

  • National Institutes of Health (NIH). (2011).[1] Crystal structure and hydrogen bonding of 2-hydroxy-N-(2-hydroxyethyl)benzamide. PMC3050392.[1] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2020).[1] Intramolecular cyclization reactions of arylpropargyl amides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides leading to benzoxazepines. Journal of Chemical Sciences. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Resolving 2-(2-Hydroxyethoxy) Side Chains in 1H NMR: A Comparative Guide to Solvent Systems and 2D Methodologies

The 2-(2-hydroxyethoxy) side chain ( ) is a ubiquitous structural motif in PEGylated therapeutics, prodrug linkers, and active pharmaceutical ingredients. Despite its relatively simple structure, assigning its NMR spectr...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-(2-hydroxyethoxy) side chain (


) is a ubiquitous structural motif in PEGylated therapeutics, prodrug linkers, and active pharmaceutical ingredients. Despite its relatively simple structure, assigning its 

NMR spectrum presents a notorious analytical challenge. The four methylene groups exist in highly similar electronic environments, resulting in severe second-order effects and overlapping multiplets in the 3.4–4.2 ppm region. Furthermore, the behavior of the terminal hydroxyl proton is highly dependent on the solvent environment.

This guide objectively compares the performance of different NMR solvent systems and spectroscopic techniques for resolving these complex spin systems. By understanding the causality behind solvent-solute interactions, researchers can select the optimal methodology for unambiguous structural characterization.

Solvent Selection: The Mechanistic Impact of CDCl3 vs. DMSO-d6

The choice of deuterated solvent is the single most critical factor in resolving the 2-(2-hydroxyethoxy) spin system. The terminal hydroxyl (-OH) proton acts as the anchor point for assigning the rest of the chain, but its visibility is dictated by its intermolecular exchange rate.

The Causality of Proton Exchange

In CDCl3 , trace amounts of DCl (from photolytic degradation) and dissolved water catalyze the rapid intermolecular exchange of the hydroxyl proton 12. Because this exchange is faster than the NMR timescale (the reciprocal of the coupling constant,


), the scalar coupling to the adjacent methylene group is averaged to zero. This results in a broad, uninformative singlet for the -OH (often drifting between 2.0–3.0 ppm) and leaves the adjacent 

as a complex, overlapping multiplet.

Conversely, DMSO-d6 acts as a strong hydrogen-bond acceptor. The highly polar sulfoxide oxygen forms a tight solvation shell around the hydroxyl proton, effectively "locking" it in place and significantly slowing the exchange rate 3. Because the proton resides on the oxygen atom longer than the NMR timescale, the


 scalar coupling (~5.5 Hz) between the -OH and the adjacent 

is fully resolved. The -OH appears as a distinct triplet at ~4.6 ppm, and the adjacent

is split into a clear quartet (or doublet of triplets), providing an unambiguous starting point for spin system assignment.

SolventSelection A 2-(2-hydroxyethoxy) Sample B Solvent Selection A->B C CDCl3 (Rapid OH Exchange) B->C D DMSO-d6 (Slow OH Exchange) B->D E Broad OH Singlet Overlapping CH2 C->E F Resolved OH Triplet Distinct CH2 Couplings D->F G 2D NMR (COSY/HSQC) Required for Assignment E->G H 1D NMR Sufficient (Optional 2D Confirmation) F->H

Workflow comparing solvent selection impacts on NMR resolution for 2-(2-hydroxyethoxy) chains.

Table 1: Performance Comparison of NMR Approaches
MethodologySolventOH Signal ResolutionMethylene (

) Dispersion
Best Use Case
1D

(400 MHz)
CDCl3Poor (Broad Singlet)Poor (Overlapping Multiplets)Routine purity checks where side-chain assignment is not critical.
1D

(400 MHz)
DMSO-d6Excellent (Sharp Triplet)Moderate (Coupling resolved for terminal

)
Primary structural confirmation and tracing the terminal spin system.
2D HSQC (400+ MHz) DMSO-d6ExcellentExcellent (Dispersed in F1 dimension)Complete de novo structural elucidation and absolute assignment.

1D High-Field vs. 2D NMR Methodologies

Even in DMSO-d6, the internal methylene groups of the 2-(2-hydroxyethoxy) chain often overlap in 1D


 NMR due to the similar deshielding effects of the adjacent ether oxygens. While upgrading to an ultra-high-field magnet (e.g., 800 MHz) provides better dispersion, 2D HSQC (Heteronuclear Single Quantum Coherence)  is a far more efficient and accessible solution.
The Causality of 2D Dispersion

While the


 chemical shifts of the four 

groups are compressed into a narrow 0.6 ppm window (3.4–4.0 ppm), their

chemical shifts are highly sensitive to their extended molecular environment 4. The terminal

-OH carbon typically resonates around 60 ppm, whereas the internal ether

-O-C carbons resonate further downfield around 67–72 ppm. By correlating the

signals to their directly attached

nuclei via the

coupling, HSQC disperses the overlapping proton multiplets along the orthogonal carbon dimension, allowing for precise, unambiguous assignment.
Table 2: Typical Chemical Shifts for a 2-(2-hydroxyethoxy)aryl ether in DMSO-d6

Position

Shift (ppm)

Multiplicity (

in Hz)

Shift (ppm)
Terminal -OH ~ 4.60Triplet (5.5)N/A

(

to OH)
~ 3.55Quartet (5.5)~ 60.5

(

to OH)
~ 3.45Multiplet~ 72.0

(

to Core)
~ 3.75Multiplet~ 69.5

(

to Core)
~ 4.05Multiplet~ 67.5

graph SpinSystem {
graph[dpi=72, rankdir=LR, size="10.5,8"];
node[fontname="Helvetica", shape=circle, style=filled, width=1.0];
edge[color="#5F6368", penwidth=2, fontname="Helvetica", fontcolor="#202124"];
OH[label="OH", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CH2a[label="CH2(a)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CH2b [label="CH2(b)", fillcolor="#34A853", fontcolor="#FFFFFF"];
O[label="O", fillcolor="#FBBC05", fontcolor="#202124", shape=rect, rounded=true, width=0.6];
CH2c[label="CH2(c)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CH2d [label="CH2(d)", fillcolor="#34A853", fontcolor="#FFFFFF"];
R[label="Core", fillcolor="#202124", fontcolor="#FFFFFF", shape=rect, rounded=true, width=0.8];

OH -- CH2a[label=" 3J (5.5 Hz)"];
CH2a -- CH2b [label=" 3J"];
CH2b -- O;
O -- CH2c;
CH2c -- CH2d[label=" 3J"];
CH2d -- R;

}

Spin system connectivity of the 2-(2-hydroxyethoxy) side chain mapped via scalar couplings.

Validated Experimental Protocols

To ensure reproducibility and high-quality spectra, the following protocols utilize self-validating steps to confirm sample integrity before long 2D acquisitions.

Protocol A: Moisture-Free DMSO-d6 Sample Preparation

Trace water in DMSO-d6 will exchange with the OH proton, broadening the signal and destroying the critical J-coupling. This protocol ensures a sufficiently anhydrous environment.

  • Solvent Drying: Add activated 4Å molecular sieves to a fresh ampoule of DMSO-d6. Allow it to sit for at least 24 hours prior to use.

  • Sample Dissolution: Weigh 5–10 mg of the analyte into a clean, oven-dried glass vial. Add 0.6 mL of the dried DMSO-d6 and agitate until fully dissolved.

  • Transfer: Transfer the solution to an oven-dried 5 mm NMR tube and cap immediately to prevent atmospheric moisture absorption.

  • Self-Validation (1D

    
     Scan):  Acquire a standard 1D 
    
    
    
    spectrum (16 scans).
    • Validation Check: Inspect the water peak at ~3.33 ppm. If the water peak integral is massive, or if the target -OH peak at ~4.6 ppm is broadened/missing, the sample is too wet. A sharp -OH triplet guarantees the sample is sufficiently dry and free of acidic impurities.

Protocol B: 2D HSQC Acquisition for Polyether Chains

Optimized for resolving the overlapping


 multiplets.
  • Pulse Calibration: Optimize the 90-degree

    
     pulse width for the specific sample to ensure maximum signal-to-noise ratio and minimize artifacts.
    
  • Parameter Setup: Load a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Coupling Constant Optimization: Set the

    
     coupling constant parameter to 145 Hz . This is the optimal delay timing for aliphatic polyether chains.
    
  • Spectral Width: Set the F1 (

    
    ) spectral width to 10–100 ppm to maximize digital resolution in the region where the ether carbons resonate.
    
  • Self-Validation (Cross-Peak Check): After acquisition and processing, validate the spectrum by checking the F1 dimension.

    • Validation Check: You must observe a distinct cross-peak at ~60 ppm (

      
      ) correlating to the ~3.55 ppm (
      
      
      
      ) quartet. This uniquely identifies the terminal
      
      
      -OH group. If this peak is absent, the INEPT transfer delays or F1 spectral width were miscalibrated.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[Link]

  • Ai, et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts.[Link]

  • Pasek-Allen, J., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. National Institutes of Health (NIH).[Link]

  • George Mason University (GMU) Chemistry Dept. (2020). Experimental 1H-NMR spectrum interpretation: Solvent Effects. GMU Lab Resources.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of C16H17NO3 and its Isomers: A Comparative Analysis

For the discerning researcher in drug development and natural product analysis, the molecular formula C16H17NO3 represents not a single entity, but a world of structural diversity. This guide provides an in-depth explora...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and natural product analysis, the molecular formula C16H17NO3 represents not a single entity, but a world of structural diversity. This guide provides an in-depth exploration of the mass spectrometric fragmentation patterns of two representative isomers, the Amaryllidaceae alkaloid Crinine and the Piper species constituent Piperyline. Beyond a mere catalog of fragments, we will delve into the mechanistic underpinnings of their fragmentation, offer a comparative analysis with alternative analytical techniques, and provide actionable experimental protocols. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.

The Isomeric Challenge: Why C16H17NO3 is Not a Monolithic Analyte

It is crucial to recognize that a single molecular formula can correspond to a multitude of isomers, each with a unique three-dimensional arrangement of atoms. This structural variance profoundly influences their chemical and biological properties, and critically, their behavior within a mass spectrometer. The fragmentation pattern observed is a direct consequence of the molecule's specific structure, with bond cleavages occurring at the most energetically favorable sites. Therefore, a "one-size-fits-all" fragmentation guide for C16H17NO3 is scientifically unsound. Instead, we will focus on providing detailed analyses for known, biologically relevant isomers to empower researchers to identify and characterize these and structurally related compounds.

Isomer Focus 1: Crinine - A Crinane Alkaloid

Crinine is a member of the crinane class of alkaloids, found in various species of the Amaryllidaceae family. Its rigid, tetracyclic structure dictates a characteristic and predictable fragmentation pattern, particularly under electrospray ionization (ESI).

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of Crinine

In positive ion mode ESI-MS, Crinine readily forms a protonated molecule [M+H]+ at m/z 272.1281. Tandem mass spectrometry (MS/MS) of this precursor ion reveals a series of diagnostic fragment ions that are characteristic of the crinane skeleton.

Proposed Fragmentation Pathway of Crinine:

Crinine Fragmentation [M+H]+ [M+H]+ (m/z 272) m/z 254 m/z 254 [M+H - H2O]+ [M+H]+->m/z 254 - H2O m/z 228 m/z 228 [M+H - C2H6N]+ [M+H]+->m/z 228 - C2H5N (43 u) or - C2H6N (44 u) m/z 213 m/z 213 [m/z 228 - CH3]+ m/z 228->m/z 213 - CH3 m/z 211 m/z 228 - OH]+ m/z 228->m/z 211 - OH

Caption: Proposed ESI-MS/MS fragmentation of Crinine.

The fragmentation is initiated by the protonation of the nitrogen atom. The key fragmentation pathways for crinane-type alkaloids involve the cleavage of the C- and D-rings. A characteristic neutral loss of C2H5N (43 u) or C2H6N (44 u) is frequently observed.[1] The resulting ion at m/z 228 can then undergo further fragmentation, such as the loss of a methyl radical to form the ion at m/z 213, or the loss of a hydroxyl group to yield the ion at m/z 211.[1] The loss of water from the protonated molecule to give a fragment at m/z 254 is also a common initial step.

Isomer Focus 2: Piperyline - An N-Acylpyrrolidine Alkaloid

Piperyline, also known as Trichostachine, is an alkaloid found in plants of the Piper genus. Its structure, featuring an N-acylpyrrolidine moiety and a conjugated dienone system, leads to a distinct fragmentation pattern under electron ionization (EI).

Gas Chromatography-Mass Spectrometry (GC-MS) of Piperyline

In GC-MS, Piperyline will typically show a molecular ion peak ([M]•+) at m/z 271. The subsequent fragmentation is largely dictated by the stability of the resulting fragments.

Proposed Fragmentation Pathway of Piperyline:

Piperyline Fragmentation [M]•+ [M]•+ (m/z 271) m/z 201 m/z 201 [M - C4H8N]•+ [M]•+->m/z 201 - •C4H8N (Pyrrolidine radical) m/z 173 m/z 173 m/z 201->m/z 173 - CO m/z 145 m/z 145 m/z 173->m/z 145 - C2H4 m/z 115 m/z 115 m/z 145->m/z 115 - CH2O

Caption: Proposed EI-MS fragmentation of Piperyline.

The most prominent fragmentation is the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the pyrrolidine radical (•C4H8N) and the formation of a stable acylium ion at m/z 201. This is a characteristic fragmentation for N-acylpyrrolidines. Subsequent fragmentations of the m/z 201 ion can occur through the loss of carbon monoxide (CO) to yield an ion at m/z 173, followed by further cleavages of the pentadienyl chain. The ions at m/z 145 and 115 are likely due to cleavages within this chain.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for the structural elucidation of C16H17NO3 isomers, a comprehensive analytical approach often involves orthogonal techniques.

TechniquePrincipleAdvantages for C16H17NO3 Isomer AnalysisLimitations
GC-MS Separation by volatility and boiling point, followed by electron ionization and mass analysis.Excellent for volatile and thermally stable isomers like Piperyline. Provides reproducible fragmentation patterns for library matching.Not suitable for non-volatile or thermally labile isomers like many alkaloids. Derivatization may be required.
LC-MS/MS Separation by polarity using liquid chromatography, followed by soft ionization (e.g., ESI) and tandem mass analysis.Ideal for non-volatile and thermally labile isomers like Crinine. Provides molecular weight information and structure-specific fragmentation.Co-elution of isomers can be a challenge. Matrix effects can suppress ionization.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a planar adsorbent layer, with detection via UV or chemical derivatization.High sample throughput, low cost, and good for screening plant extracts for the presence of target compounds.Lower resolution compared to GC and LC. Quantification can be less precise.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.The definitive technique for unambiguous structure elucidation and stereochemical assignment of new isomers.Requires larger amounts of pure sample. Less sensitive than mass spectrometry.

Experimental Protocols

The following are generalized, yet detailed, protocols that serve as a robust starting point for the analysis of C16H17NO3 isomers. Instrument parameters should be optimized for the specific isomer and matrix.

Protocol 1: GC-MS Analysis of a Plant Extract for Piperyline
  • Sample Preparation (Solid-Phase Extraction): a. Homogenize 1 g of dried, powdered plant material with 10 mL of methanol. b. Sonicate for 30 minutes and then centrifuge at 4000 rpm for 10 minutes. c. Collect the supernatant and repeat the extraction twice. d. Combine the supernatants and evaporate to dryness under reduced pressure. e. Re-dissolve the residue in 1 mL of methanol and load it onto a C18 SPE cartridge pre-conditioned with methanol and water. f. Wash the cartridge with 5 mL of water to remove polar impurities. g. Elute the target analytes with 5 mL of methanol. h. Evaporate the eluate to dryness and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Initial temperature of 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977B or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Protocol 2: LC-MS/MS Analysis of a Plant Extract for Crinine
  • Sample Preparation (Acid-Base Extraction): a. Homogenize 1 g of fresh plant material in 10 mL of 1% formic acid in methanol. b. Centrifuge and collect the supernatant. c. Adjust the pH of the supernatant to ~9-10 with ammonium hydroxide. d. Partition the aqueous methanol extract with an equal volume of dichloromethane three times. e. Combine the organic layers and evaporate to dryness. f. Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS System: Waters Xevo TQ-S micro or equivalent.

    • Ionization: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Product ion scan of m/z 272.13 with a collision energy ramp (e.g., 10-40 eV).

Conclusion

The mass spectrometric analysis of compounds with the molecular formula C16H17NO3 necessitates a structure-centric approach. By understanding the fundamental fragmentation mechanisms of different isomeric scaffolds, such as the crinane alkaloids and N-acylpyrrolidines, researchers can confidently identify and characterize these molecules in complex matrices. The strategic integration of mass spectrometry with orthogonal analytical techniques provides a comprehensive toolkit for tackling the challenges of isomer analysis in drug development and natural product research. This guide serves as a foundational resource, empowering scientists to make informed experimental choices and to interpret their data with a high degree of scientific rigor.

References

  • Zhu, Y. P., et al. (2009). Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(9), 1348-1360. Available at: [Link]

Sources

Validation

Comparative Analysis: Methoxy vs. Hydroxyethoxy Substituents in Benzamide Scaffolds

This guide provides a technical comparison between methoxy (-OCH₃) and hydroxyethoxy (-OCH₂CH₂OH) substituents on benzamide scaffolds. It is designed for medicinal chemists and drug discovery scientists optimizing lead c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between methoxy (-OCH₃) and hydroxyethoxy (-OCH₂CH₂OH) substituents on benzamide scaffolds. It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for potency, solubility, and metabolic stability.

Executive Summary

In benzamide-based drug design, the choice between a methoxy group and a hydroxyethoxy group represents a critical decision point between conformational locking and physicochemical optimization .

  • Methoxy (-OCH₃): The "Gold Standard" for CNS-active benzamides (e.g., D2 antagonists). It provides a critical intramolecular hydrogen bond (IMHB) that planarizes the molecule, maximizing receptor affinity while maintaining high lipophilicity for blood-brain barrier (BBB) penetration.

  • Hydroxyethoxy (-OCH₂CH₂OH): A "Solubilizing Tail" strategy. It is primarily used to lower LogP and increase aqueous solubility. While it often maintains the IMHB capability, the added steric bulk and polarity can reduce potency in tight binding pockets but may enhance potency in solvent-exposed regions by engaging additional water networks.

Physicochemical & Structural Rationale[1][2][3][4]

The biological potency differences stem directly from the structural impact of these substituents.

The "Ortho-Effect" Mechanism

In benzamides (e.g., Sulpiride, Raclopride), an ortho-substituent is non-negotiable. It creates a pseudo-ring structure via an intramolecular hydrogen bond (IMHB) between the amide nitrogen and the ether oxygen.

  • Methoxy: Forms a tight, planar 6-membered pseudo-ring. This pre-organizes the ligand into the bioactive conformation, reducing the entropic penalty upon binding.

  • Hydroxyethoxy: The ether oxygen can still accept the H-bond, but the ethylene glycol tail adds rotatable bonds and steric bulk. If the binding pocket is narrow (steric constraint), this tail causes a clash, drastically reducing

    
    .
    
Property Comparison Table
FeatureMethoxy (-OCH₃)Hydroxyethoxy (-O-CH₂-CH₂-OH)Impact on Drug Design
LogP (Lipophilicity) HighLow (ΔLogP ≈ -1.0 to -1.5)Hydroxyethoxy improves solubility but reduces membrane permeability.
tPSA (Polar Surface Area) ~9 Ų~29 ŲHydroxyethoxy increases tPSA, potentially limiting CNS penetration.
H-Bond Donors (HBD) 01Hydroxyethoxy adds a donor, useful for solvent interaction.
Rotatable Bonds 13Hydroxyethoxy introduces entropic flexibility.
Metabolic Liability O-Dealkylation (CYP450)Oxidation to acid / GlucuronidationHydroxyethoxy offers a handle for Phase II conjugation.

Biological Potency Analysis: Case Studies

Case Study A: Dopamine D2 Receptor Antagonists (Tight Pocket)

Context: Benzamides like Remoxipride rely on the ortho-methoxy group to lock the conformation.

  • Methoxy Analog: High affinity (

    
     in low nM range). The small methyl group fits perfectly into the hydrophobic sub-pocket defined by Val/Phe residues in the GPCR transmembrane bundle.
    
  • Hydroxyethoxy Analog: Typically shows reduced potency (5- to 20-fold loss).

    • Reasoning: The D2 receptor orthosteric site is deep and hydrophobic. The terminal hydroxyl group of the hydroxyethoxy chain faces an energetic penalty for desolvation or steric clash with the pocket walls.

Case Study B: HDAC Inhibitors & Kinase Inhibitors (Solvent Exposed)

Context: In enzymes like Histone Deacetylases (HDACs), the benzamide often acts as a "cap" group sitting at the solvent interface.

  • Methoxy Analog: Standard potency.

  • Hydroxyethoxy Analog: Often maintains or improves potency .

    • Reasoning: The "tail" extends into the solvent. The terminal -OH can form water-mediated H-bonds with surface residues (e.g., Asp/Glu) or the solvent itself.

    • Data Support: In antiproliferative assays against MCF-7 cells, hydroxy-substituted benzamides have shown

      
       values comparable to methoxy analogs (e.g., 3.1 µM vs 13.6 µM range) but with significantly better solubility profiles [1].
      

Experimental Protocols

To validate the potency difference in your specific scaffold, use the following self-validating workflows.

Protocol 1: Synthesis of Hydroxyethoxy Benzamides

Objective: Install the hydroxyethoxy group selectively without over-alkylation.

  • Starting Material: 2-Hydroxybenzamide derivative (Salicylamide core).

  • Reagent: Ethylene carbonate (Green chemistry approach) or 2-Bromoethanol.

  • Procedure (Ethylene Carbonate Route):

    • Mix 2-hydroxybenzamide (1 eq) with Ethylene Carbonate (1.2 eq) and

      
       (0.1 eq) in DMF.
      
    • Heat to 140°C for 4 hours. Note: This temperature drives the decarboxylation.

    • Checkpoint: Monitor TLC for disappearance of phenol. If multiple spots appear (N-alkylation), lower temperature to 110°C.

  • Workup: Dilute with water, extract with EtOAc. The product usually precipitates upon cooling due to the polar tail.

Protocol 2: Comparative Binding Affinity Assay (Radioligand Displacement)

Objective: Determine


 values to quantify the steric penalty of the tail.
  • Membrane Prep: HEK293 cells stable expressing Dopamine D2 (or target of interest).

  • Radioligand:

    
    -Raclopride (2 nM).
    
  • Competitors:

    • Compound A (Methoxy-Benzamide)

    • Compound B (Hydroxyethoxy-Benzamide)

    • Reference: Haloperidol (Positive Control)

  • Incubation: 1 hour at 25°C in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

  • Analysis: Plot % displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation: If Compound B

      
       > 10x Compound A 
      
      
      
      , the binding pocket is sterically constrained.

Visualizations

Diagram 1: The "Ortho-Effect" & SAR Decision Tree

This diagram illustrates the mechanistic decision-making process for substituting Methoxy with Hydroxyethoxy.

BenzamideSAR Start Lead Optimization: Benzamide Scaffold Check1 Is Solubility < 10 µM? Start->Check1 Path_Methoxy Keep/Add -OCH3 (Methoxy) Check1->Path_Methoxy No (Solubility OK) Path_HE Switch to -O(CH2)2OH (Hydroxyethoxy) Check1->Path_HE Yes (Poor Solubility) Mech_Methoxy Mechanism: 1. High Lipophilicity (CNS+) 2. Rigid IMHB (High Potency) 3. Metabolic: O-Dealkylation Path_Methoxy->Mech_Methoxy Mech_HE Mechanism: 1. Lower LogP (Solubility+) 2. Solvent Interaction 3. Risk: Steric Clash Path_HE->Mech_HE Outcome1 Ideal for: Tight Pockets (GPCRs) CNS Targets Mech_Methoxy->Outcome1 Outcome2 Ideal for: Solvent-Exposed (HDACs) Peripheral Targets Mech_HE->Outcome2

Caption: Decision matrix for alkoxy substitution based on solubility requirements and target binding pocket topology.

Diagram 2: Synthetic Workflow (Ethylene Carbonate Route)

A green chemistry approach to installing the hydroxyethoxy tail.

Synthesis Phenol 2-Hydroxy Benzamide Reagent Ethylene Carbonate (K2CO3, DMF, 140°C) Phenol->Reagent Intermediate Intermediate Carbamate Reagent->Intermediate Alkylation Product 2-Hydroxyethoxy Benzamide Intermediate->Product -CO2 (Decarboxylation) Cleanup Precipitation (Water/EtOAc) Product->Cleanup

Caption: One-pot synthesis of hydroxyethoxy benzamides via ethylene carbonate, avoiding toxic alkyl halides.

References

  • Marijana Hranjec et al. "Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents." Journal of the Serbian Chemical Society, 2019.

  • Luedtke, R. R., et al. "Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds." ACS Chemical Neuroscience, 2012.

  • Meanwell, N. A. "Bioisosterism in Drug Design." Burger's Medicinal Chemistry and Drug Discovery, 2021.

  • BenchChem Technical Library. "Mechanism of Action of Hydroxy-Substituted Benzamides." 2025.

Comparative

Structural Validation of 2,4-Disubstituted Benzamides: A Comparative Guide to COSY NMR

Topic: Structural Validation of 2,4-Disubstituted Benzamides via COSY NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation of 2,4-Disubstituted Benzamides via COSY NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the benzamide scaffold is ubiquitous (e.g., Entinostat, Metoclopramide), yet validating the regiochemistry of 2,4-disubstituted derivatives remains a bottleneck. While 1D


H NMR provides chemical shifts, it often fails to resolve the specific connectivity of the aromatic "three-spin system" due to signal overlap and second-order effects.

This guide compares Correlation Spectroscopy (COSY) against standard 1D and heteronuclear alternatives (HSQC/HMBC). We demonstrate that Gradient-Selected COSY (gCOSY) offers the optimal balance of speed and structural certainty for confirming the 1,2,4-substitution pattern, serving as the primary validation tool before resorting to time-consuming heteronuclear experiments.

The Structural Challenge: Regioisomerism & Rotamers

Synthesizing 2,4-disubstituted benzamides often yields regioisomeric byproducts (e.g., 2,5- or 3,4-isomers). Distinguishing these requires mapping the proton connectivity on the aromatic ring.[1]

The 2,4-Disubstituted Benzamide Spin System:

  • Protons are located at positions 3, 5, and 6.

  • H6: Doublet (ortho-coupling to H5).

  • H5: Doublet of doublets (ortho to H6, meta to H3).

  • H3: Doublet (meta-coupling to H5).

The Problem with 1D NMR: In 1D spectra, the meta-coupling (


 Hz) of H3 is often obscured by line broadening, and the H5 multiplet can overlap with solvent signals or amide rotamers. 1D NMR shows what is there, but not how it is connected.
Comparative Analysis: Validation Methodologies

We evaluated three primary workflows for structural validation.

FeatureMethod A: 1D Proton NMR Method B: gCOSY (Recommended) Method C: HMBC
Primary Data Chemical Shift (

), Integration
Homonuclear Correlation (

)
Long-range Heteronuclear (

)
Structural Certainty Low (Ambiguous multiplets)High (Direct connectivity mapping) Very High (Connects across heteroatoms)
Acquisition Time < 5 mins5–15 mins 1–4 hours
Sensitivity HighMedium Low (requires concentrated sample)
Best Use Case Purity checkRapid Regioisomer Confirmation De novo structure elucidation

Why COSY Wins for Routine Validation: While HMBC is the "gold standard" for connecting the aromatic ring to the carbonyl carbon, it is resource-intensive. COSY definitively proves the topology of the spin system (i.e., identifying the isolated spin H3 vs. the coupled pair H5-H6) in a fraction of the time.

Experimental Protocol: Gradient-Selected COSY (gCOSY)[2]

Objective: Establish the H6


 H5 

H3 connectivity chain to rule out symmetric (3,5-disubstituted) or alternative asymmetric isomers.
Step 1: Sample Preparation[2][3]
  • Solvent: Use DMSO-

    
      rather than CDCl
    
    
    
    . Benzamides exhibit restricted rotation around the C-N bond (rotamers). DMSO elevates the coalescence temperature, sharpening peaks and allowing observation of the Amide-NH proton.
  • Concentration: 5–10 mg in 600

    
    L solvent. Filter to remove particulates that cause 
    
    
    
    noise streaks.
Step 2: Acquisition Parameters (Varian/Bruker Standard)
  • Pulse Sequence: gCOSY (Gradient COSY). Avoid magnitude-mode COSY; gradients reduce artifacts and acquisition time.

  • Scans (NS): 1–4 scans per increment (high flux).

  • Increments (TD1): 128 or 256 (provides sufficient resolution in

    
    ).
    
  • Spectral Width: Match the 1D window (typically 0–10 ppm).

  • Relaxation Delay (d1): 1.0 s.

Step 3: Processing
  • Window Function: Apply a Sine Bell (SINE) or Sine-Squared (QSINE) function shifted by 90° (

    
    ). This suppresses the dispersive diagonal and enhances cross-peak resolution.[4][5]
    
  • Symmetrization: Optional. Use with caution.[4] Only apply after verifying that cross-peaks are present in both upper and lower triangles to avoid generating false correlations from noise.

Data Interpretation & Logic Flow

The validation rests on identifying the unique "Relay" pattern of the 1,2,4-trisubstituted benzene ring found in 2,4-benzamides.

The Connectivity Logic
  • Identify H6: Look for the most deshielded aromatic doublet (usually adjacent to the electron-withdrawing amide group, though substituent effects vary).

  • Trace H6

    
     H5:  Find the strong cross-peak (
    
    
    
    Hz).
  • Trace H5

    
     H3:  From the H5 diagonal peak, look for a weak cross-peak (
    
    
    
    Hz).
  • Verify H3 Isolation: The H3 diagonal peak should not show a strong ortho-coupling to any other proton.

Visualization of the Logic

The following diagram illustrates the decision process for validating the 2,4-isomer against the 3,4-isomer using COSY connectivity.

BenzamideValidation cluster_logic Connectivity Analysis Start Acquire gCOSY Spectrum IdentifyH6 Identify Doublet (H6/H5) (Ortho Coupling ~8Hz) Start->IdentifyH6 Trace Trace Correlation to Next Proton (H5/H6) IdentifyH6->Trace Strong Crosspeak CheckMeta Does this Proton show a Weak Meta-Coupling? Trace->CheckMeta Result24 Pattern: d - dd - d (H6-H5-H3) VALIDATES 2,4-ISOMER CheckMeta->Result24 Yes (H5 couples to H3) and H3 is isolated Result34 Pattern: d - dd - d (H5-H6-H2) AMBIGUOUS (Requires NOESY) CheckMeta->Result34 Yes (H6 couples to H2) but shift logic differs

Figure 1: Decision tree for interpreting COSY correlations in trisubstituted aromatic rings.

Critical Pitfall: The Rotamer Effect

In 2,4-disubstituted benzamides, the substituent at the 2-position (ortho to the amide) creates steric hindrance. This restricts rotation around the C(carbonyl)-N bond.[6]

  • Observation: You may see "doubling" of signals in the 1D NMR or broad, undefined lumps.

  • COSY Artifacts: Rotamers can generate "exchange cross-peaks" (EXSY) which phase differently than COSY peaks.

  • Solution: If the COSY is messy, heat the sample to 350K (in DMSO-

    
    ). This induces rapid rotation, coalescing the rotamer signals into sharp, average peaks, allowing for a clean COSY spectrum.
    
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences). Link

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Case studies on aromatic substitution). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for coupling constants). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for benzamide shifts). Link

  • Parella, T. (2004). "Pulse Field Gradients in 2D NMR." Magnetic Resonance in Chemistry. (Technical basis for gCOSY). Link

Sources

Validation

IR spectroscopy peaks for amide carbonyl in substituted benzamides

Title: Strategic Analysis of Amide I Carbonyl Peaks in Substituted Benzamides: A Spectroscopic Guide Executive Summary Objective: This guide provides a technical comparison of IR spectroscopic shifts in substituted benza...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Analysis of Amide I Carbonyl Peaks in Substituted Benzamides: A Spectroscopic Guide

Executive Summary

Objective: This guide provides a technical comparison of IR spectroscopic shifts in substituted benzamides, specifically focusing on the Amide I band (


 stretch). It is designed for medicinal chemists and structural biologists requiring precise characterization of pharmacophores.[1]

Key Insight: The Amide I band (typically 1630–1690 cm⁻¹) is a sensitive reporter of electronic environment and physical state. Unlike aliphatic amides, benzamides exhibit "cross-conjugation" where the carbonyl competes for electron density between the nitrogen lone pair and the aromatic ring. Understanding these shifts allows for the validation of electronic substituent effects (Hammett correlation) and the assessment of hydrogen bonding networks in solid-state drug formulations.

Part 1: Mechanistic Foundation

To interpret the data correctly, one must understand the competing electronic forces. The position of the carbonyl peak is dictated by the bond order of the


 bond.
  • Resonance Effect (Conjugation): Electron-donating groups (EDGs) on the benzene ring or nitrogen increase the contribution of the single-bonded dipolar resonance form (

    
    ), lowering the bond order and frequency (Red Shift).
    
  • Inductive/Field Effect: Electron-withdrawing groups (EWGs) destabilize the dipolar form and inductively shorten the

    
     bond, increasing the frequency (Blue Shift).
    
  • Physical State (H-Bonding): Intermolecular Hydrogen bonding (in solids) weakens the

    
     bond, significantly lowering the frequency compared to dilute solutions.
    
Visualization: Electronic Competition in Benzamides

The following diagram illustrates the "tug-of-war" for electron density that defines the Amide I frequency.

BenzamideResonance Substituent Ring Substituent (EWG vs EDG) Benzene Benzene Ring (Pi System) Substituent->Benzene Modulates e- density Carbonyl Carbonyl (C=O) Target Bond Benzene->Carbonyl Conjugation (Weakens C=O) Frequency IR Frequency (Wavenumber) Carbonyl->Frequency Bond Order determines Nitrogen Amide Nitrogen (Lone Pair) Nitrogen->Carbonyl n -> pi* Donation (Strongly Weakens C=O)

Figure 1: The cross-conjugation mechanism. The carbonyl frequency is a net result of resonance donation (lowers frequency) and inductive withdrawal (raises frequency).

Part 2: Comparative Analysis & Data

The following tables synthesize experimental data trends. Note that absolute values vary by ±2-5 cm⁻¹ depending on instrument resolution and specific solvent interactions, but the relative shifts (


) are consistent.[1]
Table 1: Ring Substituent Effects (Hammett Correlation)

Base Structure: 4-Substituted Benzamide (


)
Medium: Dilute Solution (

or

) to minimize H-bonding interference.[1]
Substituent (Para)Electronic Nature

(Hammett Constant)
Approx.

(cm⁻¹)
Shift from H (

)
Mechanistic Rationale

Strong EWG+0.781695 - 1700 +15 (Blue Shift)Inductive withdrawal strengthens C=O bond; destabilizes polar resonance.

Weak EWG+0.231685 - 1690 +5Inductive effect dominates over weak resonance donation.

(Benzamide)
Neutral0.001680 - 1685 0 (Reference)Baseline conjugation.

Weak EDG-0.171675 - 1680 -5Hyperconjugation donates density, slightly weakening C=O.[1]

Strong EDG-0.271665 - 1675 -15 (Red Shift)Strong resonance donation increases single-bond character (

).

Critical Note: In the solid state (KBr pellet) , these values will all shift lower (typically 1630–1660 cm⁻¹) due to lattice hydrogen bonding. The Hammett trends remain, but the resolution is often lower due to peak broadening.

Table 2: Nitrogen Substitution & Physical State Effects

Comparison of Benzamide derivatives in different phases.

CompoundStructurePhase: Solid (KBr)

Phase: Solution (

)


(Soln - Solid)
Interpretation
Benzamide

~1655 cm⁻¹~1685 cm⁻¹~30 cm⁻¹High Shift: Primary amides form strong intermolecular H-bonds in solid state.
N-Methylbenzamide

~1640 cm⁻¹~1670 cm⁻¹~30 cm⁻¹High Shift: Secondary amides still possess H-bond donor (N-H).
N,N-Dimethylbenzamide

~1635 cm⁻¹~1645 cm⁻¹< 10 cm⁻¹Low Shift: Tertiary amides lack N-H donors; minimal H-bonding difference.

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, use the following protocol. This workflow includes "Checkpoints" to validate the quality of the spectrum before data analysis.

Workflow Diagram

IRProtocol Start Start: Sample Selection Prep Sample Prep (Choice: KBr vs Solution) Start->Prep KBr Solid State: Grind 1mg sample : 100mg KBr Press transparent pellet Prep->KBr Morphology Study Soln Solution State: Dissolve 5mg in 1mL CHCl3 Use 0.1mm NaCl cell Prep->Soln Electronic Study Scan Acquisition: 32 Scans, 4cm-1 Res Background Subtraction KBr->Scan Soln->Scan Validation Checkpoint: Is Baseline Flat? Is Transmittance >10%? Scan->Validation Validation->Prep Fail (Reprep) Process Data Processing: Pick Peak (Center of Gravity) Validation->Process Pass

Figure 2: Operational workflow for acquiring high-fidelity amide spectra.

Detailed Methodology
  • Solvent Selection (Crucial):

    • For electronic substituent studies (Hammett), always use solution phase .[1]

    • Preferred Solvent: Dichloromethane (DCM) or Chloroform (

      
      ).[1]
      
    • Avoid: Alcohols (MeOH/EtOH) as they act as H-bond donors/acceptors and will scramble the substituent effects.

  • Concentration Validation:

    • Prepare a concentration series (e.g., 5 mM, 10 mM, 20 mM).[1]

    • Success Metric: The peak position (

      
      ) should remain constant. If the peak shifts or broadens significantly with concentration, aggregation/dimerization is occurring. Dilute further until the peak position stabilizes.
      
  • The "Water Vapor" Trap:

    • Amide I peaks (1630–1690 cm⁻¹) overlap with water vapor bending vibrations.[1]

    • Protocol: Ensure the sample chamber is purged with dry nitrogen or that a fresh background scan is taken immediately before the sample scan to subtract atmospheric water lines.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).[1] Introduction to Spectroscopy. Cengage Learning.[1] (Standard reference for general IR ranges and substituent effects).

  • Nyquist, R. A. (2001).[1] Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press. (Authoritative source on solvent effects and Fermi resonance in amides).

  • Chemistry LibreTexts. (2020).[1] Infrared Spectra of Some Common Functional Groups: Amides. (Accessible verification of Amide I/II band assignments).

  • Spectroscopy Online. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (Detailed discussion on primary vs. secondary vs. tertiary amide shifts).

Sources

Comparative

Crystal Structure Analysis of Hydrogen Bonding in Hydroxyethoxy Amides: A Comparative Guide

The Analytical Challenge: Mapping Complex Hydrogen Networks Hydroxyethoxy amides represent a versatile class of pharmacophores and chemical intermediates. Their structural architecture—combining a rigid amide backbone wi...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Mapping Complex Hydrogen Networks

Hydroxyethoxy amides represent a versatile class of pharmacophores and chemical intermediates. Their structural architecture—combining a rigid amide backbone with a highly flexible hydroxyethoxy appendage (–O–CH₂–CH₂–OH)—creates a highly competitive landscape for hydrogen bonding. The presence of multiple hydrogen bond donors (amide N–H, hydroxyl O–H) and acceptors (carbonyl C=O, hydroxyl O, ether O) invariably leads to complex 3D intermolecular networks and extensive solid-state polymorphism.

For drug development professionals, accurately mapping these hydrogen-bonded networks is critical, as they dictate solid-state stability, solubility, and bioavailability. Historically, standard Single-Crystal X-ray Diffraction (SCXRD) utilizing the Independent Atom Model (IAM) has been the default for structural elucidation. However, X-rays scatter from electron clouds rather than atomic nuclei. Because the single valence electron of a hydrogen atom is heavily polarized toward the electronegative donor atom (N or O) during hydrogen bonding, the center of electron density is shifted. Consequently, standard SCXRD systematically underestimates A–H bond lengths by approximately 0.1 Å, leading to distorted D–H···A angles and ambiguous hydrogen-bonding assignments .

To achieve scientific integrity in structural analysis, researchers must employ advanced techniques that accurately locate the hydrogen nucleus. This guide objectively compares three state-of-the-art alternatives: High-Resolution SCXRD with Hirshfeld Atom Refinement (HAR) , Neutron Diffraction , and Solid-State NMR (ssNMR) Crystallography .

Comparative Analysis of Techniques

Technique 1: High-Resolution SCXRD with Hirshfeld Atom Refinement (HAR)

HAR represents a paradigm shift in quantum crystallography. Instead of assuming atoms are spherical (as in IAM), HAR utilizes a theoretical, aspherical electron density map generated via Density Functional Theory (DFT). By fitting this quantum mechanical model to high-resolution experimental X-ray data, HAR can locate hydrogen atoms with a precision that rivals neutron diffraction, yielding A–H bond lengths that agree with neutron data mostly within a single standard deviation .

Technique 2: Neutron Diffraction (The Gold Standard)

Neutron diffraction is the unequivocal gold standard for hydrogen bond analysis. Because neutrons scatter directly off atomic nuclei via strong nuclear forces, the scattering length of hydrogen (and deuterium) is comparable to that of heavy atoms like carbon and oxygen. This provides exact internuclear distances and angles, completely unaffected by the electron density polarization that plagues X-ray techniques.

Technique 3: Solid-State NMR (ssNMR) Crystallography

When single crystals cannot be grown, ssNMR crystallography bridges the gap. This technique combines experimental ssNMR (specifically ¹H, ¹³C, and ¹⁵N chemical shifts) with DFT calculations. Proton (¹H) chemical shifts are exquisitely sensitive to their local electronic environment; participation in a strong hydrogen bond withdraws electron density, severely deshielding the proton and shifting its NMR signal downfield. By correlating these experimental shifts with calculated values, researchers can unambiguously solve hydrogen-bonding networks in microcrystalline powders .

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of the three methodologies when applied to hydroxyethoxy amides.

FeatureSCXRD (Standard IAM)SCXRD (with HAR)Neutron DiffractionssNMR Crystallography
Probe Mechanism X-rays (Electron Cloud)X-rays (Aspherical Density)Neutrons (Atomic Nuclei)Radiofrequency (Nuclear Spin)
H-Atom Accuracy Low (Systematic ~0.1 Å error)High (Comparable to Neutron)Very High (Gold Standard)High (Validated via DFT)
Sample Requirement Single Crystal (< 0.1 mm³)Single Crystal (< 0.1 mm³)Large Single Crystal (> 1.0 mm³)Powder / Nanocrystals (~10 mg)
Primary Data Output Spherical Electron DensityQuantum Electron DensityNuclear Density MapChemical Shifts / Proximities
Cost & Accessibility Low / WidespreadMedium / Requires SoftwareVery High / Scarce FacilitiesMedium / Specialized Equipment

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail how to implement these techniques as self-validating systems.

Protocol A: High-Resolution SCXRD with HAR
  • High-Angle Data Acquisition: Collect diffraction data to a high resolution (

    
     Å) using a short-wavelength source (e.g., Mo-Kα or Ag-Kα). Causality: High-angle reflections are dominated by core electron scattering, which remains spherical and unperturbed by bonding, providing highly accurate nuclear positions for the heavy C, N, and O atoms.
    
  • IAM Pre-Refinement: Perform standard integration and IAM refinement to establish the initial geometric framework of the non-hydrogen atoms.

  • Wavefunction Generation: Calculate a theoretical electron density map using periodic DFT (e.g., B3LYP/def2-TZVPP) based on the IAM coordinates. Causality: This generates an aspherical electron density model that explicitly accounts for the polarization of the hydrogen valence electron toward the amide nitrogen or hydroxyl oxygen.

  • Hirshfeld Partitioning & Refinement (Validation Step): Partition the continuous theoretical electron density into discrete atomic contributions. Refine atomic coordinates and anisotropic displacement parameters (ADPs) for all atoms against the experimental X-ray data. Validation: The refinement mathematically converges only if the theoretical aspherical model accurately maps onto the experimental high-angle diffraction data, correcting the systematic 0.1 Å error.

Protocol B: ssNMR Crystallography Workflow
  • Ultrafast MAS NMR Acquisition: Acquire ¹H Magic Angle Spinning (MAS) NMR spectra of the hydroxyethoxy amide powder at spinning speeds

    
     kHz. Causality: Ultrafast spinning physically averages out the strong ¹H–¹H homonuclear dipolar couplings that typically broaden solid-state proton spectra, yielding sharp, high-resolution chemical shifts indicative of specific hydrogen bond strengths.
    
  • In Silico Structural Modeling: Generate candidate crystal structures using initial powder X-ray diffraction (PXRD) data or Crystal Structure Prediction (CSP) algorithms.

  • DFT-GIPAW Optimization: Optimize the hydrogen positions of the candidate models using dispersion-corrected DFT (e.g., PBE-D3) and calculate theoretical NMR shielding tensors via the Gauge-Including Projector Augmented Wave (GIPAW) method .

  • Data Correlation (Validation Step): Plot experimental ¹H, ¹³C, and ¹⁵N chemical shifts against the GIPAW-calculated values. Validation: A linear correlation with

    
     acts as a self-validating closed loop, proving that the modeled hydrogen-bonding network perfectly represents the bulk thermodynamic reality of the powder sample.
    

Mechanistic Decision Pathway

The selection of the appropriate analytical technique is primarily dictated by the physical nature of the synthesized hydroxyethoxy amide. The following logical relationship diagram outlines the optimal decision pathway.

TechniqueSelection Start Synthesized Hydroxyethoxy Amide Decision Evaluate Crystal Size & Quality Start->Decision Large Large Crystal (> 1 mm³) Decision->Large Small Small Crystal (< 0.1 mm³) Decision->Small Powder Microcrystalline Powder Decision->Powder ND Neutron Diffraction Large->ND XRD High-Res SCXRD Small->XRD NMR Solid-State NMR Powder->NMR Final Resolved Hydrogen-Bond Network ND->Final HAR Hirshfeld Atom Refinement XRD->HAR HAR->Final DFT DFT-GIPAW Calculations NMR->DFT DFT->Final

Decision pathway for selecting hydrogen bond analysis techniques based on sample properties.

Conclusion

Relying solely on standard IAM X-ray diffraction to analyze the hydrogen bonding of hydroxyethoxy amides introduces systematic errors that can obscure critical structure-property relationships in drug development. While Neutron Diffraction remains the absolute gold standard for locating hydrogen nuclei, its stringent sample requirements limit its routine use. High-Resolution SCXRD coupled with Hirshfeld Atom Refinement (HAR) and ssNMR Crystallography provide highly accessible, self-validating alternatives that deliver neutron-quality precision, ensuring scientific integrity in the structural analysis of complex pharmaceutical solids.

References

  • Taylor, R., & Kennard, O. (1983). "Comparison of X-ray and neutron diffraction results for the N-H O=C hydrogen bond." Acta Crystallographica Section B, 39(1), 133-138. URL:[Link]

  • Woińska, M., Grabowsky, S., Dominiak, P. M., et al. (2016). "Hydrogen atoms can be located accurately and precisely by x-ray crystallography." Science Advances, 2(5), e1600192. URL:[Link]

  • Wang, X., et al. (2019). "Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography." Nature Communications, 10, 3535. URL:[Link]

  • Wang, Y., et al. (2020). "Hydrogen-Mediated Noncovalent Interactions in Solids: What Can NMR Crystallography Tell About?" Crystals, 10(8), 714. URL:[Link]

Validation

Differentiating N-Methyl vs O-Methyl Benzamide Isomers: A Comprehensive Analytical Guide

Introduction: The Ambident Amide Challenge In drug development and synthetic organic chemistry, amides frequently act as ambident nucleophiles. The alkylation of benzamide presents a classic regioselectivity challenge: t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ambident Amide Challenge

In drug development and synthetic organic chemistry, amides frequently act as ambident nucleophiles. The alkylation of benzamide presents a classic regioselectivity challenge: the reaction can occur at the nitrogen atom to yield N-methylbenzamide or at the oxygen atom to yield O-methyl benzimidate (also known as methyl benzimidate). While Hard and Soft Acids and Bases (HSAB) theory and Marcus theory provide predictive frameworks for these pathways[1], definitively assigning the primary structure of the resulting isomer requires a rigorous, self-validating analytical approach. Relying on a single data point can lead to costly misassignments in downstream pharmaceutical applications.

Mechanistic Causality: N- vs O-Alkylation

Understanding why a specific isomer forms is the first step in predicting the analytical outcome. The regioselectivity is dictated by the nature of the electrophile and the reaction conditions:

  • N-Alkylation (Thermodynamic Control): The nitrogen atom is a softer nucleophilic center. Using soft electrophiles (e.g., methyl iodide) in the presence of a standard base (e.g., K₂CO₃) predominantly drives the formation of the thermodynamically stable N-methylbenzamide.

  • O-Alkylation (Kinetic Control): The oxygen atom is a harder, more electronegative center. Employing hard electrophiles (e.g., methyl triflate, Meerwein's salt) or utilizing silver salts (Ag₂O) to coordinate the leaving halide kinetically favors the formation of O-methyl benzimidate.

G Benzamide Benzamide (Ambident Nucleophile) Cond1 Soft Electrophile (e.g., MeI, Base) Benzamide->Cond1 Cond2 Hard Electrophile (e.g., MeOTf, Ag+) Benzamide->Cond2 N_Isomer N-Methylbenzamide (Thermodynamic Product) Cond1->N_Isomer N-Alkylation O_Isomer O-Methyl Benzimidate (Kinetic Product) Cond2->O_Isomer O-Alkylation

Caption: Reaction pathways dictating N- vs O-alkylation of benzamide based on electrophile hardness.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate a multi-modal workflow for structural elucidation. A self-validating system ensures that every structural claim is corroborated by at least two orthogonal spectroscopic techniques, eliminating ambiguity caused by solvent effects or concentration-dependent chemical shift drifting.

Protocol A: NMR Spectroscopy (1D and 2D HMBC)

Causality: The electronegativity difference between nitrogen and oxygen inherently dictates the shielding of the attached methyl group. Oxygen, being highly electronegative, deshields the O-CH₃ protons significantly more than nitrogen deshields the N-CH₃ protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the purified isomer in 0.6 mL of CDCl₃ (use D₂O if analyzing the hydrochloride salt of the imidate).

  • ¹H NMR Acquisition (400 MHz):

    • N-Methylbenzamide: Look for a methyl signal in the shielded region at δ 2.9–3.0 ppm[2]. Crucially, this signal often appears as a doublet (J ≈ 4.8 Hz) due to scalar coupling with the adjacent N-H proton[3].

    • O-Methyl Benzimidate: Look for a sharp, uncoupled singlet shifted significantly downfield to δ 3.8–4.0 ppm[4].

  • ¹³C NMR Acquisition:

    • Analyze the aliphatic region. The N-CH₃ carbon resonates at ~26–30 ppm, whereas the highly deshielded O-CH₃ carbon appears at ~53–55 ppm.

  • 2D ¹H-¹³C HMBC Acquisition (The Definitive Test):

    • Map the 3-bond heteronuclear correlations. The N-CH₃ protons will show a cross-peak to the amide carbonyl carbon (δ ~168–170 ppm). Conversely, the O-CH₃ protons will correlate to the imidate carbon (δ ~160–165 ppm)[1].

Protocol B: FT-IR Spectroscopy

Causality: The vibrational modes of the functional groups differ starkly. The C=O bond in amides has a distinct dipole moment change compared to the C=N and C-O bonds in imidates, resulting in highly divergent infrared absorption profiles.

Step-by-Step Methodology:

  • Sample Preparation: Place a neat sample (solid or liquid) directly onto an ATR-FTIR diamond crystal. Apply consistent pressure to ensure good contact.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Functional Group Analysis:

    • N-Methylbenzamide: Identify the strong Amide I band (C=O stretch) between 1640–1680 cm⁻¹ and the characteristic N-H stretch at ~3300 cm⁻¹[5].

    • O-Methyl Benzimidate: Verify the absence of the Amide I band. Instead, locate the C=N stretch (~1600–1650 cm⁻¹) and the strong C-O stretch in the fingerprint region (~1000–1300 cm⁻¹).

Workflow cluster_tests Orthogonal Analytical Testing Sample Unknown Methylated Benzamide Isomer NMR_1H 1H NMR Spectroscopy (CH3 Shift Analysis) Sample->NMR_1H NMR_13C 13C NMR & HMBC (Connectivity Mapping) Sample->NMR_13C IR_Spec FT-IR Spectroscopy (Functional Groups) Sample->IR_Spec N_CH3 δ 2.9 ppm (d) HMBC to C=O (δ 170) IR: ~1640 cm⁻¹ (C=O) NMR_1H->N_CH3 O_CH3 δ 3.9 ppm (s) HMBC to C=N (δ 162) IR: ~1600 cm⁻¹ (C=N) NMR_1H->O_CH3 NMR_13C->N_CH3 NMR_13C->O_CH3 IR_Spec->N_CH3 IR_Spec->O_CH3 Result1 Confirmed: N-Methylbenzamide N_CH3->Result1 Result2 Confirmed: O-Methyl Benzimidate O_CH3->Result2

Caption: Self-validating orthogonal analytical workflow for definitive isomer identification.

Quantitative Data Comparison

To streamline the identification process in the laboratory, the expected spectroscopic values for both isomers are summarized in the table below.

Analytical FeatureN-MethylbenzamideO-Methyl Benzimidate
¹H NMR (CH₃ Shift) δ 2.9 – 3.0 ppm (doublet, J ≈ 4.8 Hz)δ 3.8 – 4.0 ppm (singlet)
¹³C NMR (CH₃ Shift) δ 26 – 30 ppmδ 53 – 55 ppm
2D HMBC Correlation N-CH₃ couples to Amide C=O (δ ~168–170)O-CH₃ couples to Imidate C=N (δ ~160–165)
FT-IR (Primary Bands) ~1640 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H)~1600 cm⁻¹ (C=N), ~1200 cm⁻¹ (C-O)
Physical State (RT) Solid (Off-white crystalline)Liquid (or solid as HCl salt)

References

  • Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. National Institutes of Health (NIH).[Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.[Link]

  • KR20110036583A - 6-1H-imidazo-quinazolin and quinoline derivatives, new MAO inhibitors and imidazoline receptor ligands.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.[Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis Spectroscopic Characterization of Biphenyl Carboxamide Derivatives

Audience: Researchers, Medicinal Chemists, and Material Scientists.[1] Content Type: Technical Comparison & Experimental Guide. Executive Summary Biphenyl carboxamide derivatives represent a privileged scaffold in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Material Scientists.[1] Content Type: Technical Comparison & Experimental Guide.

Executive Summary

Biphenyl carboxamide derivatives represent a privileged scaffold in medicinal chemistry (e.g., TRPV1 antagonists, p38 MAP kinase inhibitors) and material science (liquid crystals). Their electronic absorption spectra are critical for assessing purity, conjugation length, and substituent effects. This guide provides an objective comparison of the UV-Vis spectral properties of biphenyl-4-carboxamide against its structural precursors (benzamide, biphenyl) and functionalized derivatives, supported by experimental protocols and mechanistic insights.[1]

Structural Basis & Chromophore Analysis

The UV-Vis profile of biphenyl-4-carboxamide is governed by the interplay between the biphenyl


-system and the carboxamide auxochrome.
The Chromophoric System
  • Biphenyl Core: Consists of two phenyl rings connected by a single bond.[1] In solution, steric repulsion between ortho-hydrogens induces a twist angle (

    
    ), preventing full planarity and limiting 
    
    
    
    -conjugation compared to fused systems like naphthalene.[1]
  • Carboxamide Linkage (-CONH₂): Attached at the para-position, the amide group acts as an electron-withdrawing group (via the carbonyl) and a weak donor (via the nitrogen lone pair), extending the conjugation path along the long axis of the molecule.[1]

  • Electronic Transitions: The dominant bands arise from

    
     transitions.[1] The conjugation between the two rings and the amide group results in a bathochromic (red) shift relative to benzene or benzamide.[1]
    
Critical Structural Factors[1]
  • Planarity vs. Twist: Substituents at the ortho-position (2, 2', 6, 6') increase the dihedral angle, breaking conjugation and causing a hypsochromic (blue) shift .[1]

  • Push-Pull Effects: Placing an electron-donating group (EDG) like -OMe at the 4'-position creates a "push-pull" system with the electron-withdrawing amide, significantly lowering the HOMO-LUMO gap and causing a strong bathochromic shift .[1]

Comparative Spectral Analysis

The following data normalizes absorption maxima (


) and molar extinction coefficients (

) across comparable solvents (typically Ethanol or Methanol) to illustrate the effect of structural evolution.
Table 1: Comparative UV-Vis Data
CompoundStructure Type

(nm)

(M⁻¹cm⁻¹)
Spectral Character
Benzamide Single Ring (Reference)223 - 225~8,000 - 10,000Baseline absorption; limited conjugation.[1]
Biphenyl Bi-aryl Core (Reference)24816,000Characteristic K-band of conjugated phenyls.[1]
Biphenyl-4-carboxamide Target Scaffold 270 - 280 ~18,000 - 22,000 Red-shifted due to amide conjugation.
4'-Methoxy-biphenyl-4-carboxamide Donor-Acceptor (Push-Pull)290 - 310>25,000Strong bathochromic shift; hyperchromic effect.[1]
2-Methyl-biphenyl-4-carboxamide Sterically Hindered~250 - 260<15,000Blue-shifted vs. target; reduced intensity due to twist.[1]

Note: Data ranges reflect solvent polarity variations (solvatochromism). Polar solvents (EtOH) generally stabilize the excited state (


), slightly red-shifting 

bands compared to non-polar solvents (Cyclohexane).
Visualization: Structure-Property Relationship

The following diagram illustrates how structural modifications alter the electronic energy gap (


) and spectral shift.[1][2]

G Benzamide Benzamide (Single Ring) λ ≈ 225 nm Target Biphenyl-4-carboxamide (Target Scaffold) λ ≈ 275 nm Benzamide->Target + Phenyl Ring (Extended Conjugation) Biphenyl Biphenyl (Extended π-system) λ ≈ 248 nm Biphenyl->Target + Amide Group (Auxochrome Effect) Ortho 2-Substituted (Steric Twist) Blue Shift (Hypsochromic) Target->Ortho Steric Hindrance (Breaks Planarity) Para 4'-Donor (e.g., -OMe) (Push-Pull) Red Shift (Bathochromic) Target->Para Electronic Synergy (HOMO-LUMO Gap ↓)

Figure 1: Impact of structural modification on the absorption maximum of biphenyl carboxamides.

Experimental Protocol

To ensure reproducible spectral data, the following protocol controls for concentration effects (aggregates) and solvent cut-offs.

Materials & Reagents[1]
  • Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-2600 or Agilent Cary 60).[1]

  • Cuvettes: Matched Quartz cuvettes (1 cm path length). Glass cuvettes absorb below 300 nm and are unsuitable.[1]

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN).[1]

    • Cut-off check: EtOH < 210 nm; MeCN < 190 nm.[1]

Step-by-Step Workflow

Protocol Start Start: Sample Preparation Weigh 1. Weigh ~1-2 mg of Derivative (Precision Balance) Start->Weigh Dissolve 2. Dissolve in 10 mL Solvent (Stock Soln: ~10⁻³ M) Weigh->Dissolve Dilute 3. Serial Dilution to ~10⁻⁵ M (Target Abs: 0.2 - 0.8 AU) Dissolve->Dilute Baseline 4. Run Baseline Correction (Pure Solvent in both beams) Dilute->Baseline Scan 5. Scan Sample (200 - 400 nm) (Scan Rate: Medium) Baseline->Scan Analyze 6. Determine λmax & Calculate ε (Beer-Lambert Law) Scan->Analyze

Figure 2: Standardized workflow for UV-Vis characterization of aromatic amides.

Calculation of Extinction Coefficient ( )

Use the Beer-Lambert Law to validate purity.[1]



  • A: Absorbance at

    
    
    
  • c: Concentration (M, mol/L)

  • l: Path length (1 cm)

Quality Control: If


 is significantly lower than literature values (e.g., < 15,000 for biphenyls), the sample may be impure or the compound may have precipitated.[1]

Scientific Interpretation & Applications

Solvatochromism

Biphenyl carboxamides exhibit positive solvatochromism .[1]

  • Non-polar (Hexane): Shows vibrational fine structure;

    
     is lower.[1]
    
  • Polar Protic (Ethanol): Hydrogen bonding with the amide carbonyl stabilizes the excited state (if

    
    ) or ground state (if 
    
    
    
    ), typically blurring fine structure and shifting
    
    
    to longer wavelengths (Red shift) for the dominant
    
    
    transition.[1]
Drug Discovery Context

In kinase inhibitors (e.g., p38 MAP kinase), the biphenyl carboxamide moiety often occupies a hydrophobic pocket.

  • UV-Vis Utility: Used to determine the solubility limit in aqueous buffers (thermodynamic solubility assays).[1] A shift in

    
     or a baseline lift often indicates aggregation or precipitation, a critical failure mode in early drug formulation.
    

References

  • NIST Chemistry WebBook. Benzamide UV/Visible Spectrum.[1] National Institute of Standards and Technology.[1][3] [Link][1]

  • PhotochemCAD Database. Biphenyl Absorption Data. [Link]

  • PubChem. 4-Phenylbenzamide (Biphenyl-4-carboxamide) Compound Summary. National Library of Medicine.[1] [Link][1]

  • Yoon, M., et al. Photophysical Behaviors of Biphenylcarboxylic Acids in Various Solvents. (Comparative data for 4-BPCA, structural analog of the amide).[1] [Link]

  • SpectraBase. Biphenyl-4-carboxamide Spectral Data. Wiley Science Solutions.[1] [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide

Executive Safety Summary & Hazard Identification 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide is a substituted benzamide derivative.[1] While specific toxicological monographs (e.g., NTP, IARC) may be limited for this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Identification

2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide is a substituted benzamide derivative.[1] While specific toxicological monographs (e.g., NTP, IARC) may be limited for this specific research compound, its structural pharmacophore shares features with bioactive kinase inhibitors and potentially genotoxic agents.[1]

The Golden Rule of Novel Compound Handling: In the absence of a specific Occupational Exposure Limit (OEL), you must apply Control Banding .[1] We treat this substance as a Performance-Based Control Band (PBC) 3 or 4 compound until definitive toxicology proves otherwise.[1]

Default Hazard Classifications (GHS/CLP)

Based on Structural Activity Relationship (SAR) to Benzamide (CAS 55-21-0) and substituted analogues:

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Strict hygiene; no open handling outside hood.[1]
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[1][2][3]Mucous membrane protection required.
Genotoxicity H341 Suspected of causing genetic defects.[1]Double-gloving and containment are mandatory.
STOT-SE H335 May cause respiratory irritation.[1][2][4]Zero-inhalation tolerance policy.

Risk Assessment & Control Banding Logic

Before selecting PPE, you must validate the engineering controls.[1] PPE is the last line of defense, not the first.[1]

Control Banding Decision Matrix

Use this logic flow to determine if your current lab setup is sufficient.

RiskAssessment Start Start: Handling 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide State Physical State? Start->State Solid Dry Powder / Lyophilized State->Solid Solution Solubilized (DMSO/MeOH) State->Solution Quant Quantity? Solid->Quant Hood Standard Fume Hood (Face Velocity > 0.5 m/s) Solution->Hood Splash Risk Only Small < 10 mg Quant->Small Low Dust Potential Large > 100 mg or Micronized Quant->Large High Dust Potential Small->Hood Low Dust Potential Iso Glove Box / Isolator (HEPA Filtered) Large->Iso High Dust Potential

Figure 1: Control Banding Logic for Engineering Controls. Select your containment level based on physical state and quantity.

Personal Protective Equipment (PPE) Specifications

For a Band 3/4 compound, standard "lab coat and glasses" are insufficient.[1] You must prevent cutaneous absorption (enhanced by the N-methyl and phenyl groups) and inhalation .[1]

A. Respiratory Protection[1][3][4][7][8][9][10]
  • Primary Control: Handling must occur inside a certified Chemical Fume Hood.[1]

  • Secondary Protection (If outside hood or spill cleanup):

    • Minimum: N95 / P3 filtering facepiece (Fit-test required).[1]

    • Recommended: Half-face elastomeric respirator with P100/OV cartridges (Organic Vapor protection is crucial if dissolved in DMSO/Methanol).[1]

B. Dermal Protection (The "Double-Shell" Protocol)

Substituted benzamides can be lipophilic.[1] Once dissolved in organic solvents (DMSO, DMF), they permeate standard nitrile gloves rapidly.[1]

LayerMaterialThicknessFunction
Inner Glove Nitrile (Accelerator-Free) 4-5 milComfort and sweat absorption; visual indicator if outer glove breaches.[1]
Outer Glove High-Breakthrough Nitrile or Laminate (Silver Shield) > 8 milCritical Barrier. Standard nitrile degrades in <5 mins with DMSO.[1] If using DMSO, you must change outer gloves immediately upon splash.[1]
Body Tyvek® Lab Coat (Closed Front) N/AKnitted cuffs required.[1] Do not use cotton coats (absorbent).[1]
Arms Disposable Sleeve Covers PolyethyleneBridges the gap between glove cuff and lab coat.[1]
C. Ocular Protection[1][8][9][11]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses with side shields are insufficient for powders.[1]

  • High Risk: Face Shield required over goggles during solubilization steps.[1]

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Weighing

Objective: Eliminate static-driven powder dispersion.[1]

  • Static Neutralization: Benzamide derivatives are often static-prone.[1] Use an ionizing fan or anti-static gun inside the weigh station.[1]

  • The "Coffin" Method:

    • Place the receiving vial inside a secondary container (beaker) before weighing.

    • Never weigh directly onto the balance pan.

    • Why? If the compound spills, it is contained in the beaker, not the balance mechanism.[1]

Phase 2: Solubilization (The Critical Danger Zone)

Most exposures occur here.[1] The solvent acts as a vehicle, carrying the compound through the skin.

  • Solvent Choice: If using DMSO (Dimethyl sulfoxide), remember it is a potent skin penetrant.[1]

  • Syringe Technique: Use Luer-Lock syringes only. Avoid friction-fit needles which can detach under pressure.[1]

  • Venting: When adding solvent to a sealed vial, insert a small vent needle (0.22 µm filter tip) to prevent pressure buildup and aerosol spray.[1]

Phase 3: Decontamination & Doffing Sequence

Improper removal of PPE is a common source of self-contamination.

Doffing Step1 1. Solvent Wipe (Wipe outer gloves with ethanol) Step2 2. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step2 Step3 3. Remove Eyewear (Handle by straps only) Step2->Step3 Step4 4. Remove Lab Coat (Roll inside out) Step3->Step4 Step5 5. Remove Inner Gloves (Do not snap) Step4->Step5 Step6 6. Wash Hands (Soap/Water 20s) Step5->Step6

Figure 2: Sequential Doffing Protocol to prevent secondary exposure.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate the immediate area (3-meter radius).[1]

  • Don PPE: Double gloves, N95/P100 respirator, goggles.[1]

  • Contain: Cover spill with damp paper towels (to prevent dust) or use a dedicated HEPA vacuum.[1] Do not dry sweep. [1]

  • Clean: Wipe surface with 10% bleach followed by 70% Ethanol.[1]

First Aid
  • Eye Contact: Flush for 15 minutes. Lift eyelids.[1]

  • Skin Contact: Do not use ethanol (it may increase absorption).[1] Wash with copious soap and water.[1][2][4][5][6]

  • Inhalation: Move to fresh air immediately.

Waste Disposal[1][4][7][9]
  • Classification: Hazardous Chemical Waste (P-List equivalent protocol recommended).[1]

  • Segregation: Do not mix with general organic solvents if high concentrations are present.[1] Label as "Toxic Benzamide Derivative."[1]

  • Destruction: Incineration is the preferred method.[1]

References

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard.[1] 29 CFR 1910.1200.[1] Link

  • National Institute for Occupational Safety and Health (NIOSH). The Occupational Exposure Banding Process for Chemical Risk Management.[1] NIOSH Publication No. 2019-132.[1] Link

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health.[1]Link

  • PubChem. Compound Summary: Benzamide, 2-(2-hydroxyethoxy)-N-methyl-4-phenyl- (CID 45168).[1][7] National Library of Medicine.[1] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Link

Sources

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